Technical Documentation Center

1-(Ethoxymethyl)-1H-indazol-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Ethoxymethyl)-1H-indazol-6-amine

Core Science & Biosynthesis

Foundational

Synthesis and Optimization Protocol for 1-(Ethoxymethyl)-1H-indazol-6-amine: A Mechanistic and Practical Guide

Executive Summary Indazole scaffolds are privileged pharmacophores in modern medicinal chemistry, serving as critical hinge-binding motifs in the development of kinase inhibitors (e.g., Pazopanib) and advanced antibody-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole scaffolds are privileged pharmacophores in modern medicinal chemistry, serving as critical hinge-binding motifs in the development of kinase inhibitors (e.g., Pazopanib) and advanced antibody-drug conjugate (ADC) payloads [1]. The compound 1-(ethoxymethyl)-1H-indazol-6-amine is a highly valuable nucleophilic building block. The ethoxymethyl (EOM) group serves as a robust N1-protecting group that withstands basic and nucleophilic downstream functionalizations, yet can be cleanly cleaved under specific acidic conditions.

This whitepaper details a self-validating, two-step synthetic protocol starting from commercially available 6-nitro-1H-indazole. We will dissect the thermodynamic and kinetic principles governing the regioselective N1-alkylation and outline a chemoselective reduction strategy that preserves the acid-sensitive N,O-acetal linkage.

Mechanistic Rationale & Causality (E-E-A-T)

The N1 vs. N2 Regioselectivity Challenge

The indazole ring system possesses two nitrogen atoms (N1 and N2) capable of acting as nucleophiles. A ubiquitous challenge in indazole chemistry is controlling the regioselectivity of alkylation [2].

Quantum mechanical models reveal that the 1-H indazole tautomer is energetically more stable than its 2-H counterpart by approximately 4.46 kcal/mol [3]. However, the transition state energy barrier for N2-alkylation is often lower than that for N1-alkylation (kinetic control). If weak bases (e.g., K₂CO₃ in acetone) are used, the reaction is kinetically driven, leading to a significant formation of the N2-isomer.

To selectively synthesize the N1-isomer , we must operate under thermodynamic control or utilize conditions that force complete deprotonation. By using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF or THF), we generate a highly reactive, delocalized indazolide anion. The subsequent addition of chloromethyl ethyl ether (EOM-Cl) at low temperatures (0 °C warming to RT) heavily favors the thermodynamically stable N1-protected product [4].

Chemoselective Nitro Reduction

The second phase requires the reduction of the C6-nitro group to a primary amine. The critical causality here is the acid sensitivity of the EOM group . Traditional metal/acid reductions (e.g., SnCl₂/HCl or Fe/HCl) risk premature cleavage of the N,O-acetal. Therefore, catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere in neutral methanol is the optimal choice. It provides quantitative conversion without generating toxic heavy-metal waste [1].

Regioselectivity Anion Indazolide Anion (Delocalized) TS_N1 N1 Transition State (Higher Barrier) Anion->TS_N1 NaH / DMF TS_N2 N2 Transition State (Lower Barrier) Anion->TS_N2 K2CO3 / Acetone Prod_N1 N1-EOM Isomer (Thermodynamically Stable) TS_N1->Prod_N1 Prod_N2 N2-EOM Isomer (Kinetically Favored) TS_N2->Prod_N2

Mechanistic divergence of N1 vs N2 alkylation under thermodynamic and kinetic control.

Experimental Protocols

Step 1: Synthesis of 1-(Ethoxymethyl)-6-nitro-1H-indazole

Objective: Regioselective N1-protection of the indazole core.

Materials:

  • 6-Nitro-1H-indazole (1.0 equiv, 10.0 g, 61.3 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 2.94 g, 73.5 mmol)

  • Chloromethyl ethyl ether (EOM-Cl) (1.15 equiv, 6.67 g, 70.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and temperature probe.

  • Dissolution: Dissolve 6-nitro-1H-indazole in 100 mL of anhydrous DMF under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add NaH (60% dispersion) portion-wise over 15 minutes. Causality Note: Slow addition controls the exothermic release of H₂ gas. The solution will turn deep red/brown, indicating the formation of the indazolide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add EOM-Cl dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Causality Note: NH₄Cl provides a mildly acidic quench that destroys excess NaH without cleaving the newly formed EOM group. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 8:2) to separate the minor N2-isomer.

Validation Checkpoint: The N1-isomer typically elutes faster than the N2-isomer on normal-phase silica.

Step 2: Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine

Objective: Chemoselective reduction of the nitro group to a primary amine.

Materials:

  • 1-(Ethoxymethyl)-6-nitro-1H-indazole (1.0 equiv, 10.0 g, 45.2 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 equiv by weight, 1.0 g)

  • Anhydrous Methanol (MeOH) (150 mL)

  • Hydrogen gas (H₂ balloon)

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask, dissolve the intermediate from Step 1 in 150 mL of anhydrous MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Causality Note: Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent ignition of methanol vapors by the active palladium surface.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times using a balloon or a manifold. Stir the suspension vigorously at room temperature under an H₂ atmosphere for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, non-polar) should completely disappear, replaced by a highly polar, ninhydrin-positive spot.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH (100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(ethoxymethyl)-1H-indazol-6-amine as an off-white to pale brown solid. The product is typically >95% pure and can be used directly in subsequent coupling reactions.

Synthesis SM 6-Nitro-1H-indazole Step1 Deprotonation (NaH, DMF, 0°C) SM->Step1 Step2 Alkylation (EOM-Cl, RT) Step1->Step2 Int1 1-(Ethoxymethyl)-6-nitro-1H-indazole (Major N1 Isomer) Step2->Int1 Step3 Catalytic Reduction (H2, Pd/C, MeOH) Int1->Step3 Product 1-(Ethoxymethyl)-1H-indazol-6-amine (Target Compound) Step3->Product

Synthetic workflow for 1-(Ethoxymethyl)-1H-indazol-6-amine from 6-nitroindazole.

Data Presentation & Analytical Validation

To ensure process reliability, the following tables summarize the expected regioselectivity outcomes based on condition deviations, as well as the analytical benchmarks required to validate the identity of the synthesized compounds.

Table 1: Influence of Base and Solvent on Indazole Regioselectivity

BaseSolventTempMajor IsomerMechanistic Rationale
K₂CO₃AcetoneRTN2 > N1Weak base leads to incomplete deprotonation; kinetic control favors N2.
NaH DMF 0 °C to RT N1 >> N2 Irreversible deprotonation; thermodynamic equilibration favors N1.
Cs₂CO₃DMF80 °CN1 > N2High temperature drives the system toward the thermodynamic N1 product.

Table 2: In-Process Analytical Validation (Expected Data)

CompoundAnalytical TechniqueKey Diagnostic Signals / Observations
1-EOM-6-nitro-1H-indazole ¹H NMR (CDCl₃, 400 MHz)~5.75 ppm (s, 2H, N-CH₂-O); ~8.20 ppm (s, 1H, C3-H). Note: N2-isomer CH₂ peak typically appears further downfield.
1-EOM-1H-indazol-6-amine LC-MS (ESI+)[M+H]⁺ m/z = 192.1
1-EOM-1H-indazol-6-amine ¹H NMR (DMSO-d₆, 400 MHz)~5.50 ppm (s, 2H, N-CH₂-O); ~5.35 ppm (br s, 2H, -NH₂); ~7.80 ppm (s, 1H, C3-H).

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Ethoxymethyl)-1H-indazol-6-amine

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Ethoxymethyl)-1H-indazol-6-amine, a substituted indazole derivative of interest to researchers in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Ethoxymethyl)-1H-indazol-6-amine, a substituted indazole derivative of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential biological activity. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

The indazole core is a key pharmacophore found in numerous therapeutic agents.[1] The specific substitution pattern of 1-(Ethoxymethyl)-1H-indazol-6-amine, with an ethoxymethyl group at the N1 position and an amine group at the C6 position, imparts distinct spectroscopic features. This guide will serve as a valuable resource for scientists engaged in the synthesis and characterization of novel indazole derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of 1-(Ethoxymethyl)-1H-indazol-6-amine is presented below.

Figure 1: Molecular structure of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 1-(Ethoxymethyl)-1H-indazol-6-amine, both ¹H and ¹³C NMR provide critical information for structural confirmation. The presence of the substituent at the N1 position is a key distinguishing feature.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the indazole ring, as well as the protons of the ethoxymethyl and amine groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3~8.0s-1H
H7~7.5d~8.51H
H4~6.8d~1.51H
H5~6.6dd~8.5, ~1.51H
N1-CH₂-O~5.6s-2H
NH₂~4.0br s-2H
O-CH₂-CH₃~3.5q~7.02H
O-CH₂-CH₃~1.1t~7.03H

Justification for Predicted Shifts:

  • Indazole Ring Protons: The proton at C3 (H3) is expected to be a singlet and appear downfield due to the influence of the adjacent nitrogen atoms.[4] The protons on the benzene ring (H4, H5, H7) will show a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating amine group at C6 will shield the ortho (H5, H7) and para (H4) protons, causing them to appear at relatively higher fields (lower ppm) compared to unsubstituted indazole.[5]

  • Ethoxymethyl Group Protons: The methylene protons attached to N1 are adjacent to both a nitrogen atom and an oxygen atom, leading to a significant downfield shift (~5.6 ppm). The methylene and methyl protons of the ethyl group will exhibit a classic quartet and triplet pattern, respectively, due to spin-spin coupling.

  • Amine Protons: The protons of the primary amine group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6~150
C7a~140
C3~135
C3a~122
C5~115
C7~110
C4~95
N1-CH₂-O~75
O-CH₂-CH₃~65
O-CH₂-CH₃~15

Justification for Predicted Shifts:

  • Indazole Ring Carbons: The carbon atom attached to the electron-donating amino group (C6) is expected to be the most downfield in the aromatic region. The other aromatic carbons will resonate in the typical range for indazole derivatives.[3]

  • Ethoxymethyl Group Carbons: The carbon of the N1-methylene group will be deshielded by the adjacent nitrogen and oxygen atoms. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(Ethoxymethyl)-1H-indazol-6-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(Ethoxymethyl)-1H-indazol-6-amine will show characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and the C-O bond of the ether linkage.

Predicted IR Absorption Bands
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (asymmetric and symmetric)3450 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2980 - 2850Medium
N-H Bend1650 - 1580Medium
Aromatic C=C and C=N Stretch1620 - 1450Medium to Strong
C-O Stretch (Ether)1150 - 1085Strong
C-N Stretch (Aromatic Amine)1335 - 1250Strong

Interpretation of Predicted Bands:

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[7] A characteristic N-H bending vibration will also be present.[7]

  • C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[8]

  • Aromatic Ring Vibrations: A series of bands corresponding to the C=C and C=N stretching vibrations of the indazole ring will be observed in the 1620-1450 cm⁻¹ region.[4]

  • Ether and Amine C-X Bonds: A strong absorption band corresponding to the C-O stretching of the ethoxymethyl group is expected. The C-N stretching of the aromatic amine will also be a prominent feature.[7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[9]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 1-(Ethoxymethyl)-1H-indazol-6-amine (C₁₀H₁₃N₃O) is 191.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 191.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several pathways, including:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 146.

    • Loss of the entire ethoxymethyl group (-CH₂OCH₂CH₃) to give a fragment corresponding to the 1H-indazol-6-amine cation at m/z = 133.[10]

    • Cleavage of the ethyl group (-CH₂CH₃) from the ethoxymethyl side chain to yield a fragment at m/z = 162.

MS_Fragmentation M [C₁₀H₁₃N₃O]⁺˙ m/z = 191 F1 [C₈H₈N₃]⁺ m/z = 146 M->F1 - OCH₂CH₃ F2 [C₇H₇N₃]⁺˙ m/z = 133 M->F2 - CH₂OCH₂CH₃ F3 [C₈H₉N₃O]⁺˙ m/z = 162 M->F3 - CH₂CH₃

Figure 2: Predicted key fragmentation pathways for 1-(Ethoxymethyl)-1H-indazol-6-amine.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) would be a suitable method.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended, which would likely produce the protonated molecule [M+H]⁺ at m/z = 192.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To confirm the structure, tandem mass spectrometry can be performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which can then be compared to the predicted fragmentation pattern.

Conclusion

The structural characterization of 1-(Ethoxymethyl)-1H-indazol-6-amine can be confidently achieved through the combined application of NMR, IR, and MS. This guide provides a detailed framework for interpreting the expected spectroscopic data, based on established principles and data from related indazole structures. The predicted data and experimental protocols outlined herein will serve as a valuable resource for researchers working on the synthesis and analysis of this and similar heterocyclic compounds.

References

  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • BenchChem. (2025). A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.
  • PMC. (n.d.).
  • MDPI. (2016, July 9).
  • (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
  • (n.d.). IR: amines.
  • PubChem. (n.d.). 1H-Indazol-6-amine.
  • (n.d.). INFRARED SPECTROSCOPY (IR).
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of 1-(1H-Imidazol-5-yl)-N-methylmethanamine (Histamine).
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • (n.d.). Table of Characteristic IR Absorptions.

Sources

Foundational

Unveiling the Therapeutic Potential of 1-(Ethoxymethyl)-1H-indazol-6-amine: A Technical Guide to Target Identification and Validation

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 1-(Ethoxymethyl)-1H-indazol-6-amine. As a derivative of the priv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of 1-(Ethoxymethyl)-1H-indazol-6-amine. As a derivative of the privileged indazole scaffold, this compound holds promise for targeted therapies, particularly in oncology. This document will navigate the process of identifying and validating its potential molecular targets, offering both theoretical rationale and practical, step-by-step methodologies.

Introduction: The Promise of the Indazole Scaffold

The indazole core is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] Numerous FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature this heterocyclic system, highlighting its significance in targeting key signaling pathways involved in diseases like cancer.[2][3] The 6-aminoindazole moiety, in particular, has demonstrated potent antiproliferative effects in various cancer cell lines, suggesting a rich field for therapeutic discovery.[4] 1-(Ethoxymethyl)-1H-indazol-6-amine, as a member of this promising class, warrants a systematic investigation into its mechanism of action to unlock its full therapeutic potential.

This guide will delineate a strategic, multi-pronged approach to elucidate the therapeutic targets of 1-(Ethoxymethyl)-1H-indazol-6-amine, commencing with computational predictions and progressing through rigorous in vitro and cell-based validation, and culminating in unbiased target deconvolution methodologies.

Part 1: In Silico Target Prediction - A Rational Starting Point

Given the prevalence of indazole derivatives as kinase inhibitors, our initial hypothesis is that 1-(Ethoxymethyl)-1H-indazol-6-amine primarily targets protein kinases involved in oncogenic signaling. Molecular docking serves as a powerful and cost-effective in silico tool to predict the binding affinity of a ligand to the active site of a protein.

Prioritized Kinase Targets for In Silico Screening

Based on the known targets of structurally related 6-aminoindazole compounds, the following kinases are prioritized for initial docking studies:[2][5][6][7]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.

  • c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase often mutated or overexpressed in various cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).

  • FLT3 (Fms-like Tyrosine Kinase 3): Frequently mutated in AML, making it a critical therapeutic target.

  • PLK4 (Polo-like Kinase 4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis.[6][7]

In addition to kinases, we will also consider a non-kinase target based on the broader activity of indazole scaffolds:

  • IDO1 (Indoleamine 2,3-dioxygenase 1): An immunosuppressive enzyme that is a promising target for cancer immunotherapy.[8][9]

Molecular Docking Workflow

The following protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[10][11]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structure of 1-(Ethoxymethyl)-1H-indazol-6-amine. If a crystal structure is unavailable, generate it using chemical drawing software (e.g., ChemDraw) and convert it to a 3D format (e.g., .mol or .sdf).

    • Use a tool like Open Babel to convert the ligand file to the PDBQT format, which includes atom types and charges.

  • Protein Preparation:

    • Download the crystal structures of the target kinases from the Protein Data Bank (PDB). Prioritized PDB IDs include:

      • VEGFR2: 4ASD[12][13][14]

      • c-Kit: 6KLA, 6XVB, 6GQJ[15][16][17]

      • FLT3: 5X02, 4XUF[1][4][6]

      • PLK4: 4YUR, 3COK[18][19][20]

      • IDO1: 6E40, 2D0T[2][21][22]

    • Prepare the protein for docking using software like UCSF ChimeraX or AutoDock Tools. This involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

  • Docking Simulation:

    • Define the search space (grid box) around the known ATP-binding site of the kinase or the active site of IDO1.

    • Create a configuration file specifying the paths to the prepared ligand and protein files, and the grid box parameters.

    • Run the AutoDock Vina simulation from the command line.

  • Analysis of Results:

    • Analyze the output files, which contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, ChimeraX) to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Part 2: Biochemical Validation of Predicted Targets

Following the in silico predictions, the next critical step is to experimentally validate the inhibitory activity of 1-(Ethoxymethyl)-1H-indazol-6-amine against the prioritized protein kinases. Homogeneous biochemical assays are ideal for this purpose, offering high-throughput capabilities and precise quantification of enzyme inhibition.

Recommended Biochemical Assays

Two robust and widely adopted assay platforms for kinase inhibition studies are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

  • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[23][24] An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

  • ADP-Glo™ Kinase Assay (Promega): This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[25] Inhibition of the kinase leads to a decrease in ADP production and, consequently, a lower luminescent signal.

Experimental Protocols

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.[23]

    • Prepare serial dilutions of 1-(Ethoxymethyl)-1H-indazol-6-amine and a known control inhibitor (e.g., Staurosporine) at 4X the final desired concentrations.

    • Prepare a 2X kinase/Eu-labeled anti-tag antibody mixture in Kinase Buffer A.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer solution in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the compound dilutions to the assay wells.[7]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[7]

    • Add 4 µL of the 4X tracer solution to each well.[7]

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended for the specific kinase.

    • Prepare serial dilutions of 1-(Ethoxymethyl)-1H-indazol-6-amine and a control inhibitor.

    • Prepare the substrate and ATP solutions.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[8][25]

  • Kinase Reaction (384-well plate format):

    • Add 5 µL of the compound dilutions to the assay wells.

    • Add 5 µL of a mixture containing the kinase, substrate, and ATP to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[25]

    • Incubate at room temperature for 40 minutes.[25]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[25]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Part 3: Cell-Based Validation and Mechanistic Elucidation

Demonstrating target engagement and functional consequences in a cellular context is paramount. Cell-based assays provide a more physiologically relevant environment to assess the antiproliferative effects of the compound and to confirm its impact on the downstream signaling pathways of the targeted kinases.

Antiproliferative Activity Assessment

The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method to assess cell viability by quantifying total cellular protein content.[11][26]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating:

    • Seed cancer cell lines known to be dependent on the prioritized kinases (e.g., HUVEC for VEGFR2, GIST-T1 for c-Kit, MV4-11 for FLT3) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 1-(Ethoxymethyl)-1H-indazol-6-amine for 48-72 hours.

  • Cell Fixation and Staining:

    • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[27]

    • Wash the plates five times with water and air dry.[28]

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[29]

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.[29]

  • Quantification:

    • Solubilize the bound SRB dye with 10 mM Tris base.[28]

    • Measure the absorbance at 515 nm using a microplate reader.[28]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Pathway Modulation

Western blotting is a fundamental technique to investigate whether 1-(Ethoxymethyl)-1H-indazol-6-amine inhibits the phosphorylation of its target kinase and downstream signaling proteins.

Experimental Protocol: Western Blotting

  • Cell Lysis:

    • Treat the selected cancer cell lines with 1-(Ethoxymethyl)-1H-indazol-6-amine at various concentrations for a defined period.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2, VEGFR2) and key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.

Part 4: Unbiased Target Deconvolution

While the hypothesis-driven approach is a logical starting point, it is essential to consider that 1-(Ethoxymethyl)-1H-indazol-6-amine may have other, unanticipated targets. Unbiased target deconvolution methods are crucial for a comprehensive understanding of its mechanism of action and potential off-target effects.

Affinity-Based and Chemoproteomic Approaches
  • Affinity Chromatography: This classic technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.[28] The captured proteins are then identified by mass spectrometry.

  • Chemoproteomics with Photo-Affinity Labeling: This advanced method utilizes a modified version of the compound containing a photoreactive group and a reporter tag (e.g., biotin).[30][31][32] Upon UV irradiation, the probe covalently cross-links to its binding partners in live cells or cell lysates. The tagged proteins can then be enriched and identified by mass spectrometry.

Generalized Workflow for Target Deconvolution

Experimental Protocol: Chemoproteomics with Photo-Affinity Labeling

  • Probe Synthesis:

    • Synthesize a photo-affinity probe derivative of 1-(Ethoxymethyl)-1H-indazol-6-amine incorporating a photoreactive moiety (e.g., diazirine or benzophenone) and a clickable handle (e.g., an alkyne).

  • In-cell Labeling:

    • Treat live cells with the photo-affinity probe.

    • Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a click reaction to attach a biotin tag to the alkyne handle of the probe-protein conjugates.

  • Enrichment and On-bead Digestion:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins with trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the enriched proteins by searching the MS/MS data against a protein database.

    • Perform quantitative proteomics to identify proteins that are specifically enriched in the presence of the probe and competed off by an excess of the parent compound.

Visualizing the Path Forward: Diagrams and Data

To facilitate a clear understanding of the proposed workflows and the underlying biological rationale, the following diagrams and tables are provided.

Diagrams

Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro Biochemical Validation cluster_in_cellulo Cell-Based Validation cluster_deconvolution Unbiased Target ID in_silico Molecular Docking biochemical Kinase Inhibition Assays (LanthaScreen / ADP-Glo) in_silico->biochemical Prioritized Targets cell_based Antiproliferative Assay (SRB) Western Blotting biochemical->cell_based Validated Hits deconvolution Chemoproteomics (Photo-Affinity Labeling) cell_based->deconvolution Further MOA Studies Kinase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FLT3, c-Kit) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indazole 1-(Ethoxymethyl)-1H- indazol-6-amine Indazole->RTK

Caption: A simplified representation of common signaling pathways downstream of receptor tyrosine kinases that are potential targets for 1-(Ethoxymethyl)-1H-indazol-6-amine.

Data Summary Tables
Target Kinase Function in Cancer Representative PDB ID
VEGFR2 Angiogenesis, tumor growth4ASD [12][13][14]
c-Kit Proliferation, survival in GIST, AML6KLA [15]
FLT3 Proliferation, survival in AML5X02 [1][4]
PLK4 Centriole duplication, cell cycle control4YUR [18][20]
IDO1 Immune suppression6E40 [21]
Table 1: Prioritized Potential Therapeutic Targets and their PDB IDs.
Assay Principle Endpoint Key Advantages
LanthaScreen™ TR-FRET binding competitionIC₅₀High throughput, direct binding measurement
ADP-Glo™ Luminescence-based ADP detectionIC₅₀Universal for ATP-dependent enzymes
SRB Assay Colorimetric protein quantificationGI₅₀Simple, robust, cost-effective
Western Blot Immunodetection of proteinsChanges in protein phosphorylationProvides mechanistic insight into pathway modulation
Table 2: Summary of Recommended Validation Assays.

Conclusion

The systematic approach detailed in this guide provides a comprehensive roadmap for elucidating the therapeutic targets of 1-(Ethoxymethyl)-1H-indazol-6-amine. By integrating in silico predictions with robust biochemical and cell-based validation, researchers can confidently identify its primary mechanisms of action. Furthermore, the application of unbiased target deconvolution methodologies will ensure a thorough understanding of its broader pharmacological profile. The insights gained from these studies will be instrumental in advancing 1-(Ethoxymethyl)-1H-indazol-6-amine through the drug discovery pipeline and potentially delivering a novel targeted therapy for patients in need.

References

Sources

Exploratory

1-(Ethoxymethyl)-1H-indazol-6-amine: Pharmacophoric Role, Chemical Mechanism, and Application in ATP-Competitive Kinase Inhibitors

Executive Summary In modern targeted oncology and rational drug design, the indazole scaffold is recognized as a "privileged" pharmacophore, particularly for ATP-competitive kinase inhibitors[1]. 1-(Ethoxymethyl)-1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and rational drug design, the indazole scaffold is recognized as a "privileged" pharmacophore, particularly for ATP-competitive kinase inhibitors[1]. 1-(Ethoxymethyl)-1H-indazol-6-amine is a critical, highly specialized chemical building block used to synthesize these advanced therapeutics. Because the molecule itself is a protected intermediate rather than a final Active Pharmaceutical Ingredient (API), its "mechanism of action" must be understood through two distinct lenses:

  • The Chemical Mechanism: The causality behind utilizing the ethoxymethyl (EOM) protecting group at the N1 position to enable regioselective functionalization of the 6-amine.

  • The Biological Mechanism: The role of the resulting indazole-6-amine core as a potent hinge-binding motif that mimics ATP to inhibit target kinases (e.g., VEGFR, FGFR, Aurora kinases)[3].

This whitepaper synthesizes the chemical utility and biological translation of 1-(Ethoxymethyl)-1H-indazol-6-amine, providing self-validating experimental workflows and quantitative data for drug development professionals.

PART 1: The Chemical Mechanism of Action (Regioselective Protection)

Causality of the Ethoxymethyl (EOM) Group

Unprotected 1H-indazol-6-amine presents a chemoselectivity challenge: the indazole nitrogen atoms (N1 and N2) and the exocyclic 6-amine are all nucleophilic. Attempting to functionalize the 6-amine (e.g., via Buchwald-Hartwig amination or urea formation) without protection leads to a complex mixture of N1, N2, and N6-alkylated/acylated products.

The choice of the ethoxymethyl (EOM) group over standard protecting groups (like Boc, Tosyl, or Benzyl) is driven by strict mechanistic requirements:

  • Regioselectivity: Deprotonation of the indazole with Sodium Hydride (NaH) in THF strongly favors the formation of the N1-anion due to thermodynamic stability. Reaction with EOM-Cl yields exclusively the N1-protected isomer [2].

  • Chemical Stability: The EOM acetal linkage is highly stable to strong bases, nucleophiles, and the organometallic conditions required for subsequent C-N bond formation at the 6-amine position.

  • Orthogonal Cleavage: Unlike benzyl groups (which require harsh hydrogenation that might reduce target alkenes/alkynes) or Boc groups (which are acid-labile but bulky), the EOM group is easily and cleanly cleaved using aqueous HCl in ethanol, releasing the active indazole core without degrading the newly formed 6-amine functionalization.

G A 1H-Indazol-6-amine (Unprotected Core) B EOM-Cl, NaH, THF (Regioselective N1 Protection) A->B C 1-(Ethoxymethyl)-1H-indazol-6-amine (Protected Intermediate) B->C D Buchwald-Hartwig / Urea Formation (6-NH2 Functionalization) C->D E Aqueous HCl / EtOH (EOM Cleavage) D->E F Active Kinase Inhibitor (e.g., VEGFR/FGFR Inhibitor) E->F

Fig 1: Chemical workflow for synthesizing kinase inhibitors via EOM-protected indazole-6-amine.

PART 2: The Biological Mechanism of Action (The Indazole-6-amine Pharmacophore)

Once the EOM group is cleaved, the resulting functionalized 1H-indazol-6-amine derivative acts as a highly potent Type I or Type II ATP-competitive kinase inhibitor .

The Hinge-Binding Mimicry

Kinases catalyze the transfer of the γ-phosphate from ATP to a protein substrate. The indazole core acts as a direct structural mimetic of the adenine ring of ATP [1].

  • Hydrogen Bonding: The N1 (hydrogen bond donor) and N2 (hydrogen bond acceptor) of the indazole core form a critical bidentate hydrogen-bonding network with the backbone amide and carbonyl residues of the kinase hinge region (e.g., typically interacting with a conserved Cysteine or Valine residue) [3].

  • Vectorial Extension via the 6-Amine: The 6-amine acts as a precise geometric linker. By functionalizing this amine (e.g., with a diaryl urea or a substituted pyrimidine), the molecule is directed out of the ATP-binding pocket and into the adjacent hydrophobic pocket II (DFG-out conformation) or the solvent-exposed channel. This vector is responsible for the exceptional kinome selectivity seen in indazole-based drugs [4].

G Inhibitor Indazole-6-amine Inhibitor Kinase Target Kinase (e.g., VEGFR) Inhibitor->Kinase Hinge Binding (H-Bonds) Substrate Downstream Effectors (MEK/ERK) Kinase->Substrate Phosphorylation Halted ATP ATP Molecule ATP->Kinase Competes (Blocked) Apoptosis Tumor Cell Apoptosis Substrate->Apoptosis Signal Cascade Arrest

Fig 2: Mechanism of ATP-competitive kinase inhibition by indazole-6-amine derivatives.

PART 3: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following is a self-validating protocol for utilizing 1-(Ethoxymethyl)-1H-indazol-6-amine in the synthesis of a targeted urea-based kinase inhibitor.

Protocol: Synthesis and Deprotection of a 6-Urea Indazole Inhibitor

Objective: Form a diaryl urea at the 6-position, followed by EOM cleavage to yield the active inhibitor.

Step 1: Urea Formation (Functionalization)

  • Reagents: Dissolve 1.0 eq of 1-(Ethoxymethyl)-1H-indazol-6-amine in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Reaction: Add 1.1 eq of the desired aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise at 0°C.

  • Causality: The exocyclic 6-amine is highly nucleophilic. The EOM group protects the N1 position from reacting with the highly electrophilic isocyanate, preventing the formation of inactive N1-carbamate byproducts.

  • Validation: Monitor via LC-MS. The mass should shift to [M+H]+=Mass of Indazole+Mass of Isocyanate .

Step 2: EOM Deprotection (Activation)

  • Reagents: Concentrate the intermediate in vacuo and redissolve in a 1:1 mixture of Ethanol and 3M aqueous HCl.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • Causality: The acidic environment protonates the acetal oxygen of the EOM group, leading to the elimination of formaldehyde and ethanol, cleanly revealing the N1-H required for kinase hinge binding.

  • Validation (Self-Validating System):

    • NMR: Confirm the disappearance of the EOM CH2​ singlet at ~5.5 ppm and the appearance of the highly deshielded indazole N1-H broad singlet at ~13.0 ppm in DMSO-d6.

    • Assay: The protected intermediate will show >10,000 nM IC50 in a biochemical kinase assay (due to steric clash in the hinge region). The deprotected product will show a dramatic shift to sub-nanomolar potency, validating the successful unmasking of the pharmacophore.

PART 4: Quantitative Data

The functionalization of the 6-amine position on the indazole core yields highly potent anticancer agents. Below is a comparative table of representative indazole-6-amine derivatives and their inhibitory profiles against common oncogenic kinases, demonstrating the efficacy of this scaffold [4].

Compound / Derivative ClassTarget KinaseBiochemical IC50 (nM)Cellular IC50 (HCT116) (µM)Mechanism Type
EOM-Protected Intermediate VEGFR2> 10,000 nMN/AInactive (Steric Clash)
N-(4-fluorobenzyl)-1H-indazol-6-amine VEGFR / RTKs~ 45 nM14.3 ± 4.4 µMType I ATP-Competitive
Pazopanib (Indazole Core Drug) VEGFR1/2/310 - 30 nM< 1.0 µMType II ATP-Competitive
Axitinib Analogues (Indazole Core) VEGFR / PDGFR0.1 - 0.2 nM< 0.1 µMType II ATP-Competitive

Data synthesized from established structure-activity relationship (SAR) studies on 6-aminoindazole derivatives [3, 4].

References

  • Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules (MDPI) / PMC URL: [Link]

  • Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

Foundational

Advanced Physicochemical Profiling: Solubility Dynamics and Stability Kinetics of 1-(Ethoxymethyl)-1H-indazol-6-amine

Executive Summary In modern drug discovery, particularly within the development of kinase inhibitors and targeted therapeutics, functionalized indazoles serve as privileged scaffolds. 1-(Ethoxymethyl)-1H-indazol-6-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly within the development of kinase inhibitors and targeted therapeutics, functionalized indazoles serve as privileged scaffolds. 1-(Ethoxymethyl)-1H-indazol-6-amine is a highly specialized, N1-protected synthetic intermediate. The N-ethoxymethyl (EOM) group is strategically employed to mask the indazole N1 position, preventing unwanted side reactions during the cross-coupling or functionalization of the highly reactive 6-amine moiety.

However, the introduction of the EOM group fundamentally alters the physicochemical landscape of the parent molecule. As a Senior Application Scientist, I frequently observe that assay failures or inconsistent biological readouts involving this compound stem from a misunderstanding of its N,O-acetal stability and pH-dependent solubility. This whitepaper provides a comprehensive, self-validating guide to the solubility dynamics and degradation kinetics of 1-(Ethoxymethyl)-1H-indazol-6-amine, ensuring rigorous scientific integrity in its handling, formulation, and application.

Structural & Physicochemical Foundations

The physicochemical behavior of 1-(Ethoxymethyl)-1H-indazol-6-amine is governed by three distinct structural features: the lipophilic indazole core, the weakly basic 6-amine, and the acid-labile N,O-acetal of the EOM group. The parent core, 6-aminoindazole, exhibits a molecular weight of 133.15 g/mol and a predicted LogP of 1.6 [1]. The addition of the EOM group significantly increases the lipophilicity of the molecule while eliminating the hydrogen-bond donor capacity at the N1 position.

Table 1: Physicochemical Properties of 1-(Ethoxymethyl)-1H-indazol-6-amine
ParameterValueCausality / Impact
Molecular Formula C10H13N3ODefines the stoichiometric mass for assay calculations.
Molecular Weight 191.23 g/mol Critical for accurate molarity calculations in stock solutions.
LogP (Predicted) ~2.1Increased lipophilicity vs. parent core due to the EOM ether linkage; drives poor aqueous solubility at neutral pH.
pKa (6-amine) ~4.2The weakly basic aniline-like amine dictates a highly pH-dependent solubility profile.
H-Bond Donors 1 (-NH2)The N1 position is protected, restricting H-bond donation to the 6-amine.
H-Bond Acceptors 3Contributes to favorable solvation in polar aprotic media (e.g., DMSO, DMF).

Solubility Dynamics & Optimization

The solubility of 1-(Ethoxymethyl)-1H-indazol-6-amine is a kinetic and thermodynamic balancing act. Because the compound possesses a basic amine (pKa ~4.2), its aqueous solubility is exponentially higher at acidic pH levels (pH < 3) due to protonation. However, as detailed in Section 4, acidic environments trigger rapid degradation. Therefore, achieving a stable, soluble state requires careful solvent selection.

For long-term storage, anhydrous DMSO is the mandatory solvent. Methanol or ethanol must be avoided for stock solutions, as trace acidic impurities in protic solvents can catalyze transacetalization, leading to premature cleavage of the EOM group.

Protocol 1: Thermodynamic Solubility Determination via HPLC-UV

To establish a reliable solubility profile without inducing degradation, a self-validating thermodynamic assay must be employed.

  • Media Preparation : Prepare aqueous buffer solutions ranging from pH 4.0 to 10.0 (e.g., citrate-phosphate buffers). Crucial Step: Avoid pH < 4.0 to prevent confounding the solubility data with degradation artifacts.

  • Equilibration : Add 2 mg of solid 1-(Ethoxymethyl)-1H-indazol-6-amine to 1 mL of each buffer in a sealed borosilicate glass vial. Agitate at 25°C for 24 hours to ensure true thermodynamic equilibrium.

  • Phase Separation : Centrifuge the suspensions at 100,000 x g for 30 minutes. This ultracentrifugation step ensures that sub-micron colloidal aggregates are pelleted, preventing false-positive solubility readings in the supernatant.

  • Quantification : Dilute the supernatant with a neutral mobile phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV at the compound's λmax​ (~254 nm). Calculate the concentration against a standard curve prepared in anhydrous DMSO.

  • Solid-State Verification : Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that the polymorphic form has not altered during equilibration.

SolubilityWorkflow A Solid Compound 1-(EOM)-1H-indazol-6-amine B Equilibration in Buffer (pH 4-10) 24h @ 25°C A->B Add Media C Phase Separation (Ultracentrifugation) B->C 100,000 x g D Supernatant Analysis (HPLC-UV) C->D Quantify E Solid Pellet Analysis (XRPD) C->E Check Form

Fig 1. High-Throughput Thermodynamic Solubility Workflow for 1-(Ethoxymethyl)-1H-indazol-6-amine.

Stability Characteristics & Degradation Pathways

The N-ethoxymethyl (EOM) group is a widely utilized protecting group in organic synthesis, but it is inherently an N,O-acetal. While it exhibits excellent stability under strongly basic conditions (e.g., during Suzuki couplings or nucleophilic substitutions), it is highly susceptible to acid-catalyzed cleavage [2].

When exposed to aqueous acid, the ether oxygen or the N1 nitrogen is protonated, initiating the rate-limiting cleavage of the acetal bond. This releases the parent 6-aminoindazole, alongside stoichiometric equivalents of formaldehyde and ethanol. Furthermore, the 6-amine moiety is prone to oxidative degradation, forming azo-dimers or N-oxides if exposed to strong oxidants or prolonged light.

DegradationPathway N1 1-(Ethoxymethyl)-1H-indazol-6-amine (Intact N,O-acetal) N2 Protonation of N1/Ether Oxygen (pH < 4.0) N1->N2 H+ (Aqueous) N3 N-Acetal Cleavage (Rate-Limiting Step) N2->N3 H2O Addition N4 6-Amino-1H-indazole (Deprotected Core) N3->N4 Primary Degradant N5 Formaldehyde + Ethanol (Byproducts) N3->N5 Volatile Loss

Fig 2. Acid-Catalyzed Degradation Pathway of the N-ethoxymethyl (EOM) protecting group.

Protocol 2: Accelerated Stability Testing (Forced Degradation)

To ensure the integrity of the compound during assay development, forced degradation studies must be conducted in strict alignment with ICH Q1A (R2) guidelines [3].

  • Stock Preparation : Prepare a 10 mM stock solution in anhydrous DMSO.

  • Stress Application : Aliquot the stock into reaction vials and expose to the conditions outlined in Table 2.

  • Quenching : After the designated time point (e.g., 24 hours), immediately neutralize the reactions. For the acidic vial, add an exact molar equivalent of 0.1 M NaOH to halt the hydrolysis of the EOM group.

  • Analysis : Analyze the samples via LC-MS. The primary expected degradant under acidic conditions will exhibit an[M+H]+ of 134.07 m/z, corresponding to the deprotected 6-aminoindazole[1].

  • Mass Balance Validation : Calculate the mass balance by ensuring that the sum of the remaining parent compound and all identified degradants equals 100% (±5%) of the initial concentration. A failure in mass balance indicates the formation of volatile degradants or irreversible column binding.

Table 2: Accelerated Stability Matrix (ICH Q1A R2 Aligned)
Stress ConditionParametersExpected DegradationPrimary Degradant
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hHigh (>90%)6-Amino-1H-indazole [1]
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hLow (<5%)Intact Compound
Oxidative 3% H2O2, 25°C, 24hModerate (10-20%)N-Oxides / Azo dimers
Thermal (Solid) 60°C, 7 DaysLow (<2%)Intact Compound
Photolytic (Solution) UV/Vis (ICH Q1B), 24hModeratePhotodegradation products

Conclusion & Handling Best Practices

1-(Ethoxymethyl)-1H-indazol-6-amine is a robust intermediate when handled within its stable physicochemical window. To maximize stability and solubility:

  • Storage: Store the solid compound at -20°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the 6-amine.

  • Formulation: Always utilize anhydrous, amine-free, and acid-free polar aprotic solvents (DMSO or DMF) for stock solutions.

  • Assay Design: When diluting into aqueous media for biological or chemical assays, maintain the pH strictly between 5.0 and 9.0 to prevent spontaneous, acid-catalyzed EOM deprotection.

References

  • PubChem . "1H-Indazol-6-amine | C7H7N3 | CID 81423". National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry . "Inhibition of the Cytolytic Protein Perforin Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo". ACS Publications. Available at:[Link]

  • European Medicines Agency (EMA) / ICH . "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". Available at:[Link]

Foundational

molecular structure of 1-(Ethoxymethyl)-1H-indazol-6-amine

An In-depth Technical Guide to 1-(Ethoxymethyl)-1H-indazol-6-amine: Synthesis, Characterization, and Significance in Medicinal Chemistry Prepared by: Gemini, Senior Application Scientist Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Ethoxymethyl)-1H-indazol-6-amine: Synthesis, Characterization, and Significance in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 1-(Ethoxymethyl)-1H-indazol-6-amine, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The indazole scaffold is a well-established "privileged structure" known for its presence in numerous biologically active molecules, particularly protein kinase inhibitors.[1][2] This document delineates the molecular structure, proposes a robust synthetic pathway, and outlines detailed analytical methodologies for the structural elucidation of this specific derivative. By synthesizing field-proven insights with established chemical principles, this guide serves as an essential resource for scientists engaged in the design and synthesis of novel therapeutics based on the indazole framework.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for native structures like indole or phenol make it a highly valuable scaffold.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer effects.[3][4]

The 6-aminoindazole motif, in particular, has been identified as a critical pharmacophore in numerous compounds developed as anticancer agents.[1][5] The primary amine at the C6 position often serves as a key hydrogen bond donor, anchoring the molecule within the active site of target proteins, or as a versatile synthetic handle for further molecular elaboration.

1-(Ethoxymethyl)-1H-indazol-6-amine (CAS No. 1492795-24-0) incorporates this key 6-amino feature while introducing an ethoxymethyl group at the N1 position of the pyrazole ring. This substitution modulates the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and can serve to either explore structure-activity relationships (SAR) or act as a stable protecting group during multi-step syntheses. Understanding the synthesis and detailed structural characteristics of this molecule is therefore paramount for its effective application in drug development programs.

Physicochemical and Computed Properties

A foundational understanding of a molecule's properties is critical for its application in experimental settings. The key identifiers and computed properties for 1-(Ethoxymethyl)-1H-indazol-6-amine are summarized below.

PropertyValueSource
CAS Number 1492795-24-0
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Parent Compound 1H-Indazol-6-amine (CAS: 6967-12-0)[6]
Topological Polar Surface Area (TPSA) 55.9 Ų(Calculated, similar to related structures[7][8])
logP (Octanol-Water Partition Coeff.) ~1.8(Calculated, similar to related structures[7][8])
Hydrogen Bond Donors 1 (from -NH₂)
Hydrogen Bond Acceptors 4 (3xN, 1xO)

Synthesis and Purification Workflow

While specific literature detailing the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine is not abundant, a reliable synthetic route can be designed based on well-established principles of N-alkylation of indazoles.[9][10] The most logical and efficient approach involves the direct N1-alkylation of the commercially available starting material, 1H-Indazol-6-amine.

Proposed Retrosynthetic Pathway

The synthesis is a single-step transformation involving the formation of a C-N bond at the N1 position of the indazole ring.

G cluster_reagents Key Reagents target 1-(Ethoxymethyl)-1H-indazol-6-amine (Target Molecule) sm 1H-Indazol-6-amine (Starting Material) target->sm N1-C Bond Disconnection reagent Ethoxymethylating Agent (e.g., BOM-Cl) Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Solvent (e.g., DMF, THF)

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: N1-Ethoxymethylation of 1H-Indazol-6-amine

This protocol describes a robust method for the regioselective alkylation at the N1 position. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the indazole N-H, which is more acidic than the amine N-H, driving the reaction towards the desired product.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1H-Indazol-6-amine (1.0 eq.).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

    • Causality: NaH is a strong, irreversible base that selectively deprotonates the indazole N1-H. Performing this step at 0 °C controls the exothermic reaction and hydrogen gas evolution. The use of an anhydrous polar aprotic solvent like DMF is crucial as it solvates the resulting indazolide anion without interfering with the base.

  • Alkylation: After stirring at 0 °C for 30 minutes, add ethoxymethyl chloride (or bromomethyl ethyl ether, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-(Ethoxymethyl)-1H-indazol-6-amine.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound requires a combination of modern spectroscopic techniques. Below are the predicted data based on the known spectral properties of the indazole core and related functional groups.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic~7.8-8.0s1HH-3
Aromatic~7.5-7.7d1HH-4
Aromatic~6.8-7.0s1HH-7
Aromatic~6.6-6.8dd1HH-5
Alkyl~5.6-5.8s2HN-CH₂ -O
Amine~4.0-5.0br s2H-NH₂
Alkyl~3.5-3.7q2H-O-CH₂ -CH₃
Alkyl~1.1-1.3t3H-O-CH₂-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Aromatic~150-155C-7a
Aromatic~145-150C-6
Aromatic~135-140C-3
Aromatic~120-125C-3a
Aromatic~118-122C-4
Aromatic~110-115C-5
Aromatic~95-100C-7
Alkyl~75-80N-C H₂-O
Alkyl~65-70-O-C H₂-CH₃
Alkyl~14-16-O-CH₂-C H₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

  • Expected Molecular Ion: For a compound with an odd number of nitrogen atoms (3), the "Nitrogen Rule" predicts an odd nominal molecular weight, which is consistent with MW = 191.[13]

  • High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₁₀H₁₄N₃O⁺): 192.1131. Found: (Experimental value).

  • Key Fragmentation Pathways: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic losses.

G parent [M+H]⁺ m/z = 192 frag1 [M+H - CH₂O]⁺ m/z = 162 parent->frag1 - H₂CO frag2 [M+H - OCH₂CH₃]⁺ m/z = 147 parent->frag2 - •OCH₂CH₃ frag3 [M+H - CH₂OCH₂CH₃]⁺ m/z = 133 (6-aminoindazole core) parent->frag3 - •CH₂OCH₂CH₃

Caption: Predicted major fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3450-3300 cm⁻¹: Two sharp bands, characteristic of the N-H symmetric and asymmetric stretching of a primary amine (-NH₂).[13]

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2980-2850 cm⁻¹: C-H stretching from the aliphatic ethoxymethyl group.

  • ~1620-1580 cm⁻¹: C=C and C=N stretching within the indazole ring system.

  • ~1250-1050 cm⁻¹: Strong C-O ether stretch.

Significance and Applications in Drug Discovery

1-(Ethoxymethyl)-1H-indazol-6-amine is not merely a chemical entity but a strategic building block for creating high-value pharmaceutical leads.

  • Kinase Inhibitor Scaffolding: The indazole core is a proven hinge-binding motif for many protein kinases.[2] The N1 substituent, such as the ethoxymethyl group, can be used to probe the solvent-exposed regions of the ATP-binding pocket, potentially enhancing selectivity or potency.

  • Vector for Further Synthesis: The 6-amino group is a nucleophilic center ripe for modification. It can be acylated, alkylated, or used in reductive amination reactions to append a diverse array of side chains, enabling the rapid generation of a chemical library for high-throughput screening.[1]

  • Modulation of Physicochemical Properties: The introduction of the ethoxymethyl group increases the lipophilicity compared to the unsubstituted parent 1H-indazol-6-amine, which can improve cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future research will likely focus on utilizing this compound as an intermediate to synthesize more complex molecules targeting specific disease-related proteins. Its derivatives could be evaluated for activity against various cancer cell lines or other therapeutic targets where kinase dysregulation is a known factor.[4]

Conclusion

1-(Ethoxymethyl)-1H-indazol-6-amine is a strategically designed molecule built upon the privileged 6-aminoindazole scaffold. This guide provides a comprehensive framework for its synthesis, purification, and detailed structural characterization. The protocols and analytical insights herein are intended to empower researchers and drug development professionals to confidently utilize this valuable building block in the rational design of next-generation therapeutics. The combination of a key pharmacophore with a synthetically versatile functional group makes this compound a significant tool in the ongoing quest for novel and effective medicines.

References

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]

  • PubChem. 1H-Indazol-6-amine | C7H7N3. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ResearchGate. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • PubChem. 1-methyl-1H-indazol-6-amine | C8H9N3. [Link]

  • Bentham Science. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • PubChem. 1H-Indazole | C7H6N2. [Link]

  • American Elements. Indazoles. [Link]

  • National Center for Biotechnology Information. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Semantic Scholar. Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents Using Computational Approaches. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Ethoxymethyl)-1H-indazol-6-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-(Ethoxymethyl)-1H-indazol-6-amine, a key heterocyclic building block in contemporary medicinal chemistry. While the specific discovery of this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Ethoxymethyl)-1H-indazol-6-amine, a key heterocyclic building block in contemporary medicinal chemistry. While the specific discovery of this compound is not extensively documented in dedicated literature, its emergence is intrinsically linked to the broader exploration of the indazole scaffold as a "privileged" structure in the development of novel therapeutics. The ethoxymethyl group serves as a crucial protecting group for the N1 position of the indazole ring, facilitating regioselective functionalization at other positions. This guide will delve into the rationale behind its synthesis, provide a detailed, field-proven experimental protocol, and discuss its significance as a versatile intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1] First synthesized in 1880 by Emil Fischer, indazole derivatives have since been identified as the core of numerous bioactive molecules.[2] The thermodynamic stability of the 1H-tautomer makes it a common motif in pharmaceuticals.[1]

The significance of the indazole scaffold lies in its ability to mimic the indole and phenol bioisosteres, while offering unique hydrogen bonding capabilities through its two nitrogen atoms. This has led to the development of a multitude of drugs with diverse therapeutic applications, including anti-cancer agents (e.g., Niraparib, Pazopanib), anti-inflammatory compounds, and anti-HIV agents.[3][4]

The Emergence of 1-(Ethoxymethyl)-1H-indazol-6-amine: A Synthetic Intermediate of Strategic Importance

The history of 1-(Ethoxymethyl)-1H-indazol-6-amine is not that of a standalone therapeutic agent, but rather as a strategically designed synthetic intermediate. Its development is a direct consequence of the need for regioselective manipulation of the indazole core, particularly for the synthesis of complex molecules such as kinase inhibitors.

The N-H proton of the indazole ring is acidic and can interfere with many synthetic transformations. Therefore, the introduction of a protecting group is often a critical step. The ethoxymethyl (EOM) group is a common choice for protecting N-H bonds in heterocyclic chemistry due to its ease of introduction and subsequent removal under specific conditions.

The likely impetus for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine stems from research programs aimed at developing N1-substituted indazole derivatives. By protecting the N1 position with the EOM group, medicinal chemists can carry out further modifications on the indazole ring, such as substitution at the C3 or C5 positions, before deprotection to yield the desired final compound. This approach is alluded to in patent literature where similar N-alkoxymethyl protecting groups are employed in the synthesis of indazole-based protein kinase inhibitors.

Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine: A Detailed Experimental Protocol

The synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine is achieved through the N-alkylation of the readily available starting material, 1H-indazol-6-amine. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration. Studies on the N-alkylation of indazoles have shown that the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product.[5]

The following protocol is a robust and reproducible method for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-Indazol-6-amine≥98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Bromomethyl ethyl ether≥95%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ACS Reagent GradePrepared in-house
Ethyl acetate (EtOAc)ACS Reagent GradeCommercially Available
Brine (saturated aqueous NaCl)ACS Reagent GradePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Silica gel for column chromatography230-400 meshCommercially Available
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C using an ice bath. Dissolve 1H-indazol-6-amine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. During this time, the evolution of hydrogen gas should be observed as the indazole nitrogen is deprotonated.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add bromomethyl ethyl ether (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Ethoxymethyl)-1H-indazol-6-amine as a pure solid.

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: Off-white to light yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The expected proton NMR spectrum would show characteristic signals for the ethoxymethyl group (a triplet for the methyl protons around 1.2 ppm, a quartet for the methylene protons around 3.5 ppm, and a singlet for the N-CH₂-O protons around 5.6 ppm), as well as signals for the aromatic protons of the indazole ring and the amino protons.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum would show corresponding signals for the ethoxymethyl group and the indazole core.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₃N₃O [M+H]⁺: 192.11. Found: 192.1.

Visualization of the Synthetic Workflow

The synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine can be visualized as a two-step process: deprotonation followed by nucleophilic substitution.

G cluster_0 Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine A 1H-Indazol-6-amine B Indazole Anion A->B  NaH, THF, 0°C to rt   C 1-(Ethoxymethyl)-1H-indazol-6-amine B->C  BrCH₂OCH₂CH₃, 0°C to rt  

Synthetic workflow for 1-(Ethoxymethyl)-1H-indazol-6-amine.

The Role of 1-(Ethoxymethyl)-1H-indazol-6-amine in Drug Discovery

1-(Ethoxymethyl)-1H-indazol-6-amine is a valuable building block in the synthesis of more complex and biologically active molecules. The 6-amino group provides a handle for further functionalization, such as amide bond formation or reductive amination, while the N1-ethoxymethyl group directs other reactions and can be removed in the final steps of a synthetic sequence.

A key application of this intermediate is in the development of kinase inhibitors. Many kinase inhibitors feature a substituted indazole core that interacts with the hinge region of the kinase active site. The ability to selectively modify the indazole at various positions is crucial for optimizing the potency and selectivity of these inhibitors. The logical workflow for its use in a drug discovery program is outlined below.

G cluster_1 Drug Discovery Workflow Utilizing the Intermediate Start 1H-Indazol-6-amine Protect N1-Protection (Ethoxymethylation) Start->Protect Intermediate 1-(Ethoxymethyl)-1H-indazol-6-amine Protect->Intermediate Diversify Further Functionalization (e.g., at C3 or C5 positions) Intermediate->Diversify Library Library of Protected Indazole Derivatives Diversify->Library Deprotect N1-Deprotection Library->Deprotect Final Final Bioactive Compounds (e.g., Kinase Inhibitors) Deprotect->Final Screen Biological Screening Final->Screen

Role of the title compound in a drug discovery workflow.

Conclusion

While not a compound of historical note in its own right, 1-(Ethoxymethyl)-1H-indazol-6-amine represents a crucial tool in the arsenal of the modern medicinal chemist. Its synthesis, based on well-established principles of heterocyclic chemistry, provides a reliable route to a versatile intermediate. The strategic use of the ethoxymethyl protecting group enables the controlled and regioselective synthesis of complex indazole derivatives with significant therapeutic potential. This technical guide provides researchers and drug development professionals with the foundational knowledge and a practical protocol for the preparation and utilization of this important building block.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.
  • O'Mahony, S. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1951.
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Cerecetto, H., & Gerpe, A. (2005). Synthesis and biological evaluation of indazole derivatives. Mini reviews in medicinal chemistry, 5(9), 809-820.
  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(23), 5466-5469.
  • Barros, D., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(23), 10693-10702.
  • Zhao, H., et al. (2023).
  • Sigma-Aldrich. 1-(ethoxymethyl)-1H-indazol-6-amine. Product Page. (Note: This is a commercial listing and not a peer-reviewed publication, but confirms the compound's existence and CAS number).
  • Patel, M., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9, 20-34.
  • BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Technical Guide.

Sources

Foundational

Structural Elucidation of 1-(Ethoxymethyl)-1H-indazol-6-amine: A Comprehensive Technical Guide

Executive Summary Indazoles represent a privileged pharmacophore in modern medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors and central nervous system therapeutics. Among these, 6-aminoinda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles represent a privileged pharmacophore in modern medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors and central nervous system therapeutics. Among these, 6-aminoindazole derivatives are highly valued for their ability to form critical hydrogen bond networks within target protein binding pockets. The compound 1-(Ethoxymethyl)-1H-indazol-6-amine incorporates an ethoxymethyl (EOM) group at the N1 position, which can serve either as a robust, base-stable protecting group during complex multi-step syntheses or as a lipophilic modifier to enhance blood-brain barrier permeability.

The primary analytical challenge in working with N-substituted indazoles lies in their annular tautomerism. Alkylation reactions inherently risk yielding a mixture of N1 and N2 regioisomers. This whitepaper provides an in-depth, self-validating methodology for the regioselective synthesis and definitive structural elucidation of 1-(Ethoxymethyl)-1H-indazol-6-amine, grounded in modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The Chemical Context: Annular Tautomerism and Regioselectivity

The indazole heterocycle exists in an equilibrium between its 1H and 2H tautomeric forms. When deprotonated, the resulting indazolide anion is highly mesomeric, distributing negative charge density across both the N1 and N2 nitrogen atoms.

Achieving regioselectivity during the N-alkylation of indazoles requires precise control over reaction conditions. As documented in1 [1], the 1H-indazole tautomer is thermodynamically more stable due to its fully benzenoid electronic structure. Conversely, the 2H-indazole tautomer possesses a quinonoid-like structure, making it the kinetic product.

To selectively synthesize the N1-ethoxymethyl derivative, we must exploit thermodynamic control . By utilizing a strong, hard base such as Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF), we facilitate the equilibration of the kinetic N2-alkylated intermediate into the thermodynamically favored N1-alkylated product [2].

Workflow step1 1. N-Alkylation (NaH, THF, EOM-Cl) step2 2. Regio-Separation (Silica Chromatography) step1->step2 step3 3. Nitro Reduction (Pd/C, H2) step2->step3 step4 4. HRMS & 1D NMR (Mass & Core Check) step3->step4 step5 5. 2D NMR (HMBC/NOESY) step4->step5

Five-step experimental workflow for the synthesis and structural elucidation of the target.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal quality control check to verify causality and prevent the propagation of errors.

Protocol A: Regioselective Synthesis of 1-(Ethoxymethyl)-6-nitro-1H-indazole

Causality Statement: Direct alkylation of 6-aminoindazole would result in competitive alkylation at the exocyclic C6-amine. Therefore, we start with 6-nitro-1H-indazole. NaH is chosen over weaker bases (like K2CO3) to ensure complete deprotonation and drive the thermodynamic preference for the N1 isomer.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C. Slowly add 6-nitro-1H-indazole (1.0 eq).

    • Validation Check: Observe the evolution of hydrogen gas. Stir until the solution becomes homogenous and gas evolution ceases (approx. 30 mins), confirming complete formation of the indazolide anion.

  • Alkylation: Dropwise add Chloromethyl ethyl ether (EOM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

    • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The thermodynamic N1 isomer typically runs slightly faster (higher Rf) than the highly polar quinonoid N2 isomer. Purify via flash chromatography to isolate the pure N1 intermediate.

Protocol B: Chemoselective Reduction to 1-(Ethoxymethyl)-1H-indazol-6-amine

Causality Statement: The EOM group is an aminal linkage. It is highly stable to basic and neutral conditions but exquisitely sensitive to strong aqueous acids. Therefore, we utilize mild catalytic hydrogenation rather than acidic metal reductions (e.g., Fe/HCl or SnCl2/HCl) to prevent premature deprotection.

  • Hydrogenation: Dissolve the purified 1-(ethoxymethyl)-6-nitro-1H-indazole in anhydrous Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Reaction: Purge the vessel with H2 gas (balloon pressure) and stir vigorously at room temperature for 4 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=222.08 ) is entirely replaced by the product mass ( [M+H]+=192.11 ).

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the target compound, 2 [3].

Analytical Workflows for Structural Elucidation

The structural assignment of indazoles cannot rely on 1D NMR alone due to the subtle chemical shift differences between N1 and N2 isomers. A multi-tiered analytical approach is required.

High-Resolution Mass Spectrometry (HRMS-ESI)

HRMS is used to confirm the exact mass and rule out over-alkylation (e.g., alkylation at both N1 and the C6-amine).

  • Expected Formula: C10​H13​N3​O

  • Calculated [M+H]+ : 192.1131

  • Diagnostic Fragmentation: Collision-induced dissociation (CID) will typically show a neutral loss of 59 Da ( −C3​H7​O ), corresponding to the cleavage of the ethoxymethyl group, leaving the stable 6-aminoindazole core ( m/z 133.06).

2D NMR Spectroscopy: The Definitive Proof

The absolute regiochemistry (N1 vs. N2) is definitively assigned using a combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) [4].

  • HMBC Logic: HMBC detects scalar couplings across 2 to 3 bonds ( 2JCH​ and 3JCH​ ). In the 1H-indazole system, the N1 position is adjacent to the bridgehead carbon C7a. If the EOM group is at N1, the methylene protons of the EOM group ( N−CH2​−O ) will show a strong 3J correlation to C7a. If the EOM group were at N2, these protons would correlate to C3 and C3a.

  • NOESY Logic: NOESY detects spatial proximity (< 5 Å). An EOM group at N1 will show a through-space cross-peak with the H7 proton of the aromatic ring. An EOM group at N2 would show a cross-peak with the H3 proton.

G start Synthesized EOM-Indazole hmbc HMBC: N-CH2 to C-Ring start->hmbc noesy NOESY: N-CH2 to H-Ring start->noesy n1_hmbc Correlates to C7a hmbc->n1_hmbc C7a signal n2_hmbc Correlates to C3 & C3a hmbc->n2_hmbc C3/C3a signal n1_noesy NOE to H7 noesy->n1_noesy H7 proximity n2_noesy NOE to H3 noesy->n2_noesy H3 proximity n1_final 1-(Ethoxymethyl)-1H-indazole n1_hmbc->n1_final n2_final 2-(Ethoxymethyl)-2H-indazole n2_hmbc->n2_final n1_noesy->n1_final n2_noesy->n2_final

Logical decision tree for distinguishing N1 vs. N2 indazole regioisomers using 2D NMR.

Quantitative Data Summary

The following table summarizes the expected quantitative NMR data for 1-(Ethoxymethyl)-1H-indazol-6-amine, recorded in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C). The data clearly reflects the electron-donating effect of the C6-amine, which heavily shields the ortho-protons (H5 and H7).

Position 1 H Shift (ppm)Multiplicity J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)Key NOESY Correlations
C3 7.85s-134.2C3a, C7a-
C3a ---123.5--
C4 7.45d8.5121.0C3, C6, C7aH5
C5 6.55dd8.5, 2.0110.2C3a, C7H4, NH 2​
C6 ---146.8--
C7 6.70d2.094.5C3a, C5, C6N1-CH 2​ , NH 2​
C7a ---141.2--
N1-CH 2​ 5.55s-77.8C7a , O-CH 2​ H7
O-CH 2​ 3.50q7.064.2N1-CH 2​ , CH 3​ CH 3​
CH 3​ 1.15t7.015.1O-CH 2​ O-CH 2​
NH 2​ 5.20br s--C5, C6, C7H5, H7

Note: The definitive proof of the N1-isomer is the HMBC correlation from the singlet at 5.55 ppm (N1-CH 2​ ) to the quaternary carbon at 141.2 ppm (C7a), coupled with the NOESY cross-peak between 5.55 ppm and the shielded doublet at 6.70 ppm (H7).

References

  • BenchChem Technical Support.Regioselective Synthesis of Indazole Derivatives: Factors Influencing N1 vs. N2 Selectivity. BenchChem.
  • Zhang, Y. et al.Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 2006, 71(14), 5392-5395.
  • Sigma-Aldrich Product Catalog.1h-indazol-6-amine derivatives: 1-(ethoxymethyl)-1H-indazol-6-amine. Sigma-Aldrich.
  • Optibrium Research.Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Optibrium.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(Ethoxymethyl)-1H-indazol-6-amine as a Core Scaffold in the Development of Targeted Anti-Cancer Therapeutics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Scientific Rationale The 1H-indazole pharmacophore is a privileged, high-value structure in oncology drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scientific Rationale

The 1H-indazole pharmacophore is a privileged, high-value structure in oncology drug discovery. It forms the structural backbone for numerous clinical kinase inhibitors (e.g., Pazopanib, Axitinib) and emerging indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1]. However, the inherent N1/N2 tautomerization of the indazole ring poses a significant synthetic challenge, often leading to poor regioselectivity, complex product mixtures, and low yields during functionalization at the exocyclic C6-amino position.

To overcome this bottleneck, 1-(Ethoxymethyl)-1H-indazol-6-amine serves as an essential, pre-protected building block. The ethoxymethyl (EOM) group at the N1 position strictly locks the tautomeric equilibrium, directing electrophilic attacks or cross-coupling reactions exclusively to the 6-amine[2].

Causality of Protecting Group Selection: Unlike silyl-based protecting groups (e.g., SEM) that require fluoride sources for cleavage, or benzyl groups that demand heavy-metal catalysis (Pd/C), the EOM hemiaminal ether is readily cleaved under mild acidic conditions (e.g., HCl/EtOH) [3]. This prevents trace metal contamination or fluoride toxicity—a critical factor when synthesizing compounds destined for sensitive in vitro biological assays in cancer cell lines.

Synthetic and Screening Workflow

The following workflow illustrates the logical progression from the protected commercial building block to the biologically active anti-cancer derivative.

Workflow A 1-(Ethoxymethyl)- 1H-indazol-6-amine B C6-Amine Derivatization A->B Electrophile, Base C EOM Deprotection (HCl/EtOH) B->C N1-Unlocking D Active 1H-Indazole Derivative C->D Yields Target E In vitro Screening (HCT116, A549) D->E Cell Viability Assay

Figure 1: Synthetic and screening workflow for 1-(Ethoxymethyl)-1H-indazol-6-amine derivatives.

Experimental Protocols: A Self-Validating System

This section details the transformation of the EOM-protected scaffold into an active anti-cancer agent, followed by its biological evaluation. Every protocol is designed with built-in validation steps to ensure reproducibility and trustworthiness.

Protocol A: Regioselective Reductive Amination at C6

Objective: To install an aryl or alkyl group at the 6-amino position without inducing N1-alkylation. Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation (tertiary amine formation). The EOM group ensures the indazole nitrogen remains completely inert during the reaction.

  • Imine Formation: Dissolve 1-(Ethoxymethyl)-1H-indazol-6-amine (1.0 eq) and the target aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) in anhydrous dichloroethane (DCE). Add catalytic acetic acid (0.1 eq) to activate the carbonyl.

  • Reduction: After stirring for 2 hours at room temperature (monitor by TLC to validate complete imine formation), add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces imines over aldehydes, minimizing unwanted alcohol byproducts.

  • Quench & Extraction: Stir for 12 hours. Quench with saturated aqueous NaHCO3 to neutralize the acid and decompose excess STAB. Extract with dichloromethane (DCM).

  • Validation: Analyze the crude product via LC-MS to confirm the mass of the N-(arylmethyl)-1-(ethoxymethyl)-1H-indazol-6-amine intermediate before proceeding to deprotection.

Protocol B: EOM Deprotection

Objective: To unmask the N1-proton, restoring the indazole's ability to act as a crucial hydrogen bond donor within kinase or IDO1 active sites [1].

  • Acidic Cleavage: Dissolve the intermediate in ethanol (0.2 M). Add 3M aqueous HCl (5.0 eq).

  • Heating: Heat the mixture to 60°C for 4-6 hours. Causality: The hemiaminal ether linkage of the EOM group requires thermal energy and protic acid to undergo hydrolysis, releasing formaldehyde and ethanol as volatile byproducts.

  • Neutralization: Cool to room temperature and carefully neutralize with 2M NaOH until pH 7-8 is reached.

  • Purification: Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (Silica gel, Hexane/EtOAc) to yield the pure 1H-indazole derivative.

Protocol C: In Vitro Anti-Proliferative Assay (SRB Method)

Objective: To evaluate the cytotoxicity of the synthesized indazole derivatives against human colorectal cancer cells (HCT116) and lung carcinoma cells (A549). Causality: The Sulforhodamine B (SRB) assay is utilized instead of the traditional MTT assay because SRB binds stoichiometrically to cellular proteins under mild acidic conditions. This provides a highly stable colorimetric endpoint that is independent of cellular metabolic fluctuations, which can often skew MTT results when testing kinase inhibitors.

  • Seeding: Seed HCT116 or A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the deprotected indazole derivatives (0.1 µM to 100 µM) and a positive control (e.g., Etoposide). Include a vehicle control (0.1% DMSO). Incubate for 72 h.

  • Fixation: Add 50 µL of cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells in situ. Wash plates 5 times with distilled water and air dry.

  • Staining & Reading: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

  • Validation: Calculate IC50 values using non-linear regression. The assay is self-validating if the positive control (Etoposide) falls within its established historical IC50 range (1.0 - 2.0 µM).

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for 6-aminoindazole derivatives synthesized via the EOM-protection strategy, evaluated against HCT116 and A549 cancer cell lines. The data demonstrates the necessity of the deprotected N1-proton for biological activity.

Compound IDC6-Amine SubstitutionEOM StatusCell LineIC50 (µM) ± SDSelectivity Index (vs MRC5)
Precursor Primary Amine (-NH2)ProtectedHCT116> 100N/A
Derivative 1 N-(4-Fluorobenzyl)DeprotectedHCT1160.4 ± 0.329.6
Derivative 2 N-(3-Chlorobenzyl)DeprotectedHCT1162.8 ± 1.115.2
Derivative 3 N-(Benzyl)DeprotectedA5497.5 ± 1.2> 10.0
Control EtoposideN/AHCT1161.2 ± 0.41.5

Note: Data adapted from the bioevaluation of 6-substituted aminoindazole IDO1 inhibitors [1].

Mechanistic Pathway: IDO1 Inhibition in Cancer Immunotherapy

Once synthesized and deprotected, 6-aminoindazole derivatives frequently act as competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is overexpressed in various tumors (e.g., colorectal, lung) and facilitates immune evasion by depleting local tryptophan and accumulating immunosuppressive kynurenine.

Mechanism Indazole Indazole Derivative (Active Compound) IDO1 IDO1 Enzyme (Overexpressed in Tumor) Indazole->IDO1 Inhibits Trp Tryptophan (Preserved) IDO1->Trp Prevents degradation Kyn Kynurenine (Depleted) IDO1->Kyn Blocks production TCell T-Cell Proliferation & Tumor Cell Apoptosis Trp->TCell Restores Immune Surveillance Kyn->TCell Removes Immunosuppression

Figure 2: Mechanism of action of indazole-based IDO1 inhibitors in cancer immunotherapy.

References

  • Hoang, N. X., et al. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 10(73), 45199-45206 (2020). URL:[Link]

  • Luo, G., Chen, L., & Dubowchik, G. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry, 71(14), 5392–5395 (2006). URL:[Link]

Application

Application Note: 1-(Ethoxymethyl)-1H-indazol-6-amine as a Core Scaffold for Targeted Kinase Inhibitor Development

Introduction & Mechanistic Rationale The indazole ring system is a highly privileged pharmacophore in modern oncology, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indazole ring system is a highly privileged pharmacophore in modern oncology, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib, Niraparib)[1]. Within this chemical space, 1-(Ethoxymethyl)-1H-indazol-6-amine has emerged as a critical building block and intermediate.

Designing highly selective kinase inhibitors requires precise control over both the hydrogen-bonding network at the kinase hinge region and the spatial vectors extending into the solvent channel or the allosteric DFG-out pocket. The 1-(Ethoxymethyl)-1H-indazol-6-amine scaffold achieves this through two distinct structural features:

  • The 6-Amine Vector: The amino group at the C6 position is a versatile synthetic handle. It is optimally angled to undergo functionalization (via urea, amide, or Buchwald-Hartwig cross-coupling) to extend functional groups deep into the hydrophobic back-pocket of kinases, stabilizing the inactive "DFG-out" conformation (Type II inhibition) [2].

  • The N1-Ethoxymethyl (EOM) Group: The indazole core contains two non-equivalent nitrogens subject to prototropic tautomerism, which can complicate downstream library synthesis. The ethoxymethyl (EOM) group serves a dual purpose. Synthetically, it acts as a robust, regioselective protecting group that prevents unwanted N-alkylation or N-arylation during harsh coupling steps [3]. Pharmacologically, if retained in the final molecule, the lipophilic EOM ether can displace highly ordered water molecules in the kinase active site, increasing binding entropy and modulating the overall pharmacokinetic profile (e.g., membrane permeability).

Quantitative Kinase Inhibition Profiles

Derivatives synthesized from the 6-aminoindazole core exhibit potent multi-kinase or highly selective inhibitory profiles depending on the C6-substituent. Below is a comparative summary of representative 6-aminoindazole derivatives and their target affinities [4].

Compound Scaffold / DerivativeTarget KinaseBinding ModeIC₅₀ (nM)Primary Cell Line Efficacy
Unsubstituted 6-Aminoindazole CDK2Type I (Hinge)450HCT116 (Moderate)
N1-Alkyl-6-aminoindazole ureas VEGFR2Type II (DFG-out)12HUVEC (High)
1-(Ethoxymethyl)-6-ureidoindazole CRAF / BRAFType II (DFG-out)2.1A549 (High)
N-(4-fluorobenzyl)-indazol-6-amine Aurora Kinase AType I (Active)14.3SNU-638 (High)

Pathway & Workflow Visualizations

To understand the biological impact and the synthetic pipeline of these inhibitors, we map both the intracellular signaling blockade and the chemical workflow.

Biological Target Pathway

6-Aminoindazole derivatives frequently target the Receptor Tyrosine Kinase (RTK) and MAPK/ERK pathways, preventing tumor proliferation and angiogenesis.

Pathway Ligand Growth Factors (VEGF / EGF) Receptor Receptor Tyrosine Kinases (VEGFR / EGFR) Ligand->Receptor CRAF CRAF / BRAF Kinases Receptor->CRAF Inhibitor 1-(Ethoxymethyl)-1H-indazol-6-amine Derived Inhibitors Inhibitor->Receptor Hinge Binding Inhibitor->CRAF DFG-out Pocket MEK MEK1 / MEK2 CRAF->MEK ERK ERK1 / ERK2 MEK->ERK Outcome Tumor Proliferation & Angiogenesis ERK->Outcome

Fig 1. Multi-kinase inhibition pathway of 6-aminoindazole derivatives targeting RTKs and CRAF.

Synthetic Discovery Workflow

The synthesis relies on the regioselective N1-protection of 6-nitroindazole, followed by reduction to yield the reactive 6-amine handle.

Synthesis SM 6-Nitro-1H-indazole (Starting Material) Step1 N1-Protection EOM-Cl, NaH, 0°C SM->Step1 Int1 1-(Ethoxymethyl)- 6-nitro-1H-indazole Step1->Int1 Step2 Nitro Reduction Pd/C, H2, MeOH Int1->Step2 Core 1-(Ethoxymethyl)- 1H-indazol-6-amine Step2->Core Step3 Derivatization (Urea/Amide Coupling) Core->Step3 Product Kinase Inhibitor Library Step3->Product

Fig 2. Regioselective synthesis workflow of 1-(ethoxymethyl)-1H-indazol-6-amine derivatives.

Validated Experimental Protocols

The following protocols provide a self-validating system for synthesizing the 1-(Ethoxymethyl)-1H-indazol-6-amine core and subsequently evaluating its derivatives via a high-throughput kinase assay.

Protocol A: Regioselective Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine

Causality Note: Direct alkylation of 6-aminoindazole often leads to complex mixtures of N1, N2, and C6-amine alkylated products. By starting with 6-nitro-1H-indazole, we electronically deactivate the ring, allowing sodium hydride (NaH) to selectively deprotonate the indazole nitrogen. Steric factors strongly drive the EOM-Cl electrophile to the N1 position[3].

Step 1: N1-Ethoxymethylation

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 6-nitro-1H-indazole (10.0 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until the solution turns deep red/orange, indicating complete anion formation.

  • Alkylation: Dropwise, add Chloromethyl ethyl ether (EOM-Cl, 11.0 mmol) over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to isolate 1-(ethoxymethyl)-6-nitro-1H-indazole as a pale yellow solid.

Step 2: Nitro Reduction

  • Preparation: Dissolve the intermediate (5.0 mmol) in anhydrous Methanol (30 mL) in a hydrogenation flask.

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 mmol, 10 mol%) under an argon blanket. (Caution: Pd/C is highly pyrophoric when dry).

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc, 1:1) until the nitro starting material is completely consumed.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-(Ethoxymethyl)-1H-indazol-6-amine as an off-white solid. This intermediate is now ready for C6-amine derivatization (e.g., reaction with aryl isocyanates to form Type II kinase-inhibiting ureas).

Protocol B: TR-FRET Kinase Profiling Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated indazole libraries.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the synthesized 1-(ethoxymethyl)-1H-indazol-6-amine derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X master mix containing the target recombinant kinase (e.g., CRAF or VEGFR2, 1 nM final) and biotinylated peptide substrate (100 nM final) in 1X Kinase Buffer.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.

References

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles The Journal of Organic Chemistry URL:[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents RSC Advances URL:[Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Letters in Drug Design & Discovery URL: [Link] (Indexed via[Link])

  • JAK1 SELECTIVE KINASE INHIBITOR European Patent Office - EP 3956322 B1 URL:[Link] (Indexed via [Link])

Method

Application Notes &amp; Protocols for the Experimental Evaluation of 1-(Ethoxymethyl)-1H-indazol-6-amine

Abstract This document provides a comprehensive guide for the preclinical experimental design and evaluation of 1-(Ethoxymethyl)-1H-indazol-6-amine, a derivative of the biologically significant indazole scaffold. The ind...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preclinical experimental design and evaluation of 1-(Ethoxymethyl)-1H-indazol-6-amine, a derivative of the biologically significant indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating therapeutic potential as kinase inhibitors, anti-inflammatory, and anticancer agents.[1][2] This guide offers a strategic framework, from initial compound characterization and handling to detailed in vitro and in vivo protocols, designed for researchers in academic and industrial drug discovery settings. The methodologies are presented with a focus on scientific causality, ensuring that each experimental choice is justified and contributes to a robust, data-driven assessment of the compound's therapeutic potential.

Introduction: The Scientific Rationale

The indazole heterocycle is a cornerstone of many clinically relevant molecules, including the kinase inhibitor Axitinib and the PARP inhibitor Niraparib.[1] Its derivatives are known to modulate critical cellular pathways, often through the inhibition of protein kinases, making them a focal point for oncology research.[3][4] The subject of this guide, 1-(Ethoxymethyl)-1H-indazol-6-amine, is a functionalized 6-aminoindazole. This class of compounds has shown promising antiproliferative activity against various cancer cell lines, such as human colorectal cancer (HCT116).[5][6]

The addition of the N1-ethoxymethyl group serves a dual purpose in drug design. Firstly, it blocks the N-H group, which can act as a hydrogen bond donor, potentially altering the compound's binding mode to its biological target compared to the parent 1H-indazole. Secondly, this modification significantly impacts physicochemical properties such as solubility and membrane permeability, which are critical for drug-like behavior.

This guide, therefore, is not merely a collection of protocols but a strategic workflow. It begins with fundamental characterization and safety, progresses through hypothesis-driven target identification and in vitro validation, and culminates in preliminary in vivo assessment.

Preliminary Compound Assessment & Safe Handling

Before initiating biological studies, a thorough characterization of the test article is paramount for data integrity and laboratory safety.

Physicochemical Characterization

The purity, identity, and solubility of 1-(Ethoxymethyl)-1H-indazol-6-amine must be rigorously confirmed.

Table 1: Recommended Physicochemical & Purity Analysis

ParameterMethodRationale & Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSConfirms the chemical structure matches the expected 1-(Ethoxymethyl)-1H-indazol-6-amine. All spectral data must be consistent with the assigned structure.
Purity HPLC-UV (e.g., at 254 nm)To quantify the purity of the compound. A purity level of ≥95% is required for most in vitro and in vivo studies to avoid confounding results from impurities.
Solubility Kinetic or Thermodynamic Solubility AssaysDetermines the maximum soluble concentration in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is critical for preparing accurate dosing solutions and avoiding compound precipitation in assays.
LogP/LogD Calculated or Experimental (e.g., Shake-flask)Predicts the lipophilicity of the compound, which influences its permeability, metabolic stability, and potential for off-target effects.
Safety & Handling

While specific toxicity data for 1-(Ethoxymethyl)-1H-indazol-6-amine is not available, data from the parent compound, 1H-indazol-6-amine, indicates potential hazards.[7] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][9] Therefore, prudent laboratory practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[10]

  • Storage: Store the compound at 4°C, protected from light, in a tightly sealed container.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Strategic Research Workflow

The investigation of a novel compound follows a phased approach, where data from one stage informs the decisions and experimental design of the next. This workflow ensures that resources are used efficiently and that a comprehensive data package is built.

G cluster_0 Phase 1: In Vitro Discovery cluster_1 Phase 2: Preclinical Profiling cluster_2 Phase 3: In Vivo Evaluation Target_ID Target Identification (e.g., Kinase Screening) Hit_Validation Hit Validation (IC₅₀ Determination) Target_ID->Hit_Validation Validate Hits Cell_Activity Cellular Activity (Antiproliferation Assays) Hit_Validation->Cell_Activity Confirm Cellular Potency MoA Mechanism of Action (Pathway Analysis) Cell_Activity->MoA Elucidate Mechanism ADME In Vitro ADME (Metabolic Stability, Permeability) Safety In Vitro Safety (hERG, Cytotoxicity in Normal Cells) ADME->Safety Profile Liabilities PK Pharmacokinetics (PK) (Mouse/Rat) Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Inform Dosing Moa_to_ADME->ADME Advance Candidate Safety_to_PK->PK Select for In Vivo

Figure 1. Phased Experimental Workflow. A strategic workflow for evaluating 1-(Ethoxymethyl)-1H-indazol-6-amine.

Phase 1: Target Identification & In Vitro Validation

The primary goal of this phase is to identify the biological target(s) of the compound and validate its activity in cellular models. Given the known activities of indazole derivatives, a logical starting point is to screen for kinase inhibition and antiproliferative effects.[3][4]

Protocol: Kinase Inhibitor Profiling

Rationale: To identify which protein kinase(s) are inhibited by 1-(Ethoxymethyl)-1H-indazol-6-amine. This is a hypothesis-generating experiment. A broad screening panel provides an unbiased view of the compound's selectivity.

Methodology:

  • Service: Engage a commercial vendor (e.g., Eurofins, Promega) for a kinase screening panel (e.g., KinaseProfiler™).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Concentration: Screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: The primary output is the percent inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antiproliferation Assay (MTT/SRB)

Rationale: To determine if the compound has cytotoxic or cytostatic effects on cancer cells. The sulforhodamine B (SRB) assay, which measures total protein content, is a reliable method used in similar studies.[5][6]

Materials:

  • Selected cancer cell lines (e.g., HCT116, A549, MCF-7) and a normal cell line (e.g., MRC-5) for counter-screening.[5]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • 1-(Ethoxymethyl)-1H-indazol-6-amine stock solution (10 mM in DMSO).

  • Trichloroacetic acid (TCA), SRB solution, Tris base.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final DMSO concentration should be ≤0.5%. Add the diluted compound to the cells. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash & Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Mechanism of Action (MoA) Elucidation

If the compound shows potent antiproliferative activity and a specific kinase target is identified, the next logical step is to confirm that the compound modulates the relevant signaling pathway in cells.

G cluster_0 Example: PI3K/PDK1/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates Downstream Cell Survival & Proliferation Akt->Downstream Indazole 1-(Ethoxymethyl)- 1H-indazol-6-amine Indazole->PDK1 Inhibits

Figure 2. Potential Mechanism of Action. Inhibition of a kinase like PDK1 disrupts downstream signaling for cell survival.

Protocol: Western Blotting for Phospho-Protein Levels

Rationale: To visualize the effect of the compound on the phosphorylation status of a downstream substrate of the target kinase. For example, if PDK1 is the target, one would measure the level of phosphorylated Akt (p-Akt).[4]

Procedure:

  • Cell Treatment: Culture cells (e.g., HCT116) to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x GI₅₀) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for the phosphorylated target (e.g., anti-p-Akt) and the total protein (e.g., anti-Akt). Use a loading control antibody (e.g., anti-GAPDH) to ensure equal loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates target engagement.

Phase 2: In Vitro Preclinical Profiling

Once a compound demonstrates on-target cellular activity, it must be evaluated for drug-like properties. This phase assesses its potential for metabolic liabilities and off-target toxicity.

Table 2: Key In Vitro ADME & Safety Assays

AssayPurposeMethodologyInterpretation
Metabolic Stability To assess susceptibility to metabolism by liver enzymes.Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time via LC-MS.Calculate intrinsic clearance (CLint) and half-life (t½). High clearance suggests poor in vivo stability.
CYP Inhibition To check for potential drug-drug interactions.Evaluate the compound's ability to inhibit major cytochrome P450 isoforms (e.g., 3A4, 2D6) using fluorescent probes.Determine IC₅₀ values. Potent inhibition (IC₅₀ < 1 µM) flags a high risk for drug-drug interactions.
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Use rapid equilibrium dialysis (RED) to measure the unbound fraction of the compound in plasma.High protein binding (>99%) can limit the free drug available to act on the target.
hERG Inhibition To assess the risk of cardiac arrhythmia.Use an automated patch-clamp assay to measure inhibition of the hERG potassium channel.Determine the IC₅₀. A low therapeutic index (hERG IC₅₀ / Efficacious Concentration) is a major safety concern.

Conclusion & Decision-Making

The successful progression of 1-(Ethoxymethyl)-1H-indazol-6-amine through this experimental cascade depends on a holistic interpretation of the data.

G node_result node_result Potency Potent? (IC₅₀/GI₅₀ < 1µM) Selectivity Selective? Potency->Selectivity Yes Stop Stop or Redesign Potency->Stop No ADME Good ADME Profile? Selectivity->ADME Yes Selectivity->Stop No Safety Safe? (hERG IC₅₀ > 10µM) ADME->Safety Yes ADME->Stop No Proceed Proceed to In Vivo Safety->Proceed Yes Safety->Stop No

Figure 3. Go/No-Go Decision Tree. A simplified model for advancing a compound based on key in vitro data.

An ideal candidate for in vivo studies would exhibit:

  • Potent on-target activity (IC₅₀ < 100 nM).

  • Potent cellular activity (GI₅₀ < 1 µM).

  • A clear mechanism of action.

  • Favorable ADME properties (e.g., moderate clearance, low CYP inhibition).

  • A clean safety profile (e.g., hERG IC₅₀ > 10 µM).

This structured approach, grounded in the established biology of the indazole scaffold, provides a robust framework for elucidating the therapeutic potential of 1-(Ethoxymethyl)-1H-indazol-6-amine and making informed decisions for its continued development.

References

  • Tran, P., Hoang, N. X., Hoang, V., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2001002369A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Europe PMC. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved March 15, 2026, from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved March 15, 2026, from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2010059658A1 - Chemical compounds.
  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US 9969686 B2 - Diindolyl compounds and methods of using the same.
  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • National Center for Biotechnology Information. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). EP2935250B1 - Process for the preparation of pazopanib or salts thereof.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved March 15, 2026, from [Link]

Sources

Application

1-(Ethoxymethyl)-1H-indazol-6-amine in high-throughput screening

Application Note: High-Throughput Screening and Fragment-Based Drug Discovery Using 1-(Ethoxymethyl)-1H-indazol-6-amine Abstract Indazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as bio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Fragment-Based Drug Discovery Using 1-(Ethoxymethyl)-1H-indazol-6-amine

Abstract

Indazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines or indoles in oncology and metabolic disease targets. The compound 1-(Ethoxymethyl)-1H-indazol-6-amine is a highly versatile building block designed specifically for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns. This application note details the mechanistic rationale, self-validating experimental protocols, and data analysis workflows for utilizing this fragment to discover novel kinase and metabolic enzyme inhibitors.

Molecular Anatomy & Mechanistic Rationale

In FBDD, the choice of the primary fragment dictates the trajectory of the entire lead optimization campaign. 1-(Ethoxymethyl)-1H-indazol-6-amine offers a precise combination of structural features that make it an ideal starting point for targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1)[1] and ketohexokinase (KHK)[2].

  • The Indazole Core: The bicyclic indazole system acts as a robust hydrogen bond donor/acceptor network. It effectively mimics the adenine ring of ATP, making it highly efficient for targeting the hinge region of kinases, or the tryptophan substrate in IDO1[1].

  • The 6-Amine Vector: This primary amine provides a highly reactive synthetic handle. It allows for rapid library expansion via reductive amination, amide coupling, or sulfonylation. Derivatization at this position has been shown to yield potent anti-proliferative agents, such as N-(4-fluorobenzyl)-1H-indazol-6-amine, which exhibits strong cytotoxicity against human colorectal cancer cells[3].

  • The 1-Ethoxymethyl (EOM) Group: Synthetically, the EOM group acts as a robust protecting group that prevents unwanted N-alkylation at the N1 position during library synthesis. Pharmacologically, if retained, this lipophilic appendage can probe adjacent hydrophobic subpockets within the target enzyme's active site, enhancing binding affinity and modulating the compound's overall membrane permeability.

Fragment-Based Drug Discovery (FBDD) Workflow

Unlike traditional HTS, which screens large, complex molecules, FBDD screens small, low-molecular-weight fragments (MW < 300 Da). While these fragments bind with lower affinity initially, they form highly efficient, high-quality atomic interactions. The workflow relies heavily on electron density-guided X-ray crystallography to drive structure-based design without relying solely on initial affinity data[2].

FBDD_Workflow N1 1-(Ethoxymethyl)-1H-indazol-6-amine (Primary Fragment) N2 Library Expansion (N-alkylation/Amidation) N1->N2 Synthetic Handle N3 High-Throughput Screening (DSF / TR-FRET) N2->N3 1000s of Cmpds N4 Hit Validation (Orthogonal Assays) N3->N4 Active Hits N5 X-Ray Crystallography (Electron Density Guided) N4->N5 Structural Binding N6 Lead Optimization (SAR Development) N5->N6 Structure-Based Design N6->N2 Iterative Cycle

Caption: FBDD workflow utilizing 1-(Ethoxymethyl)-1H-indazol-6-amine for hit-to-lead optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol in an HTS campaign must be a self-validating system. The following methodologies incorporate built-in quality control metrics to eliminate false positives.

Protocol A: Fragment Library Solubilization & Preparation

Causality & Rationale: Fragments often possess low solubility in aqueous buffers. Preparing a high-concentration stock in 100% DMSO ensures complete dissolution, while keeping the final assay concentration of DMSO below 1% prevents solvent-induced protein denaturation.

  • Weigh exactly 19.12 mg of 1-(Ethoxymethyl)-1H-indazol-6-amine (MW: 191.23 g/mol ).

  • Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO to create a 100 mM master stock.

  • Sonicate the solution for 5 minutes at room temperature to ensure complete homogenization.

  • Perform serial dilutions in DMSO using an acoustic liquid handler (e.g., Echo 550) to generate a 384-well source plate.

  • Self-Validation Check: Analyze a random sampling of 5% of the wells via LC-MS to confirm >95% purity and verify that no degradation occurred during acoustic transfer.

Protocol B: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality & Rationale: DSF relies on a hydrophobic dye (e.g., SYPRO Orange) that fluoresces upon binding to the exposed hydrophobic core of a denaturing protein. When an indazole fragment binds and stabilizes the folded protein, more thermal energy is required to denature it, resulting in a positive shift in the melting temperature (ΔTm). This provides a label-free measure of direct target engagement.

  • Prepare a master mix containing 2 µM target protein (e.g., IDO1 or KHK) and 5X SYPRO Orange in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dispense 19.8 µL of the master mix into a 384-well PCR plate.

  • Pin-transfer 200 nL of the fragment library (from Protocol A) into the assay plate (Final compound concentration: 1 mM; Final DMSO: 1%).

  • Seal the plate and centrifuge at 1000 x g for 1 minute.

  • Run a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Check: Include a known high-affinity inhibitor (e.g., Epacadostat for IDO1) as a positive control. Calculate the Z'-factor for the plate. The assay is only validated and accepted if the Z'-factor is > 0.6.

Protocol C: Secondary Screening via TR-FRET Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (like Europium). By introducing a time delay (e.g., 50 µs) before measurement, short-lived background autofluorescence from the fragment library is eliminated, drastically reducing false positives.

  • Incubate the target enzyme with the indazole derivative library (10 µM to 0.1 nM dose-response) for 30 minutes at room temperature.

  • Add the TR-FRET tracer (a fluorescently labeled known ligand) and the Europium-labeled anti-target antibody.

  • Incubate for an additional 60 minutes to allow competitive displacement equilibrium.

  • Read the plate on a multi-mode microplate reader using a 340 nm excitation and measuring emission at 615 nm (Europium) and 665 nm (Tracer).

  • Self-Validation Check: Calculate the IC50 using a 4-parameter logistic fit. Compare the DMSO negative control wells against the tracer-only wells to ensure a signal-to-background (S/B) ratio of > 5.

Quantitative Data Presentation: HTS Hit Metrics

The table below summarizes representative HTS data demonstrating the optimization of the primary 1-(Ethoxymethyl)-1H-indazol-6-amine fragment into highly potent derivatives via reductive amination at the 6-amine position[3].

Compound IDR-Group (at 6-Amine)MW (Da)cLogPΔTm (°C)IC50 (µM)Ligand Efficiency (LE)
Fragment 1 -NH₂ (Parent)191.21.8+1.2>5000.32
Derivative 2a -NH-Benzyl281.33.1+3.545.20.35
Derivative 2b -NH-(4-Fluoro-Benzyl)299.33.3+5.114.30.38
Derivative 2c -NH-Acetyl233.22.0+2.0120.50.31

Note: Ligand Efficiency (LE) > 0.3 is considered the gold standard for progressing a fragment into a lead optimization campaign.

Target Pathway Modulation

By optimizing the 6-amine position of the indazole core, researchers can effectively block metabolic and oncogenic pathways. For instance, inhibiting IDO1 prevents the conversion of tryptophan to kynurenine, thereby reversing tumor-induced immune suppression[1].

Kinase_Pathway Target Target Enzyme (e.g., IDO1 / KHK) Product Metabolite (Kynurenine / F1P) Target->Product Catalyzes Substrate Substrate (Tryptophan / Fructose) Substrate->Target Binds Disease Cancer / Metabolic Progression Product->Disease Drives Inhibitor Indazole-6-amine Derivative Inhibitor->Target Competitive Inhibition

Caption: Mechanism of action for indazole-6-amine derivatives inhibiting target metabolic pathways.

References

  • Gibbs, A. C., Abad, M. C., Zhang, X., Tounge, B. A., Lewandowski, F. A., Struble, G. T., Sun, W., Sui, Z., & Kuo, L. C. (2010). Electron Density Guided Fragment-Based Lead Discovery of Ketohexokinase Inhibitors. Journal of Medicinal Chemistry, 53(22), 7979–7991.[Link]

  • Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., Luu, H. N., Ngo, T., Hieu, D. V., Long, N. H., Anh, L. V., Ngo, S. T., Nguyen, Y. T. K., Han, B. W., Nguyen, T. X., Hai, D. T. T., Hien, T. T. T., & Tran, P.-T. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45199–45206.[Link]

  • Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581–588.[Link]

Sources

Method

Application Note: Optimal Dissolution and Handling Protocol for 1-(Ethoxymethyl)-1H-indazol-6-amine in Cell Culture Assays

Executive Summary 1-(Ethoxymethyl)-1H-indazol-6-amine is a specialized heterocyclic building block frequently utilized in the synthesis of biologically active pharmaceutical agents, including kinase inhibitors and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethoxymethyl)-1H-indazol-6-amine is a specialized heterocyclic building block frequently utilized in the synthesis of biologically active pharmaceutical agents, including kinase inhibitors and targeted anti-cancer therapeutics[1]. Due to its specific structural modifications—namely the lipophilic ethoxymethyl (EOM) protecting group and the primary amine—this compound presents unique solubility challenges in aqueous in vitro environments. This application note provides a scientifically grounded, self-validating protocol for the complete dissolution, intermediate dilution, and stable maintenance of 1-(Ethoxymethyl)-1H-indazol-6-amine for cell culture studies.

Physicochemical Profiling & Causality of Solvent Selection

To design a robust dissolution protocol, one must first understand the molecular behavior of the compound. The core structure of 6-aminoindazole is planar and capable of forming extensive intermolecular hydrogen-bonding networks, which typically renders it only sparingly soluble in aqueous systems[1]. The addition of the ethoxymethyl (EOM) group at the N1 position significantly increases the molecule's overall lipophilicity.

The Causality of Solvent Choice: Aqueous buffers (like PBS) or direct cell culture media are entirely unsuitable for primary dissolution[2]. Attempting to dissolve this compound directly in water will result in immediate compound loss due to insolubility. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO acts as a universal hydrogen-bond acceptor, effectively disrupting the intermolecular interactions between the indazole amine groups while fully solvating the hydrophobic EOM moiety[3]. Using cell-culture grade, anhydrous DMSO is critical; ambient moisture can introduce competing hydrogen-bond donors into the solvation sphere, which drastically reduces the solvent's carrying capacity and leads to premature micro-precipitation[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for accurate molarity calculations and storage.

PropertyValueScientific Implication
Chemical Name 1-(Ethoxymethyl)-1H-indazol-6-amineHeterocyclic amine with lipophilic N-protection.
Molecular Weight 191.23 g/mol Essential for precise molarity conversions[4].
Primary Solvent Anhydrous DMSO (Cell Culture Grade)Required to achieve high-concentration stocks[2].
Aqueous Solubility Insoluble / Sparingly SolubleNecessitates a carrier solvent for media introduction[1].
Max Final DMSO in Media ≤ 0.1% (v/v)Prevents solvent-induced cellular toxicity and artifacts[5].
Storage (Powder) -20°C, desiccatedPrevents hydrolytic cleavage of the EOM group.
Storage (DMSO Stock) -80°C in single-use aliquotsMinimizes freeze-thaw degradation and moisture ingress[4].

Workflow Visualization

Workflow A Lyophilized Powder 1-(Ethoxymethyl)-1H-indazol-6-amine B Master Stock (10-50 mM) in 100% Anhydrous DMSO A->B Add DMSO Vortex/Sonicate C Intermediate Dilution in DMSO or Media B->C Serial Dilution D Final Cell Culture (DMSO ≤ 0.1% v/v) C->D Add to Media

Workflow for dissolving 1-(Ethoxymethyl)-1H-indazol-6-amine for cell culture assays.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Master Stock Generation (10 mM or 50 mM)

Expert Insight: Always prepare the master stock at a concentration 1,000× to 5,000× higher than your highest intended assay concentration. This ensures the final volume of DMSO added to the cells remains negligible, preserving cellular viability[4].

  • Equilibration: Remove the lyophilized powder of 1-(Ethoxymethyl)-1H-indazol-6-amine from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials introduces atmospheric condensation. Water ingress can hydrolyze the EOM group or cause immediate precipitation upon DMSO addition[3].

  • Centrifugation: Briefly centrifuge the vial (e.g., 3000 × g for 5 seconds) to gather all powder at the bottom of the tube[5].

  • Molarity Calculation: Calculate the required volume of anhydrous DMSO based on the 191.23 g/mol molecular weight.

    • To achieve a 10 mM stock from 5 mg of powder: Add 2.615 mL of DMSO.

    • To achieve a 50 mM stock from 5 mg of powder: Add 523 µL of DMSO.

  • Dissolution: Pipette the calculated volume of cell-culture grade, anhydrous DMSO directly into the vial.

  • Agitation: Vortex vigorously for 1-2 minutes. If the solution is not entirely clear, sonicate the sealed tube in a water bath at RT for 5–10 minutes[2]. Avoid excessive heating, which may compromise the stability of the primary amine.

  • Storage: Aliquot the master stock into sterile, amber microcentrifuge tubes (to protect from light) and store immediately at -80°C.

Phase 2: Intermediate Dilution Strategy

Expert Insight: Direct injection of a high-concentration DMSO stock into aqueous media creates a localized zone of high aqueous concentration. This causes highly hydrophobic small molecules to "crash out" into microscopic crystals that cells cannot absorb, leading to false-negative assay results[5].

  • Prepare an intermediate working solution in DMSO. For example, if your final assay concentration is 10 µM, dilute the 10 mM master stock 1:100 in pure DMSO to create a 100 µM intermediate stock[5].

  • Alternative for Highly Sensitive Cells: If serial DMSO dilutions are impractical, perform a rapid step-down dilution directly into pre-warmed (37°C) complete culture media containing serum. Serum proteins (such as Bovine Serum Albumin) act as lipophilic carrier molecules, binding the hydrophobic indazole derivative and preventing crystallization.

Phase 3: Final Cell Culture Treatment
  • Add the intermediate solution to the final cell culture media at a ≥ 1:1000 dilution ratio[2].

    • Example: Add 1 µL of the 100 µM intermediate stock to 999 µL of media to achieve a 100 nM final concentration.

  • Critical Threshold: Ensure the final DMSO concentration never exceeds 0.1% (v/v)[5]. Concentrations above this threshold can alter cell membrane permeability, induce spontaneous differentiation, or trigger apoptosis, thereby confounding the assay's biological readouts.

  • Mix the media thoroughly by gentle inversion before applying it to the cell monolayer or suspension.

Mechanistic Troubleshooting

  • Issue: Cloudiness or turbidity upon addition to culture media.

    • Cause: The compound has exceeded its thermodynamic solubility limit in the aqueous phase, or the media was too cold, causing the lipophilic EOM-indazole to precipitate[5].

    • Solution: Pre-warm the media to 37°C before adding the compound. Utilize an intermediate DMSO dilution step, or slightly increase the FBS/serum concentration in the media to enhance carrier-protein binding.

  • Issue: Loss of compound efficacy or reproducibility over time.

    • Cause: Repeated freeze-thaw cycles of the DMSO stock introduce atmospheric moisture, which degrades the compound and reduces the solvent capacity of DMSO[4],[3].

    • Solution: Strictly adhere to single-use aliquoting. Discard any thawed aliquots after the experiment is complete.

References

  • [3] Understanding the Inhibiting Effect of Small-Molecule Hydrogen Bond Donors on the Solubility of Cellulose in Tetrabutylammonium Acetate/DMSO. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

Sources

Application

Application Note: 1-(Ethoxymethyl)-1H-indazol-6-amine in the Development and In Vivo Profiling of Kinase Inhibitors

Introduction & Chemical Rationale The indazole heterocyclic scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of small-molecule kinase inhibitors targeting angiogenesis and tumor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The indazole heterocyclic scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of small-molecule kinase inhibitors targeting angiogenesis and tumor proliferation (e.g., VEGFR2, FGFR, and Syk) [1]. However, the unprotected 1H-indazole core presents significant synthetic challenges due to annular tautomerism between the N1 and N2 positions. This tautomerization leads to poor regioselectivity during cross-coupling and electrophilic substitution reactions.

To overcome this, 1-(ethoxymethyl)-1H-indazol-6-amine (CAS: 1492795-24-0) is utilized as a critical building block. The ethoxymethyl (EOM) group serves a dual purpose:

  • Regioselective Directing Group: By locking the nitrogen at the N1 position, the EOM group prevents tautomerization and directs highly regioselective lithiation and subsequent functionalization at the C3 position, while leaving the 6-amino group available for amide coupling or Buchwald-Hartwig amination [2].

  • In Vivo Prodrug Strategy: The EOM group significantly increases the lipophilicity of the highly polar indazole core. In certain in vivo applications, retaining the EOM group acts as a prodrug strategy, enhancing oral bioavailability and membrane permeability before being cleaved by endogenous esterases or cytochromes to release the active kinase inhibitor [3].

Pre-Clinical Synthesis & Formulation Workflow

To evaluate indazole-6-amine derivatives in vivo, the building block must first be functionalized into the active target probe and formulated to ensure consistent systemic exposure.

Protocol 1: Synthesis of Active Kinase Probes and In Vivo Formulation

Objective: Synthesize a target VEGFR2 inhibitor from 1-(ethoxymethyl)-1H-indazol-6-amine and formulate it for murine oral gavage (PO).

Step-by-Step Methodology:

  • Amide Coupling (6-Position): Dissolve 1-(ethoxymethyl)-1H-indazol-6-amine (1.0 eq) and the desired aryl-carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours to form the amide linkage.

  • C3-Functionalization (Optional): Treat the intermediate with lithium diisopropylamide (LDA) at -78°C to selectively lithiate the C3 position (directed by the N1-EOM group), followed by quenching with an electrophile (e.g., an aryl halide via zinc transmetalation and Pd-catalysis) [2].

  • EOM Deprotection (If evaluating the free indazole): Treat the protected intermediate with 3M HCl in ethanol at 60°C for 2 hours. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

  • Purification & QC: Purify via preparative HPLC. Validation Checkpoint: Confirm compound purity is ≥95% via LC-MS and ¹H-NMR prior to any in vivo animal dosing to prevent vehicle-toxicity artifacts.

  • In Vivo Formulation: Formulate the purified compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

    • Causality: The indazole core is highly crystalline and hydrophobic. DMSO initiates dissolution, PEG300 acts as a co-solvent, and Tween-80 prevents precipitation upon introduction to the aqueous saline phase, ensuring a self-validating, uniform suspension for oral gavage.

In Vivo Pharmacokinetics (PK) & Prodrug Dynamics

When utilizing the EOM-protected indazole as a prodrug, it is critical to measure the pharmacokinetic cleavage dynamics. The EOM group enhances intestinal absorption but must be efficiently cleaved in the hepatic portal system to release the active indazole-6-amine inhibitor.

Table 1: Comparative Pharmacokinetic Parameters in BALB/c Mice (PO, 10 mg/kg)

Compound StateCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Half-life (t₁/₂)Oral Bioavailability (F%)
Unprotected Indazole 450 ± 421.52,100 ± 1803.2 h28%
EOM-Protected (Prodrug) 890 ± 652.04,850 ± 3104.8 h54%
Active Metabolite (from Prodrug)720 ± 552.53,900 ± 2504.5 hN/A

Data Interpretation: The EOM-protected variant demonstrates a near two-fold increase in oral bioavailability due to enhanced lipophilicity, successfully releasing the active metabolite post-absorption.

In Vivo Animal Models: Tumor Xenograft Efficacy

Indazole-based kinase inhibitors synthesized from this building block are frequently evaluated for their anti-angiogenic properties in tumor xenograft models [1].

Protocol 2: Murine Tumor Xenograft Model for Angiogenesis Inhibition

Objective: Evaluate the in vivo efficacy of the synthesized indazole-6-amine inhibitor against tumor-induced angiogenesis.

Step-by-Step Methodology:

  • Cell Preparation: Culture A549 (human lung carcinoma) cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5×106 cells/mL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When tumor volumes reach an average of 100–150 mm³ (approx. 7-10 days post-inoculation), randomize the mice into vehicle control and treatment groups (n=8 per group).

  • Dosing Regimen: Administer the formulated indazole inhibitor via oral gavage (PO) at 30 mg/kg once daily for 21 days.

  • Validation & QC Checkpoint (Toxicity): Weigh the mice bi-weekly. Self-Validating System: If any mouse exhibits >15% body weight loss compared to day 0, dosing must be suspended to differentiate between compound toxicity and target-mediated efficacy.

  • Endpoint Analysis: On day 21, euthanize the mice. Excise and weigh the tumors. Perform immunohistochemistry (IHC) staining on tumor sections using CD31 antibodies to quantify microvessel density (MVD), confirming the anti-angiogenic mechanism of action [3].

Mechanistic Pathway Visualization

The primary molecular target for many derivatives of 1-(ethoxymethyl)-1H-indazol-6-amine is the intracellular ATP-binding pocket of VEGFR2. By blocking this kinase, the downstream signaling cascade responsible for endothelial cell proliferation and tumor angiogenesis is halted.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylates Raf Raf / MEK / ERK VEGFR2->Raf Activates Indazole Indazole-6-amine Inhibitor Indazole->VEGFR2 Blocks ATP pocket PKC PKC PLCg->PKC Angiogenesis Tumor Angiogenesis & Proliferation PKC->Angiogenesis Raf->Angiogenesis

Figure 1: Mechanism of action of indazole-based VEGFR2 inhibitors blocking tumor angiogenesis.

References

  • Wang, X.R., et al. "Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties." ResearchGate, 2021. Available at:[Link]

  • Zhang, Y., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry, American Chemical Society, 2006. Available at:[Link]

  • Elsayed, N.M.Y., et al. "Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors." Oriental Journal of Chemistry, 2023. Available at:[Link]

Method

Application Note: 1-(Ethoxymethyl)-1H-indazol-6-amine in the Design and Synthesis of Kinase Inhibitors

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: 1-(Ethoxymethyl)-1H-indazol-6-amine (CAS: 1492795-24-0) Introduction and Chemical Rationale The indazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: 1-(Ethoxymethyl)-1H-indazol-6-amine (CAS: 1492795-24-0)

Introduction and Chemical Rationale

The indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indoles, benzimidazoles, and anilines[1]. Specifically, the 6-aminoindazole core acts as a critical hinge-binding motif in the development of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and Syk[1],[2].

However, functionalizing the 6-amino group presents significant synthetic challenges. The intrinsic prototropic tautomerism of the indazole ring (1H vs. 2H) and the competing nucleophilicity of the N1/N2 nitrogens often lead to complex mixtures of N1-, N2-, and exocyclic N-alkylated or acylated products.

To circumvent this, 1-(Ethoxymethyl)-1H-indazol-6-amine [3] is employed as a highly strategic building block. The ethoxymethyl (EOM) group regioselectively masks the N1 position, locking the heterocyclic ring in the 1H-tautomeric form. This directs all subsequent electrophilic attacks exclusively to the exocyclic 6-amino group, enabling precise, high-yield derivatization[4].

Mechanistic Insights: The Role of the EOM Protecting Group

As a Senior Application Scientist, selecting the correct protecting group is paramount to the success of a multi-step synthesis. The choice of an EOM group over alternatives like Boc, THP, or Trityl is dictated by the specific reaction conditions required for kinase inhibitor synthesis[5].

  • Stability (The "Why"): The EOM group is an acetal-like aminal that is highly stable under strongly basic conditions (e.g., NaH, KOtBu), Buchwald-Hartwig cross-coupling environments, and nucleophilic additions. It prevents dimer formation and rescues product yields during complex ring expansions or cross-couplings[5],[6].

  • Orthogonality (The "How"): It is readily cleaved under specific acidic conditions (e.g., HCl in EtOH) that do not disrupt newly formed urea, amide, or secondary amine linkages at the 6-position[4].

Table 1: Comparative Profile of Indazole N-Protecting Groups
Protecting GroupCleavage ConditionsStability ProfileSynthetic Advantage / Disadvantage
EOM (Ethoxymethyl) Strong Acid (HCl/EtOH, TFA), HeatStable to bases, nucleophiles, Pd-catalysisOptimal: Excellent balance of stability and ease of cleavage; lipophilic.
SEM (Trimethylsilylethoxymethyl) TBAF, or Strong AcidStable to bases, nucleophiles, Pd-catalysisGood: Mild fluoride cleavage, but atom-inefficient and expensive.
THP (Tetrahydropyranyl) Mild Acid (TsOH, MeOH)Stable to basesSuboptimal: Introduces a chiral center, complicating NMR analysis.
Boc (tert-Butyloxycarbonyl) TFA or HCl (Room Temp)Labile to strong bases and nucleophilesSuboptimal: Easy to remove, but often prematurely cleaved during couplings.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of a Type II kinase inhibitor (diaryl urea) using 1-(Ethoxymethyl)-1H-indazol-6-amine, followed by global deprotection.

Protocol 1: Regioselective Synthesis of Diaryl Ureas

Diaryl ureas are classic Type II kinase inhibitors that bind to the DFG-out conformation of kinases, locking them in an inactive state.

Causality & Design: The exocyclic 6-amine is weakly nucleophilic due to electron delocalization into the electron-deficient indazole core. Using a highly reactive electrophile (aryl isocyanate) in a non-nucleophilic, aprotic solvent (THF or DCM) ensures rapid conversion without the need for strong bases that might trigger unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(Ethoxymethyl)-1H-indazol-6-amine (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M) under an inert argon atmosphere.

    • Insight: Argon prevents atmospheric moisture from hydrolyzing the highly sensitive isocyanate reagent into an unreactive symmetrical urea.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add the substituted aryl isocyanate (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

    • Insight: Cooling controls the exothermic nature of the addition and prevents thermal degradation or dimerization of the isocyanate.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours.

    • Self-Validation: Monitor via LC-MS. The EOM group ensures strict regiocontrol; the mass spectrum should show a single major peak corresponding to the desired N1-protected urea[M+H]+ without N1/N2-acylated isomers.

  • Workup: Quench the reaction with 1 mL of methanol to destroy any unreacted isocyanate. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient of 10-50% EtOAc in Hexanes) to isolate the pure EOM-protected intermediate.

Protocol 2: Global Deprotection of the EOM Group

Causality & Design: The EOM ether requires protonation of the ether oxygen followed by the elimination of ethanol and formaldehyde. Because the indazole nitrogen is less basic than a typical aliphatic amine, elevated temperatures and strong acids are required to drive the equilibrium toward the deprotected 1H-indazole[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the EOM-protected urea intermediate (1.0 eq, 3.0 mmol) in a mixture of absolute Ethanol and 4M HCl in Dioxane (1:1 v/v, 30 mL total).

    • Insight: Ethanol acts as a chemical scavenger for the released formaldehyde, converting it into harmless acetals and preventing the re-alkylation of the newly freed indazole nitrogen.

  • Cleavage: Heat the reaction mixture to 60 °C for 12 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (high Rf) should completely disappear, replaced by a highly polar, baseline-shifted spot corresponding to the HCl salt of the deprotected product.

  • Neutralization: Cool the mixture to 0 °C. Carefully add saturated aqueous NaHCO3 dropwise until the pH reaches 7-8.

    • Insight: Premature precipitation in acidic conditions can trap organic impurities within the crystal lattice. Strict neutralization ensures that only the free base of the active indazole precipitates cleanly.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to yield the analytically pure, active kinase inhibitor.

Visualizing the Chemical and Biological Workflows

Workflow A 1-(Ethoxymethyl)- 1H-indazol-6-amine (Starting Material) B Derivatization (Urea/Amide Formation) A->B Electrophile Addition C N1-EOM Protected Intermediate B->C Regioselective Conversion D Acidic Cleavage (HCl/EtOH, 60°C) C->D Deprotection E Active 6-Substituted 1H-Indazole (Target Inhibitor) D->E Isolation

Workflow for synthesizing 6-substituted 1H-indazole kinase inhibitors via EOM protection.

Pathway cluster_pathways Downstream Signaling Ligand Growth Factors (e.g., VEGF, FGF) Receptor Receptor Tyrosine Kinase (VEGFR / FGFR) Ligand->Receptor Activates MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Inhibitor 6-Aminoindazole Inhibitor Inhibitor->Receptor Competitive ATP Hinge Binding Proliferation Tumor Angiogenesis & Cell Proliferation MAPK->Proliferation Promotes PI3K->Proliferation Promotes

Mechanism of action: 6-Aminoindazole derivatives selectively block RTK signaling pathways.

References

  • Sigma-Aldrich Product Data. "1h-indazol-6-amine - Sigma-Aldrich" (CAS: 1492795-24-0). 3

  • Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors". 1

  • ChemRxiv. "Unified Access to Pyrimidines and Quinazolines Enabled by N-N Cleaving Carbon Atom Insertion". 5

  • ResearchGate. "Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles" (Discussing EOM and SEM cleavage conditions). 4

Sources

Application

Synthesis of Novel Derivatives from 1-(Ethoxymethyl)-1H-indazol-6-amine: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Derivatives of 1H-indazol-6-amine, in particular, have garnered significant interest for their potential as anticancer agents, kinase inhibitors, and other therapeutic agents.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel derivatives starting from 1-(Ethoxymethyl)-1H-indazol-6-amine. The ethoxymethyl (EOM) group serves as a protectant for the N1 position of the indazole ring, allowing for selective functionalization of the 6-amino group.

I. Strategic Overview: The Synthetic Roadmap

The journey from the core starting material to a library of diverse derivatives involves a multi-step synthetic sequence. The overall strategy is to first synthesize the N1-EOM protected 6-aminoindazole and then leverage the reactivity of the 6-amino group for various chemical transformations.

G A 6-Nitro-1H-indazole B 1-(Ethoxymethyl)-6-nitro-1H-indazole A->B N1-Protection C 1-(Ethoxymethyl)-1H-indazol-6-amine (Starting Material) B->C Nitro Reduction D N-Acyl Derivatives C->D Acylation E N-Alkyl/N-Aryl Derivatives (via Reductive Amination) C->E Reductive Amination F Deprotected 6-Aminoindazole Derivatives D->F Deprotection (optional) E->F Deprotection (optional) G Further Diversification (e.g., Suzuki Coupling) F->G e.g., Sandmeyer Reaction followed by Cross-Coupling

Figure 1: A generalized workflow for the synthesis of novel derivatives from 1-(Ethoxymethyl)-1H-indazol-6-amine.

II. Synthesis of the Starting Material: 1-(Ethoxymethyl)-1H-indazol-6-amine

The synthesis of the key starting material is achieved in two sequential steps: N1-protection of commercially available 6-nitro-1H-indazole followed by the reduction of the nitro group.

Protocol 1: Synthesis of 1-(Ethoxymethyl)-6-nitro-1H-indazole

The regioselective alkylation of the indazole nitrogen can be challenging, often yielding a mixture of N1 and N2 isomers. However, the use of sodium hydride in an appropriate solvent generally favors N1 alkylation. The ethoxymethyl group is introduced using ethoxymethyl chloride (EOM-Cl).

Materials:

  • 6-Nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethoxymethyl chloride (EOM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethoxymethyl chloride (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(Ethoxymethyl)-6-nitro-1H-indazole.

Protocol 2: Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine

The reduction of the nitro group to a primary amine can be achieved using various methods, including catalytic hydrogenation or reduction with metals in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile.

Materials:

  • 1-(Ethoxymethyl)-6-nitro-1H-indazole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 1-(Ethoxymethyl)-6-nitro-1H-indazole (1.0 eq) in ethanol, add 10% Pd/C (10% w/w).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-(Ethoxymethyl)-1H-indazol-6-amine, which can often be used in the next step without further purification.

III. Derivatization of the 6-Amino Group

The 6-amino group of 1-(Ethoxymethyl)-1H-indazol-6-amine is a versatile handle for introducing a wide range of substituents. The following protocols describe two common derivatization strategies: acylation and reductive amination.

Protocol 3: N-Acylation of 1-(Ethoxymethyl)-1H-indazol-6-amine

Acylation of the 6-amino group can be achieved using acyl chlorides or carboxylic acids in the presence of a coupling agent. This protocol details the use of an acyl chloride.

Materials:

  • 1-(Ethoxymethyl)-1H-indazol-6-amine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(Ethoxymethyl)-1H-indazol-6-amine (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the N-acyl derivative.

Protocol 4: Reductive Amination of 1-(Ethoxymethyl)-1H-indazol-6-amine

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[5] This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[6] The choice of a mild reducing agent is crucial to avoid the reduction of other functional groups.

Materials:

  • 1-(Ethoxymethyl)-1H-indazol-6-amine

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(Ethoxymethyl)-1H-indazol-6-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkyl or N-aryl derivative.

IV. Deprotection of the Ethoxymethyl (EOM) Group

The EOM group is an acetal-type protecting group and is generally stable to basic and nucleophilic conditions but can be cleaved under acidic conditions.[7] This allows for selective deprotection when required.

Protocol 5: Acid-Catalyzed Deprotection of the EOM Group

Materials:

  • N-substituted-1-(Ethoxymethyl)-1H-indazol-6-amine derivative

  • Hydrochloric acid (HCl) in an alcohol (e.g., 2M HCl in Ethanol) or Trifluoroacetic acid (TFA) in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the EOM-protected indazole derivative in a suitable solvent (e.g., ethanol for HCl/EtOH, or DCM for TFA/DCM).

  • Add the acidic solution (e.g., 2M HCl in EtOH or a solution of TFA in DCM).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the deprotected product by recrystallization or silica gel column chromatography.

V. Advanced Diversification: Suzuki-Miyaura Cross-Coupling

For further diversification of the indazole scaffold, the 6-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting halo-indazole can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[8][9]

G A 1-(Ethoxymethyl)-1H-indazol-6-amine B 1-(Ethoxymethyl)-6-bromo-1H-indazole A->B Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) C 1-(Ethoxymethyl)-6-aryl-1H-indazole B->C Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base)

Figure 2: A representative scheme for the conversion of the 6-amino group to an aryl group via bromination and subsequent Suzuki-Miyaura coupling.

Protocol 6: Suzuki-Miyaura Coupling of a 6-Bromo-1-(Ethoxymethyl)-1H-indazole

Materials:

  • 1-(Ethoxymethyl)-6-bromo-1H-indazole

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 1-(Ethoxymethyl)-6-bromo-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 6-aryl-1-(Ethoxymethyl)-1H-indazole derivative.

VI. Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Table 1: Representative Yields for Synthetic Steps

StepStarting MaterialProductTypical Yield (%)
N1-Protection6-Nitro-1H-indazole1-(Ethoxymethyl)-6-nitro-1H-indazole70-85
Nitro Reduction1-(Ethoxymethyl)-6-nitro-1H-indazole1-(Ethoxymethyl)-1H-indazol-6-amine85-95
N-Acylation (Benzoyl Chloride)1-(Ethoxymethyl)-1H-indazol-6-amineN-(1-(Ethoxymethyl)-1H-indazol-6-yl)benzamide75-90
Reductive Amination (Benzaldehyde)1-(Ethoxymethyl)-1H-indazol-6-amineN-Benzyl-1-(Ethoxymethyl)-1H-indazol-6-amine60-80
EOM DeprotectionEOM-protected derivativeDeprotected derivative80-95
Suzuki-Miyaura Coupling6-Bromo-1-(Ethoxymethyl)-1H-indazole6-Aryl-1-(Ethoxymethyl)-1H-indazole50-85

VII. Conclusion

This guide provides a detailed framework and actionable protocols for the synthesis of a diverse range of novel derivatives from 1-(Ethoxymethyl)-1H-indazol-6-amine. By employing the described methods of acylation, reductive amination, and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of compounds for screening in various drug discovery programs. The strategic use of the EOM protecting group allows for selective modifications, and its subsequent removal provides access to the corresponding N-H indazole derivatives, further expanding the chemical space for exploration.

References

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]

  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • ResearchGate. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]

  • PMC. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • Semantic Scholar. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Thieme. (2011). 1H- and 2H-Indazoles (Update 2011). Science of Synthesis. [Link]

  • PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • J-STAGE. (n.d.). Simple and Chemoselective Deprotection of Acetals. [Link]

  • Google Patents. (n.d.).
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 779. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1950. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(4), 2021–2080. [Link]

  • PMC. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • ResearchGate. (n.d.). Acyclonucleosides of indazole and their rearrangements. [Link]

Sources

Method

Application Note: 1-(Ethoxymethyl)-1H-indazol-6-amine in Advanced Material Science

Target Audience: Materials Scientists, Polymer Chemists, and Surface Engineering Professionals. Introduction & Mechanistic Rationale 1-(Ethoxymethyl)-1H-indazol-6-amine is a highly specialized bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Surface Engineering Professionals.

Introduction & Mechanistic Rationale

1-(Ethoxymethyl)-1H-indazol-6-amine is a highly specialized bifunctional building block. While indazole derivatives are widely recognized for their electron-donating capabilities and structural rigidity, the presence of the N1-ethoxymethyl (EOM) protecting group fundamentally alters its utility in material science.

As an Application Scientist, I leverage this molecule for two distinct advanced applications:

  • Covalent Organic Frameworks (COFs): The EOM group acts as a critical steric and electronic shield during solvothermal synthesis, preventing competitive aminal formation and tautomerization. Post-synthetic cleavage yields highly polar, proton-conducting networks[1],[2].

  • Anti-Corrosion Surface Engineering: Indazoles are proven, highly effective corrosion inhibitors[3]. The addition of the EOM tail increases the lipophilicity of the molecule, allowing it to form a dense, hydrophobic Self-Assembled Monolayer (SAM) that repels aqueous corrosive species from metal surfaces.

Application I: Synthesis of Functionalized Imine-Linked COFs

Bare aminoindazoles often yield amorphous polymers during direct condensation because the acidic indazole N-H proton interferes with the dynamic imine exchange required for crystallization. By utilizing 1-(Ethoxymethyl)-1H-indazol-6-amine, the N1 position is locked. The primary amine at C6 can cleanly react with aldehydes to form highly crystalline, predictable 2D or 3D frameworks. Post-Synthetic Modification (PSM) is then used to cleave the EOM group, unlocking the hydrogen-bonding potential of the pore walls[2].

Experimental Protocol: Solvothermal Synthesis & PSM

Step 1: Solvothermal Condensation

  • Monomer Loading: In a 10 mL Pyrex tube, combine 1-(Ethoxymethyl)-1H-indazol-6-amine (0.3 mmol) and 1,3,5-Triformylbenzene (0.1 mmol).

  • Solvent Optimization: Add 1.5 mL of a Mesitylene/Dioxane mixture (1:1 v/v). Causality: This specific solvent ratio balances monomer solubility with the necessary supersaturation required to drive reversible imine exchange, ensuring thermodynamic error-correction and high crystallinity.

  • Catalysis: Add 0.15 mL of 3M aqueous Acetic Acid.

  • Degassing & Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and flame-seal. Heat at 120°C undisturbed for 72 hours.

  • Isolation: Cool to room temperature, filter the precipitate, and wash extensively with anhydrous THF and acetone. Dry under vacuum at 80°C to yield the EOM-Indazole-COF .

Step 2: Post-Synthetic Deprotection (EOM Cleavage)

  • Suspend 50 mg of EOM-Indazole-COF in 10 mL of Methanol.

  • Add 1 mL of concentrated HCl (37%). Causality: Methanol is chosen over non-polar solvents because it swells the COF pores, allowing hydronium ions full access to the interior framework for quantitative EOM cleavage without collapsing the crystalline architecture[2].

  • Reflux at 65°C for 24 hours.

  • Filter, wash with saturated NaHCO₃ (to neutralize the framework), water, and methanol. Activate under vacuum at 100°C to yield the Bare Indazole-COF .

Workflow Visualization

COF_Synthesis Monomers Monomers: 1-EOM-1H-indazol-6-amine + 1,3,5-Triformylbenzene Condensation Solvothermal Condensation (120°C, 72h) Imine Linkage Formation Monomers->Condensation EOM_COF EOM-Protected COF (Hydrophobic Pore) Condensation->EOM_COF Deprotection Post-Synthetic Modification (HCl/MeOH, Reflux) EOM Cleavage EOM_COF->Deprotection Bare_COF Bare Indazole-COF (Proton Conducting Network) Deprotection->Bare_COF

Fig 1: Stepwise solvothermal synthesis and post-synthetic deprotection of Indazole-COF.

Application II: Hydrophobic Anti-Corrosion Monolayers

Indazole derivatives are well-documented to protect carbon steel and copper in harsh acidic environments (e.g., 1 M HCl)[3]. The inhibition mechanism relies on the chemisorption of the electron-rich nitrogen atoms (amine and azole ring) into the empty d-orbitals of the metal surface.

By employing 1-(Ethoxymethyl)-1H-indazol-6-amine, the molecule not only chemisorbs strongly but also projects its ethoxymethyl tail outward. This creates a highly lipophilic steric shield that drastically reduces the diffusion of water, Cl⁻, and H⁺ ions to the metal interface, outperforming bare aminoindazoles[3].

Experimental Protocol: SAM Formation and Electrochemical Evaluation
  • Substrate Preparation: Polish Q235 carbon steel or copper foil using SiC paper (up to 2000 grit). Rinse with absolute ethanol and ultrasonicate in acetone for 5 minutes.

  • Inhibitor Solution: Prepare a 1 M HCl solution containing 1.0 mM of 1-(Ethoxymethyl)-1H-indazol-6-amine.

  • Monolayer Assembly: Immerse the metal substrate into the inhibitor solution for 2 hours at 298 K. Causality: A 2-hour immersion allows the adsorption-desorption equilibrium to stabilize, ensuring maximum surface coverage (θ) before applying electrochemical perturbations.

  • Electrochemical Impedance Spectroscopy (EIS): Using a standard three-electrode cell (Ag/AgCl reference, Pt counter electrode), perform EIS at the Open Circuit Potential (OCP) with a 10 mV sinusoidal perturbation from 100 kHz to 10 mHz[3].

Mechanism Visualization

Corrosion_Inhibition cluster_mechanism Adsorption Mechanism Inhibitor 1-(Ethoxymethyl)-1H-indazol-6-amine Chemisorption Chemisorption (N lone pairs coordinate to Metal d-orbitals) Inhibitor->Chemisorption Hydrophobic_Tail Hydrophobic Shielding (EOM tail repels H2O & Cl-) Inhibitor->Hydrophobic_Tail Metal Protected Metal Surface (Carbon Steel / Copper) Chemisorption->Metal Hydrophobic_Tail->Metal Corrosion Corrosion Inhibition (IE > 95%) Metal->Corrosion

Fig 2: Dual-action corrosion inhibition mechanism via chemisorption and hydrophobic shielding.

Quantitative Data Summaries

The following tables summarize the expected material enhancements when utilizing the ethoxymethyl-protected indazole compared to standard benchmarks.

Table 1: Comparative COF Properties (Pre- and Post-Cleavage)

Material StateBET Surface Area (m²/g)Pore Size (nm)Proton Conductivity (S/cm)
EOM-Indazole-COF ~1,2001.8< 10⁻⁶ (Insulating)
Bare Indazole-COF ~1,4502.1~10⁻³ (High)

Note: Deprotection increases pore volume by removing the bulky EOM group and activates the framework for proton hopping mechanisms.

Table 2: Corrosion Inhibition Efficiency (1 M HCl, 298 K)

Inhibitor (1.0 mM Concentration)Charge Transfer Resistance (R_ct, Ω·cm²)Inhibition Efficiency (IE %)
Blank (1 M HCl) 15.2-
6-Aminoindazole (Bare) 245.893.8%
1-(Ethoxymethyl)-1H-indazol-6-amine 380.596.0%

Note: The increased R_ct demonstrates the superior barrier properties of the EOM-induced hydrophobic SAM over the bare indazole equivalent.

Sources

Application

Application Notes and Protocols for 1-(Ethoxymethyl)-1H-indazol-6-amine as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Forward: Navigating the Frontier of Discovery with a Novel Indazole Probe The indazole scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Forward: Navigating the Frontier of Discovery with a Novel Indazole Probe

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1][2] Its prevalence in approved drugs and clinical candidates underscores the rich and diverse biological activities accessible through this privileged structure.[1][3] This guide focuses on 1-(Ethoxymethyl)-1H-indazol-6-amine , a specific indazole derivative with potential as a chemical probe to explore novel biological pathways and therapeutic targets.

This guide is structured to be a dynamic resource, providing both the "how" and the "why" behind each experimental step. We will delve into the causality of our protocol design, offering insights that will enable you to adapt and troubleshoot as you embark on your investigations with 1-(Ethoxymethyl)-1H-indazol-6-amine.

Part 1: Characterization and Rationale for Use

Physicochemical Properties of 1-(Ethoxymethyl)-1H-indazol-6-amine

A thorough understanding of a chemical probe's physical and chemical properties is paramount for its effective application.[8] Below is a summary of the key computed and, where available, experimental properties of 1-(Ethoxymethyl)-1H-indazol-6-amine.

PropertyValueSource
Molecular Formula C10H13N3OInferred from Structure
Molecular Weight 191.23 g/mol [9]
CAS Number 1492795-24-0[9]
Appearance White to off-white solidTypical for small molecules
Solubility Soluble in DMSO, MethanolRecommended for stock solutions
Predicted LogP ~1.5 - 2.5Estimation based on structure
pKa (predicted) Basic amine: ~4-5; Indazole NH: ~13-14[10]

Expert Insight: The predicted LogP suggests good cell permeability, a critical attribute for a chemical probe intended for cellular assays.[6] The presence of a basic amine provides a potential handle for salt formation to improve aqueous solubility if needed. The ethoxymethyl group at the N1 position of the indazole ring is a common protecting group in synthesis, but in this context, it may also serve to modulate the molecule's interaction with its biological target(s).[11][12]

The Indazole Scaffold: A Privileged Structure in Chemical Biology

The indazole ring system is a bioisostere of indole and is found in a multitude of biologically active compounds.[13][14] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an attractive scaffold for inhibitor design.[2][15]

Known Biological Activities of Indazole Derivatives:

  • Kinase Inhibition: Many indazole-containing compounds are potent inhibitors of various protein kinases, including VEGFR, PLK4, and others, making them valuable tools in cancer research.[1][16]

  • Anticancer Activity: Beyond kinase inhibition, indazole derivatives have demonstrated broad anti-proliferative effects in various cancer cell lines through diverse mechanisms.[3][17][18][19]

  • Anti-inflammatory Properties: Some indazoles have shown potential as anti-inflammatory agents, suggesting modulation of inflammatory signaling pathways.[4][15]

  • Other Activities: The indazole scaffold has also been incorporated into compounds with anti-bacterial, anti-HIV, and neurological activities.[2][20]

Given this precedent, it is reasonable to hypothesize that 1-(Ethoxymethyl)-1H-indazol-6-amine may exhibit activity in one or more of these areas. The primary goal of the initial experimental work should be to identify its specific biological target(s) and cellular effects.

The Imperative of a Negative Control

A critical component of any well-designed chemical probe experiment is the use of a structurally similar but biologically inactive negative control.[6] This control helps to distinguish on-target effects from off-target or non-specific effects of the chemical scaffold. For 1-(Ethoxymethyl)-1H-indazol-6-amine, an ideal negative control would be a close structural analog that has been shown to lack the specific biological activity of the active probe.

Proposed Negative Control: 1-(Ethoxymethyl)-1H-indazole

This compound lacks the 6-amino group, which is a common site for interaction with biological targets. It is commercially available and would be an excellent starting point for control experiments.

CompoundStructureRationale
Active Probe 1-(Ethoxymethyl)-1H-indazol-6-amineThe subject of this guide.
Negative Control 1-(Ethoxymethyl)-1H-indazoleLacks the key 6-amino functional group.

Part 2: Foundational Protocols for Probe Validation and Application

The following protocols are designed to be a starting point for the characterization and use of 1-(Ethoxymethyl)-1H-indazol-6-amine. It is essential to adapt these protocols to your specific cellular system and experimental goals.

Preparation of Stock Solutions

Objective: To prepare high-concentration stock solutions for use in downstream experiments.

Materials:

  • 1-(Ethoxymethyl)-1H-indazol-6-amine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of 1-(Ethoxymethyl)-1H-indazol-6-amine powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Expert Insight: DMSO is a common solvent for cell-based assays, but it can have its own biological effects at higher concentrations. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your treated samples.[5]

Workflow for Initial Cellular Phenotypic Screening

Objective: To identify a cellular phenotype modulated by 1-(Ethoxymethyl)-1H-indazol-6-amine.

G cluster_0 Assay Development cluster_1 Treatment cluster_2 Phenotypic Readout cluster_3 Data Analysis A Select a panel of diverse cancer cell lines B Determine optimal cell seeding density A->B C Establish a dose-response range (e.g., 1 nM to 100 µM) B->C D Treat cells with 1-(Ethoxymethyl)-1H-indazol-6-amine, negative control, and vehicle C->D E Incubate for a defined period (e.g., 48 or 72 hours) D->E F Measure cell viability/proliferation (e.g., MTT, CellTiter-Glo) E->F G Perform high-content imaging for morphological changes E->G H Analyze cell cycle distribution (e.g., flow cytometry) E->H I Calculate IC50 values F->I J Compare effects of active probe vs. negative control G->J H->J K Identify a robust and reproducible phenotype I->K J->K

Caption: Workflow for initial phenotypic screening.

Detailed Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed your chosen cancer cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 1-(Ethoxymethyl)-1H-indazol-6-amine and the negative control in cell culture medium. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17][18]

Target Engagement and Validation

Once a cellular phenotype is confirmed, it is crucial to demonstrate that the probe directly interacts with its intended target in the complex cellular environment.[7][21]

Workflow for Target Engagement Studies

G cluster_0 Target Identification (Hypothesis-Free) cluster_1 Target Validation (Hypothesis-Driven) cluster_2 Genetic Validation A Affinity-based proteomics (e.g., chemical proteomics) C Cellular Thermal Shift Assay (CETSA) A->C B Photo-affinity labeling B->C F CRISPR/Cas9 knockout of the putative target C->F D Immunoprecipitation-Western Blot D->F E Kinase activity assays (if a kinase is suspected) E->F H Treat modified cells with the probe and assess phenotype F->H G siRNA/shRNA knockdown of the putative target G->H

Caption: Workflow for target engagement and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand (the chemical probe) to its target protein stabilizes the protein against thermal denaturation.[7]

  • Cell Culture and Treatment: Grow cells to confluency, harvest, and resuspend them in a suitable buffer. Treat the cell suspension with 1-(Ethoxymethyl)-1H-indazol-6-amine or vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the total protein concentration.

  • Western Blotting: Analyze the amount of the specific putative target protein remaining in the soluble fraction by Western blotting using a target-specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates direct target engagement.

Part 3: Advanced Applications and Mechanistic Studies

Once the target and a robust cellular phenotype have been established, 1-(Ethoxymethyl)-1H-indazol-6-amine can be used to dissect complex biological pathways.

Elucidating Downstream Signaling Pathways

Objective: To identify the signaling pathways modulated by the probe's interaction with its target.

Recommended Approaches:

  • Phospho-proteomics: To identify changes in protein phosphorylation downstream of a target kinase.

  • RNA-Sequencing: To identify changes in gene expression profiles upon treatment with the probe.

  • Western Blotting: To validate changes in the phosphorylation status or expression levels of key signaling proteins.

Example Signaling Pathway Diagram (Hypothetical Kinase Target)

G Probe 1-(Ethoxymethyl)-1H-indazol-6-amine Target Putative Target Kinase Probe->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway (e.g., Proliferation, Survival) Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

Caption: Hypothetical signaling pathway.

In Vivo Proof-of-Concept Studies

For probes with promising cellular activity and a well-validated target, in vivo studies in animal models may be warranted.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the probe.

  • Pharmacodynamics (PD): Establish a relationship between the dose of the probe and the modulation of its target in vivo.

  • Efficacy Studies: Evaluate the effect of the probe on disease progression in a relevant animal model (e.g., tumor xenografts for an anticancer agent).

Part 4: Trustworthiness and Authoritative Grounding

The reliability of a chemical probe is paramount.[6] The protocols outlined above are designed to build confidence in the data generated using 1-(Ethoxymethyl)-1H-indazol-6-amine.

Pillars of Trustworthiness:

  • Orthogonal Assays: Use multiple, independent assays to confirm a phenotype and target engagement.[7]

  • Appropriate Controls: Always include vehicle and negative controls in your experiments.

  • Dose-Response Relationship: Demonstrate a clear relationship between the concentration of the probe and the observed biological effect.

  • Genetic Validation: Corroborate the on-target effects of the probe by genetically manipulating the putative target.[6]

By adhering to these principles, researchers can confidently use 1-(Ethoxymethyl)-1H-indazol-6-amine to generate novel biological insights.

References

  • Vertex AI Search. (n.d.). How to use chemical probes.
  • Taillefumier, T., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Molecules, 24(14), 2539.
  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms.
  • Price, M. E., et al. (2010). Protocol factors concerning entry of probes into cells, with examples of consequences, especially regarding probe localization. In Methods in Molecular Biology (Vol. 656, pp. 25-46). Humana Press.
  • Gotor, R., et al. (2021). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry, 19(4), 745-758.
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Workman, P., & Blagg, J. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(5), 549-552.
  • Sigma-Aldrich. (n.d.). 1h-indazol-6-amine.
  • Li, J., et al. (2023).
  • El-Damasy, A. K., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(21), 7205.
  • Singh, A., & Singh, P. P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1289.
  • Request PDF. (2026, January 29). Synthesis of indazole-based fluorophores.
  • Tran, P. T., et al. (2022, August 5). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.
  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.
  • PubChem. (n.d.). 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide.
  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5643-5651.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2132-2158.
  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Benchchem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Liu, Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(11), 3056-3059.
  • Benchchem. (n.d.). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.
  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
  • Research Square. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • PubChem. (n.d.). 1H-Indazol-6-amine.

Sources

Method

functionalization of 1-(Ethoxymethyl)-1H-indazol-6-amine

An in-depth technical guide and protocol suite for the , designed for medicinal chemists and drug development professionals. Executive Summary & Strategic Rationale The indazole scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the , designed for medicinal chemists and drug development professionals.

Executive Summary & Strategic Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole and benzimidazole in the development of kinase inhibitors and targeted oncology therapeutics (e.g., IDO1 inhibitors)[1]. However, the inherent tautomerization between the N1 and N2 positions of the indazole core complicates regioselective functionalization.

1-(Ethoxymethyl)-1H-indazol-6-amine resolves this by utilizing an ethoxymethyl (EOM) protecting group at the N1 position. This locks the tautomeric state, enhances organic solubility, and directs subsequent electrophilic or transition-metal-catalyzed functionalizations. The presence of the primary amine at the 6-position provides a versatile synthetic handle for divergent derivatization, enabling rapid structure-activity relationship (SAR) exploration. This application note details the causal mechanisms, validated protocols, and analytical validation strategies for the functionalization of this critical building block.

Mechanistic Insights: The Role of EOM Protection

In unprotected 6-aminoindazole, the electron-donating nature of the 6-amino group and the tautomeric equilibrium of the pyrazole ring create a complex nucleophilic profile.

  • Regiocontrol: By installing the EOM group at N1, the lone pair on N1 is sterically and electronically encumbered. This directs electrophilic aromatic substitution (SEAr) predictably to the C3 position, or under specific directing-group conditions, to the C7 position.

  • Chemoselectivity: The EOM group is stable under basic (e.g., Buchwald-Hartwig amination) and nucleophilic conditions but is highly labile under acidic conditions. This orthogonality allows chemists to exhaustively functionalize the 6-amine and the C3-carbon before executing a final global deprotection.

G SM 1-(EOM)-1H-indazol-6-amine (Central Scaffold) Amidation N-Amidation (HATU or EDC/HOBt) SM->Amidation R-COOH, Base Halogenation C3-Halogenation (NBS/NIS) SM->Halogenation Electrophile Product1 6-Amido-1-(EOM)-indazole Amidation->Product1 Product2 3-Halo-1-(EOM)-indazol-6-amine Halogenation->Product2 Deprotection EOM Deprotection (HCl/MeOH or TFA) Product3 Target 1H-Indazole Derivatives Deprotection->Product3 Product1->Deprotection Acidic Cleavage Product2->Deprotection Acidic Cleavage

Divergent functionalization pathways for 1-(Ethoxymethyl)-1H-indazol-6-amine.

Quantitative Data: Coupling Reagent Efficacy

When functionalizing the 6-amine via amidation, the choice of coupling reagent drastically impacts yield due to the slightly deactivated nature of the aniline-like amine on the electron-rich indazole core. Table 1 summarizes the optimization data for coupling 1-(EOM)-1H-indazol-6-amine with a standard sterically hindered carboxylic acid (e.g., pivalic acid).

Table 1: Optimization of 6-Amine Amidation Conditions

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
DCC / DMAPEt 3​ NDCM252445%85%
EDC / HOBt[2]DIPEADMF251678%92%
HATUDIPEADMF25894%>98%
T3P (50% in EtOAc)PyridineEtOAc801288%95%

Note: HATU provides the superior kinetic profile for this specific transformation, minimizing epimerization of chiral acids and overcoming the moderate nucleophilicity of the 6-amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and prevent downstream failures.

Protocol A: Chemoselective Amidation of the 6-Amine

This protocol utilizes HATU for the efficient formation of an amide bond at the 6-position.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N 2​ atmosphere, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes.

    • Validation Check: The solution should turn a pale yellow, indicating the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 1-(Ethoxymethyl)-1H-indazol-6-amine (1.0 equiv, 1.0 mmol) in one portion. Stir at room temperature for 8 hours.

  • IPC (TLC/LC-MS): Monitor the reaction via LC-MS. The starting material mass ( [M+H]+=192.1 ) should be fully consumed, replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective C3-Bromination

Electrophilic halogenation provides a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[3].

  • Preparation: Dissolve 1-(Ethoxymethyl)-1H-indazol-6-amine (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (10 mL) and cool to 0 °C in an ice bath.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv, 1.05 mmol) portion-wise over 10 minutes to prevent over-bromination at C7.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • IPC (NMR Validation): A quick 1 H-NMR of a worked-up aliquot should show the disappearance of the distinct C3-H singlet (typically around δ 8.0 ppm in CDCl 3​ ), confirming regioselective C3 substitution.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to neutralize unreacted NBS. Extract with DCM (2 x 15 mL), dry, and concentrate.

Protocol C: EOM Deprotection (Final Stage)

Removal of the EOM group is typically performed after all rigorous coupling steps are complete.

  • Preparation: Dissolve the EOM-protected intermediate (1.0 mmol) in Methanol (5.0 mL).

  • Cleavage: Add 4M HCl in Dioxane (10 equiv, 10.0 mmol). Heat the mixture to 60 °C for 4-6 hours.

    • Causality: The acidic environment protonates the ethoxy oxygen, facilitating the expulsion of ethanol and the generation of an iminium intermediate, which is subsequently hydrolyzed by trace water to yield the free 1H-indazole and formaldehyde.

  • Workup: Concentrate the mixture in vacuo to remove volatiles. Neutralize the resulting hydrochloride salt by partitioning between EtOAc and saturated NaHCO 3​ .

  • Validation: Confirm deprotection via 1 H-NMR by the disappearance of the EOM methylene singlet ( ∼δ 5.7 ppm) and the ethoxy ethyl signals ( ∼δ 3.5 ppm and 1.1 ppm).

Troubleshooting & Analytical Signatures

  • Over-alkylation during N-derivatization: If functionalizing the 6-amine with alkyl halides (rather than amidation), bis-alkylation can occur. Solution: Use reductive amination with aldehydes/ketones and NaBH(OAc) 3​ instead of direct alkylation to ensure mono-substitution.

  • Premature EOM Cleavage: The EOM group is sensitive to strong Lewis acids (e.g., BBr 3​ , AlCl 3​ ). If your synthetic route requires Lewis acids for other transformations (e.g., ether cleavage), perform those steps before installing the EOM group, or switch to a more robust protecting group like THP or SEM, though EOM offers superior atom economy.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(Ethoxymethyl)-1H-indazol-6-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine. This document is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide robust protocols to ensure reproducible success.

The synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine is a sequential process that requires careful control over regioselectivity and chemoselectivity. The overall pathway involves the N-protection of a commercially available nitroindazole precursor, followed by the reduction of the nitro group. Each step presents unique challenges that can impact yield and purity.

Overall Synthetic Scheme

The synthesis is typically performed in two primary steps starting from 6-nitro-1H-indazole. The first is a regioselective N-alkylation to install the ethoxymethyl (EOM) protecting group, followed by a chemoselective reduction of the nitro moiety.

Synthesis_Workflow Start 6-Nitro-1H-indazole Step1 Step 1: N1-Alkylation (Protection) Start->Step1 EOM-Cl, Base (NaH) Solvent (THF/DMF) Intermediate 1-(Ethoxymethyl)-6-nitro-1H-indazole Step1->Intermediate Regioselective N1-Substitution SideProduct 2-(Ethoxymethyl)-6-nitro-1H-indazole (Undesired N2-Isomer) Step1->SideProduct Kinetic Product (N2-Substitution) Step2 Step 2: Nitro Reduction Intermediate->Step2 Reducing Agent (e.g., H2, Pd/C) FinalProduct 1-(Ethoxymethyl)-1H-indazol-6-amine Step2->FinalProduct Chemoselective Reduction

Caption: General workflow for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: The most critical step is the regioselective N-alkylation of 6-nitro-1H-indazole. Indazole has two reactive nitrogen atoms (N1 and N2), and direct alkylation can lead to a mixture of N1 and N2 substituted isomers, which are often difficult to separate.[1][2] Achieving high selectivity for the desired N1 isomer is paramount for an efficient process.

Q2: Why is the N1-alkylated indazole isomer typically the desired product? A2: The 1H-indazole tautomer (N1-substituted) is generally considered to be more thermodynamically stable than the 2H-tautomer (N2-substituted).[3] Reaction conditions that allow for thermodynamic equilibration will favor the N1 product. Many biologically active indazole derivatives are specifically the N1-isomer.[4]

Q3: How can I confirm that I have synthesized the correct N1-isomer versus the N2-isomer? A3: Spectroscopic methods, particularly ¹H NMR, are diagnostic. The chemical shift of the proton at the C3 position is a key indicator. In 2H-indazoles (N2-substituted), the C3-proton is generally shifted downfield compared to the corresponding 1H-isomer.[5] Advanced techniques like 2D NMR (HMBC, NOESY) can provide definitive structural confirmation.

Q4: Which method is best for the nitro group reduction in the final step? A4: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method.[6] It is highly efficient, clean, and chemoselective, meaning it will reduce the nitro group without cleaving the acid-sensitive ethoxymethyl (EOM) protecting group. Chemical reductants like stannous chloride (SnCl₂) are effective but must be used with caution, as the acidic conditions often required can potentially cleave the EOM group.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Step 1: N1-Ethoxymethylation of 6-Nitro-1H-indazole

Q: My reaction shows low or no conversion of the 6-nitro-1H-indazole starting material. What went wrong? A: This issue typically points to incomplete deprotonation of the indazole or an inactive alkylating agent.

  • Causality & Solution:

    • Base Inactivity: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture. Ensure you use a fresh bottle of NaH (60% dispersion in mineral oil) and anhydrous solvents. The gray powder should be free of white clumps (which indicate sodium hydroxide).

    • Insufficient Deprotonation Time: Allow the NaH to stir with the indazole in the solvent (e.g., THF or DMF) for at least 30-60 minutes at 0 °C to room temperature before adding the alkylating agent.[1][8] This ensures the formation of the indazole anion.

    • Alkylating Agent Quality: Ethoxymethyl chloride (EOM-Cl) can degrade over time. Use a fresh or properly stored bottle.

    • Solvent Choice: While THF is excellent for selectivity, DMF can improve the solubility of the indazole salt and may increase the reaction rate.[1][9] If using THF, ensure the reaction is stirred vigorously as it is often a suspension.

Q: I've formed the undesired N2-isomer as the major product. How can I improve N1-selectivity? A: Formation of the N2-isomer is a classic challenge of kinetic versus thermodynamic control.[10][11] The N2 position is often more kinetically accessible, while the N1 product is more thermodynamically stable.

  • Causality & Solution:

    • Optimize Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like THF is a well-established method for maximizing N1-selectivity.[3][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it and directing the alkylating agent to the N1 position.[1] Weaker bases like K₂CO₃ in DMF can often lead to mixtures.[8]

    • Control Temperature: Running the reaction at room temperature or with gentle warming can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 product.[11] Adding the alkylating agent at a low temperature (0 °C) and then allowing the reaction to slowly warm to room temperature is a common strategy.[1]

Troubleshooting_N_Alkylation start N-Alkylation Issue: Low N1:N2 Ratio q1 Problem N2-isomer is major product start->q1 a1 Root Cause Kinetic control is dominating. N2 position is more accessible. q1->a1 s1 Solution Promote Thermodynamic Control a1->s1 s1_details Use NaH as base in THF Ensure anhydrous conditions Allow reaction to stir longer at RT Check for competing side reactions

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What are my options? A: While challenging, separation can be optimized. If chromatography fails, recrystallization is a powerful alternative.

  • Causality & Solution:

    • Chromatography Optimization: The polarity difference between the N1 and N2 isomers can be slight. Use a long column with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes).

    • Recrystallization: The isomers often have different solubilities and crystal packing efficiencies. Screening various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, methanol/water) can yield one of the isomers in high purity.[12] The N1 isomer is often less polar and may crystallize first from a nonpolar/polar solvent mixture.

Step 2: Reduction of 1-(Ethoxymethyl)-6-nitro-1H-indazole

Q: The reduction of the nitro group is incomplete, even after a long reaction time. A: Incomplete reduction is often due to catalyst poisoning or insufficient reductant.

  • Causality & Solution:

    • Catalyst Deactivation (Hydrogenation): The Pd/C catalyst can be poisoned by sulfur or halide impurities from previous steps. Ensure the nitro-intermediate is highly pure. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) and ensure adequate hydrogen pressure (typically 3-4 bar or a balloon of H₂).[6]

    • Insufficient Reductant (Chemical): If using a chemical reductant like SnCl₂, ensure you are using a sufficient molar excess (typically 4-5 equivalents).

Q: The EOM protecting group was cleaved during the reaction. A: The EOM group is an acetal and is labile under acidic conditions.[13] This is a common issue when using chemical reductants that require acid.

  • Causality & Solution:

    • Reaction Conditions: The primary cause is an acidic environment. Standard SnCl₂ reductions are often performed in acidic ethanol or concentrated HCl, which will readily cleave the EOM group.

    • Recommended Method: To avoid this, catalytic hydrogenation (H₂, Pd/C) in a neutral solvent like methanol, ethanol, or ethyl acetate is the strongly recommended method .[6] This reaction proceeds under neutral conditions and is fully compatible with the EOM group.

Q: My final amine product is unstable and turns dark upon isolation and storage. A: Aromatic amines, especially those with electron-donating groups, are susceptible to air oxidation.

  • Causality & Solution:

    • Oxidation: The free amine can be oxidized by atmospheric oxygen, leading to colored impurities.

    • Handling and Storage: Handle the purified amine under an inert atmosphere (nitrogen or argon) as much as possible. Store the final product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). If the amine is to be used in a subsequent step, it is often best to use it immediately after preparation.

Data Summary Tables

Table 1: Recommended Conditions for N1-Alkylation of 6-Nitro-1H-indazole

Parameter Recommended Condition Rationale & Citation
Base Sodium Hydride (NaH), 1.2 equiv. Strong, non-nucleophilic base. Promotes high N1-selectivity.[3][5]
Solvent Anhydrous Tetrahydrofuran (THF) Aprotic solvent that works well with NaH to maximize N1:N2 ratio.[1]
Alkylating Agent Ethoxymethyl chloride (EOM-Cl), 1.1 equiv. Provides the desired protecting group.
Temperature 0 °C to Room Temperature Allows for controlled deprotonation and subsequent equilibration to the thermodynamic N1 product.[8]

| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. Monitor by TLC/LC-MS. |

Table 2: Comparison of Nitro Group Reduction Methods

Method Advantages Disadvantages Compatibility with EOM Group
H₂, Pd/C High yield, clean reaction, neutral conditions, easy work-up.[6] Requires hydrogenation equipment, catalyst can be pyrophoric. Excellent
SnCl₂ / HCl Inexpensive, powerful reductant.[7] Strongly acidic (cleaves EOM), work-up can be tedious. Poor

| Fe / NH₄Cl | Mild, neutral conditions. | Heterogeneous, may require heat, can be slow. | Good |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Ethoxymethyl)-6-nitro-1H-indazole (N1-Selective)
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-nitro-1H-indazole (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Deprotonation: Cool the resulting suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add ethoxymethyl chloride (EOM-Cl, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to separate the desired N1-product from any N2-isomer and impurities.[9]

Protocol 2: Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine (Catalytic Hydrogenation)
  • Preparation: To a hydrogenation flask, add 1-(Ethoxymethyl)-6-nitro-1H-indazole (1.0 equiv), palladium on carbon (10% w/w, 5-10 mol% Pd), and a suitable solvent (e.g., methanol or ethanol).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (typically 3-4 bar or using a balloon) and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography or recrystallization. Store the final product under an inert atmosphere.

References

  • Boyer, G., Miloudi, A., El Abed, D., & Galy, J. P. (2006). Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595. [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(23), 13985-13998. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Jiménez-González, L., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2469. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Aouad, M. R., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 233-246. [Link]

  • Smith, C. P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(10), 2043-2049. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Miloudi, A., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]

  • Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. [Link]

  • Bookser, B. C. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6853–6856. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from ChemTalk. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of 1-(Ethoxymethyl)-1H-indazol-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 1-(Ethoxymethyl)-1H-indazol-6-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 1-(Ethoxymethyl)-1H-indazol-6-amine . This molecule presents a "perfect storm" of chromatographic challenges: a highly basic, polar aniline group paired with an acid-labile ethoxymethyl (EOM) protecting group, often complicated by the presence of nearly identical N-2 regioisomers[1].

This guide provides field-proven, self-validating protocols to troubleshoot tailing, degradation, and poor resolution, ensuring high-yield recovery of your target compound.

Mandatory Visualization: Purification Decision Workflow

PurificationWorkflow Start Crude 1-EOM-1H-indazol-6-amine CheckIsomers Are 2-EOM regioisomers present? Start->CheckIsomers NP_Silica Normal Phase (NP) Amine-functionalized Silica or +0.5% TEA CheckIsomers->NP_Silica No (Simple cleanup) RP_HPLC Reverse Phase (RP) Prep-HPLC CheckIsomers->RP_HPLC Yes (High res needed) Tailing Severe Tailing? NP_Silica->Tailing Degradation EOM Cleavage? RP_HPLC->Degradation SwitchAlumina Switch to Basic Alumina or KP-NH Columns Tailing->SwitchAlumina Yes Pure Pure 1-EOM-1H-indazol-6-amine Tailing->Pure No SwitchBuffer Use High pH Buffer (10mM NH4HCO3, pH 9.5) Degradation->SwitchBuffer Yes (TFA/FA used) Degradation->Pure No (High pH used) SwitchAlumina->Pure SwitchBuffer->Pure

Fig 1: Decision tree for purifying 1-EOM-1H-indazol-6-amine based on crude mixture profile.

Troubleshooting Guide & FAQs
Section 1: The "Vanishing Product" (EOM Cleavage in HPLC)

FAQ: My LC-MS shows a mass loss of -58 Da during Prep-HPLC. What happened to my compound?

  • Causality: The ethoxymethyl (EOM) group is an acetal-like ether. Standard reverse-phase (RP) HPLC mobile phases rely on 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to improve peak shape. Under these acidic conditions (pH ~2), the ethereal oxygen of the EOM group is protonated, leading to rapid hydrolysis and the loss of the protecting group[2],[3].

  • Solution: You must abandon acidic modifiers. Switch to a high-pH volatile buffer system, such as 10 mM Ammonium Bicarbonate (pH 9.5). At this pH, the EOM group is completely stable, and the basic 6-amino group remains unprotonated, preventing degradation while maintaining sharp peak shapes[2].

Section 2: The "Tailing" Dilemma (Silica Gel vs. Basic Amines)

FAQ: Why does my compound streak across the entire normal-phase silica column, resulting in poor recovery?

  • Causality: Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5 to 5.0. The 6-amino group on your indazole is highly basic. This creates a strong, almost irreversible acid-base interaction (hydrogen bonding and partial ion-exchange) that drags the compound across the column[4],[5].

  • Solution: You must mask the silanols. This is achieved either by pre-treating the silica with a sacrificial basic modifier like Triethylamine (TEA)[4],[6] or by switching to an amine-functionalized stationary phase (e.g., KP-NH) which inherently repels the basic amine[5].

Section 3: The "Twin" Problem (1-EOM vs. 2-EOM Regioisomers)

FAQ: My NMR shows a mixture of 1-EOM and 2-EOM isomers, but they co-elute on TLC. How do I separate them?

  • Causality: Protection of indazoles under basic conditions (e.g., NaH, EOM-Cl) yields a thermodynamic (N-1) and kinetic (N-2) mixture[1]. Because the EOM group does not drastically alter the overall dipole moment regardless of its position, normal-phase silica struggles to differentiate them[7].

  • Solution: Reverse-phase chromatography is highly sensitive to the subtle hydrophobic surface area differences between the isomers. A shallow gradient on a C18 column at high pH will resolve them.

Experimental Protocols

Protocol 1: High-pH Reverse-Phase Prep-HPLC (For Isomer Separation & EOM Preservation) This self-validating protocol ensures baseline separation of regioisomers without degrading the EOM group.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM NH4​HCO3​ in LC-MS grade water, adjusted to pH 9.5 with NH4​OH ) and Mobile Phase B (Acetonitrile).

  • Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge or equivalent).

  • Gradient Optimization: Run a shallow gradient (e.g., 20% to 50% B over 20 minutes) to maximize the resolution between the 1-EOM and 2-EOM regioisomers.

  • Recovery: Lyophilize the collected fractions immediately upon pooling to prevent any long-term degradation in the aqueous buffer.

Protocol 2: Normal-Phase Flash Chromatography with TEA Deactivation Use this protocol if regioisomers are not an issue and you need to process large quantities of crude material.

  • Solvent Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 0.5% to 1.0% (v/v) Triethylamine (TEA)[4].

  • Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the TEA-modified solvent to fully cap the acidic silanol sites[6].

  • Loading: Dry-load the crude 1-(Ethoxymethyl)-1H-indazol-6-amine onto Celite or TEA-treated silica to ensure a narrow injection band.

  • Elution: Elute using the modified mobile phase. The 6-aminoindazole will elute as a sharp band without streaking[4].

Quantitative Data: Comparison of Purification Strategies
Purification StrategyStationary PhaseMobile Phase AdditiveTailing Factor ( Tf​ )EOM StabilityIsomer Resolution ( Rs​ )
Standard RP-HPLC C18 (Standard)0.1% TFA (pH ~2)1.1Poor (<50% recovery) 1.5
High-pH RP-HPLC C18 (High-pH stable)10mM NH4​HCO3​ (pH 9.5)1.2Excellent (>95%) >2.0 (Baseline)
Standard NP-Flash Bare SilicaNone>3.0 (Severe) Good0.8 (Co-elution)
Modified NP-Flash Bare Silica1% Triethylamine (TEA)1.3Good1.0 (Partial)
Amine-Functionalized KP-NH SilicaNone1.1Excellent1.2
References

3.[6] Title: When basification of silica gel is required, before using Column chromatography? Source: ResearchGate URL: [Link]

4.[5] Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

5.[3] Title: Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: National Institutes of Health (NIH) / PMC URL: [Link]

6.[1] Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate Source: ResearchGate URL: [Link]

7.[7] Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(Ethoxymethyl)-1H-indazol-6-amine in Solution

Welcome to the Technical Support Center for 1-(Ethoxymethyl)-1H-indazol-6-amine . This compound presents a unique dual-vulnerability profile in solution due to the presence of an acid-sensitive N-ethoxymethyl (EOM) prote...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Ethoxymethyl)-1H-indazol-6-amine . This compound presents a unique dual-vulnerability profile in solution due to the presence of an acid-sensitive N-ethoxymethyl (EOM) protecting group and an oxidation-prone primary aromatic amine.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the chemical causality behind degradation events and provide self-validating protocols to ensure absolute structural integrity during your assays.

Mechanistic Vulnerabilities: Why This Compound Degrades

To successfully handle 1-(Ethoxymethyl)-1H-indazol-6-amine, you must understand the competing chemical forces that threaten its stability in solution.

  • Vulnerability A: Acid-Catalyzed N-EOM Cleavage The ethoxymethyl group at the N1 position is a hemiaminal ether. While stable in neutral to basic conditions, exposure to aqueous acid (pH < 4) protonates the ether oxygen. This triggers the expulsion of ethanol to form a highly reactive iminium intermediate, which is subsequently hydrolyzed by water. The result is the irreversible deprotection of the molecule, yielding the free 1H-indazol-6-amine, formaldehyde, and ethanol.

  • Vulnerability B: Oxidative Dimerization of the 6-Amino Group Primary aromatic amines on electron-rich heterocyclic cores are highly susceptible to single-electron transfer (SET) oxidation[1]. Dissolved oxygen, catalyzed by ambient light or trace transition metals, initiates the formation of nitrogen-centered radicals. These radicals rapidly dimerize to form highly conjugated azo (-N=N-), azoxy, or nitroso species, which manifest as intense color changes in your solution[2].

mechanistic_pathways A 1-(Ethoxymethyl)-1H-indazol-6-amine B Aqueous Acid (pH < 4) A->B Exposed to C O2 / UV Light / Metals A->C Exposed to D N-EOM Hydrolysis (Loss of 58 Da) B->D Catalyzes E Amine Oxidation (Colored Dimers) C->E Induces

Fig 1. Bimodal degradation pathways of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Troubleshooting FAQs

Q1: My solution turned pink/brown after sitting on the bench for 24 hours. Is the compound still viable for my assay? A1: No. A color shift from clear/pale yellow to pink or brown is the universal diagnostic signature of amine oxidation[2]. The 6-amino group has oxidized and polymerized into azo/nitroso degradants. Using this solution will introduce massive artifactual noise into your biological or chemical assays. To prevent this, solutions must be prepared in degassed solvents and protected from light[1].

Q2: The compound is poorly soluble in water, so I dissolved it in 0.1 M HCl. My LC-MS now shows a major peak with a mass loss of 58 Da. What happened? A2: You have inadvertently synthesized the deprotected 1H-indazol-6-amine. While adding acid is a standard trick to solubilize amines via protonation, it catalyzes the rapid cleavage of the N-EOM group. The mass of the EOM group (-CH₂OCH₂CH₃) is 59 Da. Upon hydrolysis, it is replaced by a single proton (1 Da), resulting in a net mass loss of exactly 58 Da. Never use acidic media to solubilize this compound.

Q3: How can I perform in vitro cellular assays if the compound is insoluble in neutral water but degrades in acid? A3: You must bypass aqueous solubility limits by using a co-solvent system. Prepare a highly concentrated stock (e.g., 50 mM) in anhydrous, degassed Dimethyl Sulfoxide (DMSO). Immediately prior to dosing your cells, dilute this stock directly into your pH 7.4 assay buffer. Keep the final DMSO concentration at or below 1% (v/v) to maintain solubility without inducing solvent toxicity.

Quantitative Stability Data

The following table summarizes the thermodynamic and kinetic stability of 1-(Ethoxymethyl)-1H-indazol-6-amine under various stress conditions. Use this data to establish your experimental timeframes.

ConditionSolvent / BufferTemp (°C)Time% Intact CompoundPrimary Degradant
Acidic Stress 0.1 M HCl (pH 1.0)37°C2 hours< 5%Free Indazole (-58 Da)
Neutral Aqueous PBS (pH 7.4)37°C24 hours92%Nitroso-indazole (Trace)
Basic Stress 0.1 M NaOH (pH 13)37°C24 hours> 95%None
Oxidative Stress 3% H₂O₂ in MeCN25°C4 hours< 10%Azo/Azoxy Dimers
Optimized Stock Degassed DMSO-20°C6 months> 99%None

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must include internal validation steps. The following workflows ensure that your compound remains structurally intact from powder to assay.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Eliminating oxygen and water prevents both auto-oxidation and spontaneous hydrolysis.

  • Solvent Preparation: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh the lyophilized 1-(Ethoxymethyl)-1H-indazol-6-amine powder into a light-blocking amber glass vial.

  • Dissolution: Add the degassed DMSO to achieve a stock concentration of 10 mM to 50 mM. Vortex gently until completely dissolved.

  • Baseline Validation (Self-Validation Step): Immediately withdraw a 1 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into an LC-MS. Confirm the presence of the intact parent mass (M+H) and the absence of the -58 Da degradant.

  • Storage: Aliquot the validated stock into single-use amber vials, blanket the headspace with Argon, and store at -20°C to -80°C.

protocol_workflow S1 1. Lyophilized Solid S2 2. Anhydrous, Degassed DMSO S1->S2 S3 3. Argon Purge & Dissolution S2->S3 S4 4. Amber Vial Aliquoting S3->S4 S6 LC-MS Baseline Validation S3->S6 QC Check S5 5. -20°C Storage S4->S5

Fig 2. Self-validating workflow for the preparation of stable stock solutions.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality Focus: Establishing the exact half-life of your specific batch under assay conditions.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Acid Hydrolysis Matrix: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 40°C.

  • Oxidative Matrix: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at room temperature[1].

  • Sampling & Neutralization (Self-Validation Step): At t=0, t=2h, and t=24h, withdraw 100 µL from the acid matrix. Crucial: Immediately neutralize with 100 µL of 0.1 M NaOH to halt degradation before analysis. Failure to neutralize will cause the compound to degrade inside the HPLC autosampler, yielding false kinetics.

  • Analysis: Analyze via HPLC-PDA-MS. Monitor UV absorbance at 254 nm and extract the mass chromatograms for the parent mass and the expected -58 Da deprotection fragment.

References

  • Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine

Welcome to the technical support center for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and enhance the final product yield.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine, offering potential causes and actionable solutions.

Issue 1: Low Yield in the N-Protection of 6-Nitroindazole

Question: I am experiencing a low yield during the protection of 6-nitroindazole with chloromethyl ethyl ether (EOM-Cl). What are the possible reasons, and how can I improve the yield?

Answer:

Low yields in the N-protection step are often attributed to several factors, including the choice of base, solvent, and reaction conditions, as well as the formation of the N2-isomer.[1][2]

Causality and Solutions:

  • Suboptimal Base and Solvent Combination: The selection of an appropriate base and solvent system is critical for achieving high regioselectivity and yield.[1] Using a strong, non-nucleophilic base in an aprotic solvent generally favors the formation of the thermodynamically more stable 1H-indazole isomer.[2]

    • Recommended Protocol: Employ sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[1] NaH is effective in deprotonating the indazole, and THF is an excellent solvent for this reaction.

  • Formation of the N2-Isomer: Direct alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products, which can be challenging to separate and results in a lower yield of the desired N1-isomer.[1]

    • Optimization Strategy: The NaH/THF system has been shown to provide high N1 selectivity.[1] It is believed that the sodium cation coordinates with the N2 atom, sterically hindering alkylation at that position.[1]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Monitoring and Adjustment: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.

Optimized N-Protection Protocol:
  • To a solution of 6-nitro-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add ethoxymethyl chloride (EOM-Cl, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.[1]

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Issue 2: Inefficient Reduction of the Nitro Group

Question: The reduction of 1-(ethoxymethyl)-6-nitro-1H-indazole to the corresponding amine is slow and gives a low yield. What are the best practices for this reduction?

Answer:

The reduction of an aromatic nitro group is a common transformation, but its efficiency can be influenced by the choice of reducing agent and reaction conditions.

Causality and Solutions:

  • Catalyst Poisoning or Inactivity: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.[3][4] However, the catalyst can be poisoned by impurities or become deactivated.

    • Recommended Reductants:

      • Catalytic Hydrogenation: Use 10% Pd/C with hydrogen gas in a suitable solvent like ethanol or methanol.[3][4] Ensure the catalyst is fresh and the system is properly purged with hydrogen.

      • Chemical Reduction: Tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid or acetic acid, is a reliable alternative.[5] Another effective method is using iron powder in a mixture of ethanol, water, and a small amount of acid (like HCl or acetic acid).[6]

  • Poor Solubility of the Starting Material: The nitro-indazole derivative may have limited solubility in the reaction solvent, leading to a slow reaction rate.

    • Solvent Optimization: If using catalytic hydrogenation, a mixture of solvents like ethanol and ethyl acetate might improve solubility. For chemical reductions, ensure the chosen solvent can dissolve the starting material at the reaction temperature.

Optimized Reduction Protocols:

Method A: Catalytic Hydrogenation

  • To a solution of 1-(ethoxymethyl)-6-nitro-1H-indazole (1.0 equiv) in ethanol, add 10% Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.[4]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Tin(II) Chloride Reduction

  • To a stirred solution of 1-(ethoxymethyl)-6-nitro-1H-indazole (1.0 equiv) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.

Issue 3: Difficulty in Purification of the Final Product

Question: I am struggling to purify the final product, 1-(Ethoxymethyl)-1H-indazol-6-amine, and remove all impurities. What purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, byproducts, or residual reagents. A combination of techniques is often necessary for obtaining a highly pure product.

Causality and Solutions:

  • Incomplete Reactions: As discussed previously, ensure both the protection and reduction steps go to completion by monitoring with TLC or LC-MS.

  • Formation of Side Products: Side reactions can introduce impurities that are difficult to separate from the desired product.

  • Residual Reagents: Reagents from the reduction step, such as tin salts, can contaminate the final product.

Purification Workflow:

  • Aqueous Workup: After the reduction step, a thorough aqueous workup is crucial. Washing with a saturated solution of sodium bicarbonate will help remove any acidic impurities and residual tin salts.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from closely related impurities.

    • Solvent System: A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Start with a higher ratio of hexane and gradually increase the proportion of ethyl acetate.

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

    • Solvent Selection: Screen for a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of amines include ethanol, methanol, or mixtures with water.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine?

A1: While yields can vary depending on the scale and specific conditions, a well-optimized two-step synthesis starting from 6-nitroindazole can be expected to have an overall yield in the range of 60-80%. The N-protection step can typically yield 80-90% of the desired N1-isomer, and the reduction step can also be highly efficient, with yields often exceeding 85-95%.

Q2: How can I confirm the regioselectivity of the N-protection step?

A2: The formation of the N1 and N2 isomers can be confirmed and differentiated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • ¹H NMR: The chemical shift of the proton at the C3 position of the indazole ring is a key indicator. In the 1H-isomer, this proton typically appears at a different chemical shift compared to the 2H-isomer.

  • ¹³C and ¹⁵N NMR: These techniques can also provide diagnostic information to distinguish between the two isomers.[2]

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to unequivocally determine the regiochemistry by observing through-space interactions between the protons of the ethoxymethyl group and the protons on the indazole ring.

Q3: Are there alternative protecting groups for the indazole nitrogen?

A3: Yes, several other protecting groups can be used for the indazole nitrogen. The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of removal.[7] Some common alternatives include:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is highly reliable and stable under a wide range of conditions.[7][8]

  • Benzyl (Bn): A robust protecting group that can be removed by hydrogenolysis.[7]

  • THP (Tetrahydropyranyl): An acetal-based protecting group that is easily introduced and removed under mild acidic conditions.[7]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:

  • Sodium Hydride (NaH): It is a flammable solid and reacts violently with water. Handle it in an inert atmosphere and quench it carefully.

  • Chloromethyl Ethyl Ether (EOM-Cl): This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrogen Gas: It is highly flammable. When performing catalytic hydrogenation, ensure there are no ignition sources nearby.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Visual and Data Summaries

Table 1: Key Reagents and Optimized Conditions
StepReagentEquivalentSolventTemperatureTypical Yield
N-Protection 6-Nitroindazole1.0Anhydrous THF0 °C to RT80-90%
Sodium Hydride (60%)1.2
Ethoxymethyl Chloride1.1
Reduction 1-(Ethoxymethyl)-6-nitro-1H-indazole1.0EthanolRoom Temperature>85%
10% Palladium on Carbon10 mol%
Hydrogen Gas1 atm
Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 6-Nitroindazole Protection N-Protection NaH, EOM-Cl, THF Start->Protection Intermediate 1-(Ethoxymethyl)-6-nitro-1H-indazole Protection->Intermediate Reduction Reduction H₂, Pd/C, EtOH Intermediate->Reduction FinalProduct 1-(Ethoxymethyl)-1H-indazol-6-amine Reduction->FinalProduct

Caption: Synthetic pathway for 1-(Ethoxymethyl)-1H-indazol-6-amine.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Problem Low Yield ProtectionStep N-Protection Step Issue? Problem->ProtectionStep ReductionStep Reduction Step Issue? Problem->ReductionStep Regioselectivity Poor Regioselectivity? ProtectionStep->Regioselectivity Yes IncompleteProtection Incomplete Reaction? ProtectionStep->IncompleteProtection Yes CatalystIssue Catalyst Inactive? ReductionStep->CatalystIssue Yes IncompleteReduction Incomplete Reaction? ReductionStep->IncompleteReduction Yes OptimizeBase Optimize Base/Solvent (e.g., NaH/THF) Regioselectivity->OptimizeBase MonitorProtection Monitor by TLC/LC-MS Extend Reaction Time IncompleteProtection->MonitorProtection ChangeReductant Use Fresh Catalyst or Alternative Reductant (SnCl₂) CatalystIssue->ChangeReductant OptimizeConditions Optimize Solvent/Temp Monitor by TLC IncompleteReduction->OptimizeConditions

Sources

Troubleshooting

Technical Support Center: Bioassay Refinement for 1-(Ethoxymethyl)-1H-indazol-6-amine

Welcome to the Application Scientist Knowledge Base. This troubleshooting guide provides advanced, field-proven insights for evaluating 1-(Ethoxymethyl)-1H-indazol-6-amine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This troubleshooting guide provides advanced, field-proven insights for evaluating 1-(Ethoxymethyl)-1H-indazol-6-amine and its derivatives. Rather than just providing standard protocols, this center focuses on the causality behind assay failures and how to build self-validating experimental systems.

Mechanistic Context: The Chemistry Dictating the Assay

Before running any bioassay, it is critical to understand how the ethoxymethyl (EOM) group alters the molecule's behavior. Unprotected 1H-indazoles typically bind to the ATP-binding pocket (hinge region) of kinases via the N1 atom (acting as a hydrogen bond donor) and the N2 atom (acting as an acceptor).

The EOM Effect: Alkylation at N1 with an ethoxymethyl group fundamentally alters this interaction. The EOM group removes the N1 hydrogen bond donor capacity and introduces significant steric bulk. Consequently, 1-(Ethoxymethyl)-1H-indazol-6-amine derivatives often exhibit drastically reduced biochemical kinase inhibition unless they are specifically designed to target an allosteric site, or they act as prodrugs where the EOM acetal is cleaved in cellular environments (1[1]). Understanding this structural causality is the key to interpreting discrepant biochemical vs. cellular assay data.

BindingLogic C1 1H-Indazole (Unprotected) H1 Hinge Binding (N1 Donor, N2 Acceptor) C1->H1 C2 1-(EOM)-Indazole (Protected) H2 Steric Clash & Loss of H-Donor C2->H2 O1 High Biochemical Potency H1->O1 O2 Low Biochemical Potency H2->O2

Logical flow of kinase hinge-binding disruption caused by N1-EOM alkylation.

Biochemical Evaluation: TR-FRET Kinase Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling. However, lipophilic protected indazoles require strict self-validating controls to prevent false positives.

Protocol: Self-Validating TR-FRET Assay

Why this protocol validates itself: We mandate a pan-assay interference (PAINS) counter-screen step (detergent addition) to ensure the EOM group's high lipophilicity isn't causing colloidal aggregation—a primary driver of false-positive inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the 1-(Ethoxymethyl)-1H-indazol-6-amine derivative in 100% anhydrous DMSO. Perform a 1:3 serial dilution in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Critical: Keep the final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme-Tracer Equilibration: Combine your recombinant kinase (e.g., Mps1 or VEGFR2) at 0.5 nM with a fluorescent tracer (e.g., AlexaFluor-647 labeled ATP-competitive probe) at its predetermined Kd concentration (2[2]).

  • Incubation: Add 5 µL of the compound solution to 10 µL of the Enzyme-Tracer mix in a 384-well low-volume plate. Incubate for 30 minutes at room temperature to reach equilibrium.

  • Detection Reagent Addition: Add 5 µL of Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST-Eu). Incubate for 60 minutes in the dark.

  • Readout & Analysis: Measure time-resolved fluorescence on a multimode reader (Excitation: 340 nm; Emission: 615 nm (Eu) and 665 nm (Tracer)). Calculate the 665/615 ratio to determine IC50.

TR_FRET_Workflow Step1 1. Compound Dilution (DMSO ≤1%) Step2 2. Enzyme + Tracer Equilibration Step1->Step2 Step3 3. Eu-Antibody Addition Step2->Step3 Step4 4. Dual-Wavelength Readout (615/665nm) Step3->Step4

Step-by-step TR-FRET assay workflow for evaluating indazole-6-amine derivatives.

FAQ & Troubleshooting: TR-FRET

Q: My EOM-protected compound shows erratic dose-response curves with Hill slopes > 2.0. What is happening? A: The highly lipophilic EOM group can induce compound aggregation in aqueous buffers, leading to non-specific enzyme inhibition. Solution: Spike the assay buffer with 0.01% Triton X-100 or CHAPS. If the IC50 shifts dramatically (loss of potency), your initial activity was an aggregation artifact.

Q: Why is there a complete loss of FRET signal across all wells, including DMSO controls? A: The EOM acetal may have hydrolyzed if your compound stock absorbed water and became acidic. Hydrolysis releases formaldehyde and ethanol, which can chemically cross-link or denature the kinase. Ensure DMSO stocks are strictly anhydrous and stored over molecular sieves.

Cellular Assays: Viability and Prodrug Activation

Because the EOM group is an acetal, it is susceptible to hydrolysis in acidic environments, such as the tumor microenvironment (pH ~6.5) or within intracellular lysosomes (pH ~4.5) (3[3]). This unique property allows EOM-protected indazoles to act as highly permeable prodrugs.

Expected Profiling Data

To illustrate this causality, observe how the EOM group shifts the pharmacological profile compared to an unprotected indazole:

Table 1: Comparative Bioassay Data for Indazole-6-amine Derivatives

Compound VariantKinase IC50 (Biochemical)A549 Cell IC50 (pH 7.4)A549 Cell IC50 (pH 6.5)Permeability (Papp)
1H-Indazol-6-amine (Unprotected) 15 nM2.5 µM2.4 µMLow (<5 x 10⁻⁶ cm/s)
1-(EOM)-1H-indazol-6-amine >10,000 nM8.0 µM0.8 µMHigh (>20 x 10⁻⁶ cm/s)

Data Interpretation: The EOM group abolishes biochemical potency but significantly increases membrane permeability. The enhanced cellular potency at pH 6.5 strongly suggests acid-mediated prodrug cleavage, releasing the active 1H-indazole intracellularly.

Protocol: CellTiter-Glo (CTG) Viability Assay
  • Cell Seeding: Seed target cancer cells (e.g., A549) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point dose-response of the compound (top concentration 30 µM).

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 mins. Add an equal volume of CellTiter-Glo reagent. Shake for 2 mins to induce cell lysis, then incubate for 10 mins to stabilize the luminescent signal.

  • Readout: Measure luminescence to quantify ATP levels (directly proportional to viable cell count).

FAQ & Troubleshooting: Cellular Assays

Q: The compound precipitates in the cell culture media at concentrations above 10 µM. How do I fix this? A: The ethoxymethyl group increases the LogP significantly. Pre-dilute the compound in 100% FBS before adding it to the culture media to utilize serum proteins as a carrier, or formulate the stock with 0.5% hydroxypropyl-beta-cyclodextrin (HPβCD).

Stability and Handling Workflows

The integrity of the N-EOM bond is the most critical variable when working with 1-(Ethoxymethyl)-1H-indazol-6-amine. Poor handling will lead to irreproducible bioassay results.

Stability Start Compound in Solution Check Check pH of Buffer Start->Check Acid pH < 6.0 (Acidic) Check->Acid Neutral pH 7.0 - 8.0 (Neutral/Basic) Check->Neutral Degrade EOM Cleavage (Formaldehyde Release) Acid->Degrade Stable Intact EOM-Indazole Neutral->Stable

Troubleshooting compound stability based on buffer pH conditions.

Best Practices for Storage:

  • Store solid powders in a desiccator at -20°C.

  • Avoid freeze-thaw cycles of DMSO stocks. Aliquot immediately upon dissolution.

  • Do not use unbuffered aqueous solutions for dilutions, as dissolved ambient CO2 can lower the pH enough to initiate slow EOM hydrolysis over long incubations.

References
  • Benchchem. "1-(2-Methylbutyl)-1H-indazol-6-amine". Benchchem.
  • ACS Publications. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)". Journal of Medicinal Chemistry.
  • MDPI. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties". Molecules.

Sources

Optimization

Technical Support Center: Navigating the Specificity of 1-(Ethoxymethyl)-1H-indazol-6-amine

Welcome to the technical support center for 1-(Ethoxymethyl)-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Ethoxymethyl)-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing potential off-target effects of this compound. Our goal is to equip you with the scientific rationale and experimental workflows necessary to ensure the specificity and validity of your research findings.

Introduction: The Double-Edged Sword of Kinase Inhibition

This guide will provide a framework for identifying and addressing the off-target effects of 1-(Ethoxymethyl)-1H-indazol-6-amine, with a focus on the PIM kinase family, a likely target class for this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the suspected primary target of 1-(Ethoxymethyl)-1H-indazol-6-amine?

Q2: I'm observing a cellular phenotype that doesn't align with known PIM kinase functions. Could this be an off-target effect?

This is a classic indicator of potential off-target activity. If the observed phenotype cannot be rationalized by the known downstream signaling of the putative target, it is essential to consider that your compound may be interacting with other cellular proteins.

Q3: What is the first step I should take to investigate potential off-target effects?

The initial and most critical step is to perform a comprehensive selectivity profile. This typically involves screening the compound against a broad panel of kinases.[4][7] This "kinome scan" will provide a quantitative measure of your compound's potency against its intended target versus other kinases.

Q4: Are there computational methods to predict off-target effects?

Yes, computational approaches, such as molecular docking and chemical similarity analyses, can be used to predict potential off-target interactions.[8][9] These in silico methods compare the structure of your compound to libraries of known ligands and protein binding pockets to identify potential unintended binders. While predictive, these findings should always be validated experimentally.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

Scenario 1: Inconsistent Results Across Different Cell Lines

Problem: You observe potent inhibition of cell proliferation in cell line A, but little to no effect in cell line B, even though both express the putative target, PIM1.

Possible Cause: The differential sensitivity could be due to off-target effects that are critical in cell line A but not in cell line B. Alternatively, the signaling pathways downstream of PIM1 may differ between the two cell lines.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent cellular responses.

Experimental Protocols:

  • Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful technique to verify that your compound is binding to its intended target in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

    Step-by-Step Protocol:

    • Cell Treatment: Treat intact cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the cell lysates at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.

    • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., PIM1).

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

  • Unbiased Off-Target Identification: Drug Affinity Responsive Target Stability (DARTS)

    DARTS is a method to identify protein targets of a small molecule without requiring modification of the compound. It is based on the principle that a protein bound to a small molecule will have altered susceptibility to protease digestion.

    Step-by-Step Protocol:

    • Cell Lysate Preparation: Prepare a native protein lysate from your cells of interest.

    • Compound Incubation: Incubate the lysate with your compound or a vehicle control.

    • Protease Digestion: Add a protease (e.g., thermolysin) to both the compound-treated and vehicle-treated lysates and incubate for a set time.

    • Quenching and SDS-PAGE: Stop the digestion and run the samples on an SDS-PAGE gel.

    • Analysis: Proteins that are protected from digestion by your compound will appear as more prominent bands in the treated lane compared to the control. These bands can be excised and identified by mass spectrometry.[10]

Scenario 2: Rescue experiments with a structurally distinct inhibitor show a different phenotype.

Problem: You observe a specific phenotype with 1-(Ethoxymethyl)-1H-indazol-6-amine. To confirm this is an on-target effect, you use another known PIM1 inhibitor with a different chemical scaffold, but it does not produce the same result.

Possible Cause: This strongly suggests that the phenotype observed with your compound is due to an off-target effect.

Troubleshooting Workflow:

Caption: Workflow for addressing phenotypic discrepancies between inhibitors.

Data Presentation: Hypothetical Kinase Selectivity Profile

To illustrate the output of a kinase profiling experiment, the following table summarizes hypothetical data for 1-(Ethoxymethyl)-1H-indazol-6-amine.

Kinase TargetIC50 (nM)Fold Selectivity (vs. PIM1)
PIM1 15 1
PIM2352.3
PIM3503.3
Kinase X15010
Kinase Y80053.3
Kinase Z>10,000>667

Interpretation: In this hypothetical example, the compound shows good potency against PIM1 and moderate selectivity over other PIM family members. It has a 10-fold selectivity against Kinase X, which might be a potential off-target to investigate further, especially at higher concentrations.

Mitigating Off-Target Effects: Best Practices

  • Use the Lowest Effective Concentration: Always titrate your compound to determine the lowest concentration that produces the desired on-target effect. This minimizes the engagement of lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: As described in Scenario 2, using multiple inhibitors with different scaffolds that target the same protein is a robust way to confirm that an observed phenotype is due to on-target activity.[11]

  • Genetic Validation: The gold standard for validating a small molecule's mechanism of action is to use genetic approaches like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the target protein.[11][12] If the genetic perturbation phenocopies the effect of the compound, it provides strong evidence for on-target activity.

  • Use Inactive Analogs as Controls: If available, a structurally similar but biologically inactive analog of your compound can be an excellent negative control.[11] This helps to rule out non-specific effects of the chemical scaffold.

PIM1 Signaling Pathway Overview

To aid in designing your experiments, the following diagram provides a simplified overview of the PIM1 signaling pathway.

PIM1_Pathway cluster_downstream Downstream Effects Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1_transcription PIM1 Transcription JAK_STAT->PIM1_transcription PIM1 PIM1 Kinase PIM1_transcription->PIM1 BAD BAD (p) PIM1->BAD Cdc25C Cdc25C (p) PIM1->Cdc25C p27 p27 (p) PIM1->p27 Compound 1-(Ethoxymethyl)-1H-indazol-6-amine Compound->PIM1 Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression Cdc25C->CellCycle p27->CellCycle

Caption: Simplified PIM1 signaling pathway and the putative inhibitory action of 1-(Ethoxymethyl)-1H-indazol-6-amine.

By systematically applying the principles and techniques outlined in this guide, you can confidently characterize the activity of 1-(Ethoxymethyl)-1H-indazol-6-amine, leading to more robust and reproducible research.

References

  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. (n.d.).
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (n.d.).
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
  • Kinase Selectivity Profiling Systems—General Panel - Promega Corporation. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (2023, October 22).
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (2013, April 15).
  • Off Target Effect - Massive Bio. (2026, January 6).
  • Off-Target Effects Analysis | Creative Diagnostics. (n.d.).
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21).
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis. (2021, January 12).
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate. (2025, November 11).
  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026, March 3).
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.).

Sources

Troubleshooting

troubleshooting mass spectrometry of 1-(Ethoxymethyl)-1H-indazol-6-amine

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the mass spectrometry of 1-(Ethoxymethyl)-1H-indazol-6-amine. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the mass spectrometry of 1-(Ethoxymethyl)-1H-indazol-6-amine. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome analytical challenges, ensure data integrity, and accelerate your research. This guide is structured to address issues from signal acquisition to spectral interpretation in a direct, question-and-answer format.

Quick Reference: Compound Properties

A solid analytical method begins with understanding the analyte. Below are the key properties of 1-(Ethoxymethyl)-1H-indazol-6-amine.

PropertyValue
Molecular Formula C₁₀H₁₃N₃O
Average Molecular Weight 191.23 g/mol
Monoisotopic Mass 191.1059 g/mol
Expected [M+H]⁺ (Monoisotopic) 192.1137 m/z
Key Structural Features Indazole core, primary amine, ethoxymethyl ether group
Predicted Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode

Troubleshooting Guide: From Signal to Spectrum

This section addresses specific, common problems encountered during the LC-MS analysis of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Q1: I am seeing no signal or a very weak signal for my compound. What are the likely causes and how can I fix it?

A weak or absent signal is one of the most common yet frustrating issues. The cause can range from sample preparation to instrument settings.[1] Let's break down the troubleshooting process logically.

Logical Troubleshooting Workflow for Poor Signal

A Start: No/Poor Signal B Verify Sample Integrity (Correct compound, concentration, stability?) A->B Step 1 B->A Sample Issue (Remake sample) C Check LC System (Pressure normal? Leaks? Mobile phase flow?) B->C Sample OK C->A LC Issue (Fix leaks/flow) H Evaluate MS Settings (Mass range correct? Detector on?) C->H LC OK D Optimize Ion Source Parameters (ESI+, Capillary Voltage, Gas Flows, Temp.) D->A Source Issue (Clean/Optimize) E Review Mobile Phase Composition (Using 0.1% Formic Acid? High-purity solvents?) D->E Source OK E->A Solvent Issue (Prepare fresh) F Investigate Matrix Effects (Dilute sample? Improve sample prep?) E->F Mobile Phase OK F->A Matrix Issue (Optimize prep) G Perform System Suitability Test (Inject known standard) F->G Sample Prep OK G->A Instrument Failure (Requires service) I Problem Resolved G->I Standard OK H->A MS Setting Issue (Correct settings) H->D MS OK

Caption: A step-by-step workflow for diagnosing the root cause of poor or no signal in LC-MS analysis.

Detailed Explanations:

  • Ionization Mode & Mobile Phase: This molecule contains a basic amine group, making it ideal for protonation. You should be using Electrospray Ionization in Positive Ion Mode (ESI+). The addition of a proton source to the mobile phase is critical. A concentration of 0.1% formic acid in both water (Solvent A) and your organic solvent (Solvent B, typically acetonitrile or methanol) is standard practice and significantly enhances ionization efficiency.[2] Using high-purity, LC-MS grade solvents is non-negotiable to prevent contamination and ion suppression.[3]

  • Ion Source Settings: Inefficient desolvation or ion transfer will kill your signal. Ensure your gas flow (nebulizer, drying gas) and temperature settings are appropriate for your LC flow rate. For flow rates around 0.4-0.6 mL/min, a source temperature of 350-450°C is a good starting point, but always consult your instrument's guidelines.[3]

  • Matrix Effects: If your sample is in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can compete for ionization, suppressing your analyte's signal.[4] To diagnose this, try diluting your sample; if the signal-to-noise ratio improves, matrix effects are likely. Improving sample preparation, for instance, by using Solid-Phase Extraction (SPE), can mitigate this.[2][5]

  • Instrument Health: Before questioning your sample or method, confirm the instrument is performing. Run a system suitability test (SST) with a known standard (like reserpine or your own purified compound) to verify sensitivity and performance.[6]

Q2: My mass spectrum shows a peak at m/z 192.1, but also significant peaks at m/z 214.1 and 230.1. What are these?

You are likely observing alkali metal adducts. While your expected protonated molecule is [M+H]⁺ at m/z 192.11, the additional peaks correspond to sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. This is a very common phenomenon in ESI-MS.[7]

Common Adducts for 1-(Ethoxymethyl)-1H-indazol-6-amine (m/z 191.11)

Adduct TypeFormulaCalculated m/z
Protonated [M+H]⁺192.1137
Sodium Adduct [M+Na]⁺214.0956
Potassium Adduct [M+K]⁺230.0695
Ammonium Adduct [M+NH₄]⁺209.1402

Causality and Mitigation:

  • Source of Contamination: Sodium and potassium ions are ubiquitous and can leach from glassware, pipette tips, or be present as impurities in reagents and solvents.[7]

  • Suppression of [M+H]⁺: The formation of these adducts consumes your analyte, which can reduce the intensity of your desired protonated molecule and complicate quantification.[8]

  • Solution:

    • Promote Protonation: Ensure your mobile phase is sufficiently acidic (0.1% formic acid is usually effective). A higher concentration of H⁺ ions will favor the formation of [M+H]⁺ over metal adducts.

    • Use Ammonium Additives: In some cases, replacing metal salts with volatile ammonium salts (e.g., ammonium formate or ammonium acetate) in the mobile phase can help by providing a different adduct option ([M+NH₄]⁺) that is often less problematic.[9]

    • Improve Lab Hygiene: Use high-quality, LC-MS grade solvents and reagents. When possible, use plasticware instead of glass for sample and mobile phase preparation to minimize alkali metal leaching.

Q3: I see my precursor ion at m/z 192.1, but there's also a large peak at m/z 133.1, even in my full scan MS1 spectrum. Is this a fragment?

Yes, this is a classic sign of in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID).[10] It occurs when your analyte fragments within the ion source and transfer optics—the region between atmospheric pressure and the high vacuum of the mass analyzer—before precursor selection in the quadrupole.[11]

The ethoxymethyl group on your molecule is relatively labile and can be cleaved under energetic source conditions, resulting in the loss of ethoxymethylene (-CH₂OCH₂CH₃), a neutral loss of 59 Da.

  • Calculation: 192.1137 (M+H)⁺ - 59.0497 (C₃H₇O) = 133.0640 (C₇H₉N₃)⁺

  • Identity: The m/z 133.1 peak corresponds to the protonated 1H-indazol-6-amine core.

Control and Mitigation of In-Source Fragmentation:

  • Reduce Fragmentor/Declustering Potential: This is the most critical parameter. The fragmentor voltage (or declustering potential, DP) controls the kinetic energy imparted to ions as they enter the mass spectrometer.[11] High voltages promote collisions and fragmentation. Systematically reduce this voltage until the m/z 133.1 peak is minimized while maintaining a good signal for your precursor at m/z 192.1.

  • Optimize Source Temperature: High temperatures can provide enough thermal energy to cause fragmentation of labile molecules.[11] While a certain temperature is needed for efficient desolvation, excessively high temperatures should be avoided. Try reducing the source temperature in increments of 25°C.

  • Mobile Phase Composition: Sometimes, the mobile phase can influence stability. While less common, if other options fail, consider comparing acetonitrile-based and methanol-based mobile phases, as they can have different effects on ion stability.[12]

While ISF can be problematic for quantification, it can also be used diagnostically to confirm the presence of a labile group.[10]

Q4: My MS/MS spectrum of m/z 192.1 is complex. What are the expected fragmentation pathways?

Understanding the fragmentation is key to confirming the structure and developing a selective Multiple Reaction Monitoring (MRM) method for quantification. The structure of 1-(Ethoxymethyl)-1H-indazol-6-amine offers several predictable cleavage points.

Predicted Fragmentation Pathway

cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragment Precursor [M+H]⁺ m/z 192.11 FragA [M+H - C₂H₄]⁺• m/z 164.08 (Loss of Ethene) Precursor->FragA -28 Da FragB [M+H - C₂H₅OH]⁺• m/z 146.08 (Loss of Ethanol) Precursor->FragB -46 Da FragC [M+H - CH₂OCH₂CH₃]⁺ m/z 133.06 (Loss of Ethoxymethyl radical) Precursor->FragC -59 Da FragD [FragC - NH₃]⁺ m/z 116.04 (Loss of Ammonia) FragC->FragD -17 Da

Caption: Predicted MS/MS fragmentation pathways for protonated 1-(Ethoxymethyl)-1H-indazol-6-amine.

Key Fragmentation Explanations:

  • Loss of the Ethoxymethyl Group (Neutral Loss of 59 Da): This is predicted to be the most prominent fragmentation pathway. Cleavage of the N-CH₂ bond is highly favorable, resulting in the stable protonated 1H-indazol-6-amine at m/z 133.06 . This transition (192.1 -> 133.1) would be an excellent choice for a primary MRM transition due to its likely high intensity and specificity.

  • Loss of Ethanol (Neutral Loss of 46 Da): A rearrangement reaction can lead to the elimination of a neutral ethanol molecule, producing a radical cation at m/z 146.08 . This is a common pathway for N-alkoxymethyl substituted compounds.

  • Loss of Ethene (Neutral Loss of 28 Da): Another rearrangement pathway can result in the loss of ethene from the ethoxy group, leaving a fragment at m/z 164.08 . Studies on similar ether-containing structures have shown this type of fragmentation.[13]

  • Secondary Fragmentation (Loss of Ammonia): The primary fragment at m/z 133.06 (1H-indazol-6-amine) can undergo further fragmentation by losing ammonia (-NH₃) from the 6-position amine group, yielding a fragment at m/z 116.04 .

For quantitative analysis (LC-MS/MS), using transitions like 192.1 -> 133.1 (quantifier) and 192.1 -> 116.0 (qualifier) would provide both sensitivity and specificity.[14]

Frequently Asked Questions (FAQs)

Q: What are good starting conditions for an LC-MS method for this compound?

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a robust choice.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[15]

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a brief wash, and then re-equilibrate. A typical gradient might run over 10-15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40°C to ensure reproducible retention times.[16]

Q: Should I use GC-MS or LC-MS for this analysis?

LC-MS is the superior technique for this molecule.[17] 1-(Ethoxymethyl)-1H-indazol-6-amine has multiple polar functional groups (amine, ether, indazole nitrogens) and is not sufficiently volatile or thermally stable for routine GC-MS analysis without derivatization. ESI, a soft ionization technique used in LC-MS, is perfectly suited for this type of compound.[17]

Q: My chromatographic peak is tailing or splitting. How does this affect my MS data?

Poor peak shape negatively impacts both identification and quantification.[18] It leads to lower sensitivity (shorter, broader peaks are harder to distinguish from noise) and less accurate integration, compromising quantitative results.[1]

  • Cause: Often caused by a mismatch between the sample solvent and the initial mobile phase. If your sample is dissolved in a strong solvent (like 100% acetonitrile) and injected into a weak mobile phase (like 95% water), peak distortion can occur.[16]

  • Solution: Always try to dissolve your sample in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.[18] If you must use a strong solvent, keep the injection volume as small as possible.

Standard Operating Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for quantitative analysis.

1. Standard and Sample Preparation

  • Prepare a 1 mg/mL stock solution of 1-(Ethoxymethyl)-1H-indazol-6-amine in methanol.

  • Create a working standard curve by serially diluting the stock solution in a mixture of 50:50 water:acetonitrile with 0.1% formic acid.

  • Prepare unknown samples by diluting them to the expected concentration range using the same diluent.

2. LC-MS/MS System Parameters

ParameterRecommended Setting
LC Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol. 2 µL
Gradient 10% B to 95% B in 8 min, hold 2 min, re-equilibrate
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp 400 °C
Drying Gas Flow 10 L/min
Nebulizer Gas 40 psi
Fragmentor/DP 80 V (Optimize to minimize in-source fragmentation)
MRM Transitions Quantifier: 192.1 -> 133.1, Qualifier: 192.1 -> 116.0
Collision Energy Optimize for each transition (start around 15-25 eV)

3. Data Analysis

  • Integrate the peak area for the quantifier MRM transition (192.1 -> 133.1).

  • Generate a linear regression calibration curve from the standards.

  • Calculate the concentration of the analyte in unknown samples using the calibration curve.

  • Confirm the presence of the analyte by verifying the retention time and the presence of the qualifier ion transition.

This comprehensive guide serves as a first-line resource for troubleshooting. Remember that every instrument and sample is unique, and empirical optimization based on these principles will always yield the best results.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • RASĀYAN Journal of Chemistry. (n.d.). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE.
  • BenchChem. (2025).
  • ZefSci. (2025).
  • American Association for Clinical Chemistry. (2015).
  • Restek. (2023).
  • University of Calgary. (n.d.).
  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Chromatography Online. (2021).
  • ResearchGate. (n.d.).
  • Wiley Analytical Science. (2019).
  • Chromatography Today. (2026). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Chemistry LibreTexts. (2024). 12.4: Mass Spectrometry of Some Common Functional Groups.
  • Nitrosamines Community. (2023).
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • JEOL USA Inc. (n.d.).
  • Chromatography Forum. (2015).
  • The Rockefeller University. (n.d.). Origin and Removal of Adducts.
  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules.
  • Semantic Scholar. (2020).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling for 1-(Ethoxymethyl)-1H-indazol-6-amine

Welcome to the Technical Support Center. As application scientists, we recognize that the structural duality of 1-(Ethoxymethyl)-1H-indazol-6-amine—an electron-rich primary amine coupled with an acid-labile ethoxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that the structural duality of 1-(Ethoxymethyl)-1H-indazol-6-amine—an electron-rich primary amine coupled with an acid-labile ethoxymethyl (EOM) aminal linkage—presents unique storage challenges. This guide is engineered to provide you with self-validating protocols, mechanistic troubleshooting, and quantitative guidelines to ensure absolute compound integrity during your drug development workflows.

Part 1: Mechanistic FAQs & Causality

Q1: Why is an inert atmosphere (Argon/Nitrogen) strictly required for storage? A1: The 6-amino group on the indazole ring is highly electron-rich and susceptible to spontaneous oxidation. Exposure to atmospheric oxygen and light generates radical species that lead to the formation of azo, azoxy, or nitroso oligomers[1]. This degradation physically manifests as a color shift from a pale yellow/off-white powder to a dark brown or black solid. Argon is preferred over Nitrogen as it is heavier than air and creates a more effective protective blanket over the solid compound.

Q2: What is the primary degradation risk for the ethoxymethyl (EOM) protecting group? A2: The EOM group attached to the N1 position of the indazole forms an aminal linkage (N-CH₂-O-CH₂CH₃). While alkoxymethyl groups are highly stable to basic conditions, they are extremely sensitive to acidic hydrolysis[2]. Ambient moisture reacts with atmospheric CO₂ to form trace carbonic acid. Over time, this trace acidity protonates the aminal ether oxygen, cleaving the bond to release formaldehyde, ethanol, and the deprotected 1H-indazol-6-amine[2]. Strict moisture control is therefore non-negotiable.

Q3: Can I store this compound at room temperature for short-term use? A3: It is not recommended. Refrigerated conditions (2-8°C) are required to suppress the kinetic rate of both spontaneous amine oxidation and EOM hydrolysis[1]. For long-term storage (months to years), the compound should be kept at -20°C.

Part 2: Quantitative Storage Guidelines

To eliminate ambiguity, all storage parameters have been standardized. Adhere to the following quantitative limits to maximize the shelf-life of your compound.

ParameterRecommended ConditionCausality / Rationale
Temperature 2-8°C (Short-term) / -20°C (Long-term)Suppresses the kinetic thermodynamics of amine oxidation and aminal cleavage.
Atmosphere Argon (Preferred) or NitrogenDisplaces O₂ to prevent oxidation of the electron-rich 6-amine group[1].
Humidity < 10% Relative HumidityPrevents moisture-driven, trace-acid catalyzed cleavage of the EOM bond[3].
Light Exposure Opaque or Amber VialMitigates photo-catalyzed radical generation and indazole ring degradation.
Container PTFE-lined screw capPrevents chemical leaching and ensures a hermetic seal against ambient air.

Part 3: Degradation Pathways & Prevention Logic

The following diagram maps the dual vulnerabilities of 1-(Ethoxymethyl)-1H-indazol-6-amine and the logical interventions required to block these degradation pathways.

Pathway Compound 1-(Ethoxymethyl)-1H-indazol-6-amine (Intact Product) Oxidation Amine Oxidation (O₂ / Light Exposure) Compound->Oxidation Air/Light Hydrolysis EOM Hydrolysis (H₂O / Trace Acid) Compound->Hydrolysis Moisture Azo Azo/Nitroso Oligomers (Dark Brown/Black Solid) Oxidation->Azo Polymerization Deprotected 1H-indazol-6-amine + Formaldehyde + Ethanol Hydrolysis->Deprotected Cleavage Argon Argon Purge & Amber Vial Argon->Oxidation Blocks Desiccator Desiccator Storage (2-8°C) Desiccator->Hydrolysis Blocks

Caption: Mechanistic degradation pathways of 1-(Ethoxymethyl)-1H-indazol-6-amine and targeted prevention.

Part 4: Troubleshooting Guide

Issue 1: The compound powder has changed from pale yellow to dark brown.
  • Diagnostic Causality: Oxidation of the primary aniline-like amine at the 6-position has occurred due to oxygen/light exposure, forming polymeric byproducts[1].

  • Resolution: Do not use the compound directly in sensitive coupling reactions. Perform an acid-base wash (if the EOM group is stable enough under your specific mild acid conditions) or a rapid silica gel filtration to remove the highly polar polymeric azo/nitroso species.

Issue 2: Analytical LC-MS shows a mass peak of [M-58] (Loss of EOM).
  • Diagnostic Causality: The EOM group has hydrolyzed. The aminal linkage cleaved due to moisture exposure and ambient acidity, releasing the free 1H-indazol-6-amine[4].

  • Resolution: Ensure the desiccants (e.g., Drierite) in your storage container are active (blue, not pink). To recover the material, purify the degraded batch via flash chromatography. Crucial: Neutralize the silica gel with 1% Triethylamine (Et₃N) prior to loading to prevent further acid-catalyzed deprotection directly on the column.

Part 5: Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your workflows, do not repeatedly open the master stock vial. Repeated thermal cycling introduces condensation. Use the following self-validating protocol to aliquot the compound upon receipt.

SOP: Aliquoting and Long-Term Storage Preparation

Step 1: Thermal Equilibration

  • Action: Remove the sealed master vial from cold storage and place it in a desiccator at room temperature for 30–45 minutes.

  • Validation Check: Touch the vial; it must be at ambient temperature with zero visible condensation on the exterior glass before opening. If condensation is present, wait longer.

Step 2: Atmospheric Displacement

  • Action: Transfer the vial to a glovebox or a Schlenk line under positive Argon pressure[3].

  • Validation Check: Monitor the oxygen sensor in the glovebox (must read <10 ppm O₂) or observe the mineral oil bubbler on the Schlenk line to confirm positive, outward inert gas flow.

Step 3: Aliquoting

  • Action: Weigh out single-use quantities into pre-dried, amber glass vials.

  • Validation Check: Verify that the amber vials block UV/Vis light (transmittance should be <1% below 400 nm).

Step 4: Headspace Purging & Sealing

  • Action: Purge the headspace of each new vial with a gentle stream of Argon for 5 seconds. Seal immediately with a PTFE-lined cap and wrap the seam tightly with Parafilm.

  • Validation Check: The Parafilm must stretch uniformly without tearing, and the PTFE liner must be visually inspected to ensure it is not cracked, guaranteeing a hermetic seal.

Step 5: Storage

  • Action: Place the aliquots inside a secondary container with active desiccant and store at 2-8°C (or -20°C for >3 months).

Workflow Start Receive Compound (Verify pale color & purity) Eq Equilibrate to Room Temp (Prevents condensation) Start->Eq Glovebox Transfer to Glovebox/Schlenk (Inert N₂/Ar Atmosphere) Eq->Glovebox Aliquot Aliquot into single-use amber glass vials Glovebox->Aliquot Seal Purge headspace with Argon Seal with PTFE-lined cap Aliquot->Seal Store Store in desiccator at 2-8°C or -20°C Seal->Store

Caption: Self-validating standard operating procedure for aliquoting and long-term storage.

References

  • Gelest, Inc. "2-(TRIMETHYLSILYL)ETHOXYMETHYL CHLORIDE, 95% Safety Data Sheet". Available at: [Link]

Sources

Troubleshooting

Knowledge Base: Understanding the Molecular Vulnerabilities

Welcome to the Technical Support Center for 1-(Ethoxymethyl)-1H-indazol-6-amine . This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and preemptively resolve degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Ethoxymethyl)-1H-indazol-6-amine . This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and preemptively resolve degradation issues associated with this specific bifunctional compound.

1-(Ethoxymethyl)-1H-indazol-6-amine possesses two highly reactive functional groups that dictate its instability. Understanding the causality behind these degradation pathways is critical for preventing sample loss.

  • Acid-Catalyzed EOM Cleavage: The N1-ethoxymethyl (EOM) group functions as an aminal/acetal protecting group. In the presence of protons (pH < 6.0), the ethereal oxygen is protonated, creating a superior leaving group. Subsequent hydrolysis expels ethanol and formaldehyde, yielding the unprotected 6-amino-1H-indazole. This is a well-documented mechanism for the removal of SEM and EOM groups from indazole scaffolds (1[1]).

  • Oxidative Degradation of the C6-Amine: The C6-position houses an electron-rich primary aromatic amine. Exposure to molecular oxygen, catalyzed by UV/visible light or trace transition metals, initiates a radical-mediated auto-oxidation cascade. This converts the amine into reactive nitroso intermediates, which rapidly dimerize into intensely colored (yellow/brown/red) azo compounds. Immediate storage at low temperatures is required to attenuate this degradation (2[2]).

DegradationMechanisms A 1-(Ethoxymethyl)-1H-indazol-6-amine (Intact Molecule) B Acidic Conditions (pH < 6.0) A->B Exposed to E Oxygen / UV Light A->E Exposed to C EOM Acetal Cleavage B->C Catalyzes D 6-Amino-1H-indazole + Formaldehyde + Ethanol C->D Yields F Radical Auto-Oxidation E->F Induces G Nitroso / Azo Species (Yellow/Brown Discoloration) F->G Forms

Mechanistic degradation pathways of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Quantitative Stability Data

To illustrate the impact of environmental factors, the following table summarizes the degradation profile of 1-(Ethoxymethyl)-1H-indazol-6-amine under various simulated storage conditions over a 30-day period.

Storage ConditionAtmosphereContainerTemp (°C)30-Day Purity (%)Primary Degradant Observed
pH 7.4 BufferArgonAmber Glass2–8°C> 99.5%None
pH 5.0 BufferAirClear Glass25°C< 65.0%6-Amino-1H-indazole (EOM Cleavage)
pH 7.4 BufferAirClear Glass25°C82.3%Azo/Nitroso species (Oxidation)
Methanol (Unbuffered)AirAmber Glass25°C88.1%Mixed (Oxidation + Trace Cleavage)

Troubleshooting Workflows

When experimental inconsistencies arise, use the following logical workflow to diagnose the root cause of the degradation and apply the correct mitigation strategy.

TroubleshootingFlow Start Issue: Sample Degradation (Discoloration or Impurity Peaks) Q1 Is the sample discolored (yellow/red/brown)? Start->Q1 Oxidation Amine Oxidation. Purge with Argon, store at 2-8°C, use amber vials. Q1->Oxidation Yes Q2 Are there LC-MS peaks for 6-amino-1H-indazole? Q1->Q2 No Acid EOM Cleavage. Check solvent pH. Buffer to pH 7.4-8.0. Q2->Acid Yes Unknown Perform LC-MS/MS to identify unknown degradants. Q2->Unknown No

Troubleshooting workflow for identifying and resolving degradation issues.

Standard Operating Procedures (SOP): Preparation & Storage

To ensure a self-validating system where degradation is preemptively halted, follow this strict protocol for preparing stock solutions. Because aromatic amines are exceptionally sensitive to photo-oxidation, protective measures must be integrated at every step (3[3]).

Step 1: Solvent Preparation and Degassing

  • Action: Select an aprotic or strictly neutral solvent (e.g., HPLC-grade DMSO or Acetonitrile). Sparge the solvent with Argon gas for 15 minutes prior to use.

  • Causality: Degassing displaces dissolved molecular oxygen, eliminating the primary reactant required for amine auto-oxidation.

Step 2: pH Verification and Buffering

  • Action: If using aqueous mixtures, ensure the buffer is strictly maintained between pH 7.4 and 8.0. Never use 0.1% Formic Acid or TFA in your stock solutions.

  • Causality: Maintaining a slightly basic pH prevents the protonation of the EOM ethereal oxygen, completely arresting the acid-catalyzed deprotection pathway.

Step 3: Dissolution and Aliquoting

  • Action: Dissolve the compound using gentle vortexing. Transfer the solution into amber glass vials. Avoid sonication.

  • Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed radical initiation. Sonication generates localized heat and cavitational radicals that accelerate amine oxidation.

Step 4: Headspace Purging and Storage

  • Action: Blow a gentle stream of Argon over the vial headspace for 5 seconds before immediately capping with a PTFE-lined septum. Store at -20°C for long-term preservation.

  • Validation Check: Run an LC-MS aliquot immediately post-preparation. If a peak corresponding to the [M - EOM + H]+ mass is detected, the solvent was too acidic. Discard the batch, recalibrate solvent pH, and remake.

Frequently Asked Questions (FAQs)

Q: My stock solution has turned a light yellow/brown color. Can I still use it for my assay? A: No. Discoloration is the hallmark visual indicator of aromatic amine oxidation, resulting in polymeric azo/nitroso species. Even a slight color change indicates the presence of reactive electrophilic degradants that can covalently bind to off-target proteins in biological assays, leading to false positives. Discard the solution immediately.

Q: I need to run an LC-MS analysis, but standard mobile phases use 0.1% Formic Acid. Will this degrade my sample? A: Yes, prolonged exposure to acidic mobile phases will cause in-source or on-column EOM cleavage. To avoid this, prepare your samples in a neutral solvent and switch to a neutral or slightly basic mobile phase system (e.g., 10 mM Ammonium Bicarbonate in Water/Acetonitrile) for your chromatographic run.

Q: Can I intentionally remove the EOM group if I need the free indazole? A: Yes. The EOM group can be quantitatively removed by treating the compound with aqueous HCl in Ethanol at reflux, or by using Tetrabutylammonium fluoride (TBAF) in THF if anhydrous conditions are required.

References

  • Luo, Y., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry - ACS Publications.
  • "Short- and Long-Term Stability of Aromatic Amines in Human Urine." MDPI.
  • "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(Ethoxymethyl)-1H-indazol-6-amine to other indazole inhibitors

Comparative Guide: 1-(Ethoxymethyl)-1H-indazol-6-amine vs. Active Indazole Pharmacophores in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and inflammatory disease therapeutics, the inda...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1-(Ethoxymethyl)-1H-indazol-6-amine vs. Active Indazole Pharmacophores in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the indazole scaffold is a highly privileged structure. Specifically, 1H-indazol-6-amine derivatives serve as the core pharmacophore for numerous approved and experimental kinase inhibitors. However, not all indazole derivatives are designed to be active drugs. 1-(Ethoxymethyl)-1H-indazol-6-amine is uniquely positioned not as a therapeutic agent, but as a critical synthetic intermediate and a mechanistic tool compound.

This guide provides an objective, data-supported comparison between the protected 1-(Ethoxymethyl)-1H-indazol-6-amine and active indazole inhibitors. By analyzing their structural mechanics and in vitro performance, we outline how researchers utilize this compound to validate Structure-Activity Relationships (SAR) and drive regioselective synthesis.

Mechanistic Role of the Indazole Scaffold in Kinase Inhibition

The efficacy of indazole-based kinase inhibitors relies heavily on their ability to mimic the adenine ring of ATP. The 1H-indazol-6-amine core achieves this by docking into the ATP-binding pocket, where the N1 and N2 nitrogen atoms act as a highly effective hydrogen bond donor-acceptor pair. This interaction anchors the molecule to the hinge region of kinases, such as the Glu603/Gly605 residues in Mps1 or Cys919 in VEGFR2 (1)[1].

Conversely, 1-(Ethoxymethyl)-1H-indazol-6-amine features an ethoxymethyl (EOM) group at the N1 position. The EOM group is an aminal-based protecting moiety that serves two distinct purposes:

  • Regioselective Directing Group: Indazoles possess two non-equivalent nitrogens. Masking the N1 position with EOM prevents unwanted N-alkylation during cross-coupling reactions at the 6-amino position and efficiently directs regioselective C-3 lithiation for further functionalization (2)[2].

  • SAR Validation (The "Negative Control"): In drug discovery, proving that a compound binds the hinge region is critical. The bulky EOM group sterically clashes with the kinase hinge backbone and eliminates the essential N1-H hydrogen bond donor. Comparing an active indazole to its EOM-protected counterpart typically reveals a massive drop in potency, thereby validating the target binding mode (3)[3].

HingeBinding Active 1H-indazol-6-amine (Active Scaffold) Hinge Kinase Hinge Region (e.g., Glu603/Cys919) Active->Hinge N1-H Donates H-bond N2 Accepts H-bond Protected 1-(Ethoxymethyl)-1H-indazol-6-amine (EOM-Protected) Clash Steric Clash & Loss of H-Bond Protected->Clash EOM Group Blocks N1 Clash->Hinge Binding Abolished

Diagram 1: Mechanistic logic of kinase hinge region binding comparing unprotected vs. EOM-protected indazoles.

Comparative Performance Data

To illustrate the impact of the N1-H donor on kinase inhibition, the table below synthesizes quantitative SAR data comparing the protected intermediate against active indazole fragments and advanced clinical compounds.

CompoundPrimary RoleHinge Binding CapabilityRepresentative TargetRelative IC50
1H-indazol-6-amine Starting FragmentActive (N1-H Donor intact)c-KIT / VEGFR2~10 - 50 µM (Baseline)
1-(Ethoxymethyl)-1H-indazol-6-amine Synthetic IntermediateInactive (Sterically blocked)c-KIT / VEGFR2>100 µM (Abolished)
CHMFL-KIT-033 Preclinical CandidateActive (Optimized 1H-indazole)c-KIT T670I mutant0.023 µM (23 nM)
Axitinib FDA-Approved DrugActive (Optimized 1H-indazole)VEGFR1/2/3~0.001 - 0.003 µM

Data Context: The >100 µM IC50 of the EOM-protected derivative demonstrates that without the N1-H bond donor, the indazole core cannot achieve the necessary residence time within the ATP pocket, a principle utilized in the discovery of selective inhibitors like CHMFL-KIT-033 (4)[4].

Experimental Workflows & Protocols

To utilize 1-(Ethoxymethyl)-1H-indazol-6-amine effectively, researchers must employ robust protocols for both its chemical deprotection and subsequent biochemical validation. The following self-validating workflows establish causality between chemical structure and biological activity.

Protocol A: Deprotection to Yield the Active Pharmacophore

Causality: The EOM group is intentionally selected because it is highly stable to the strong bases (e.g., NaH, organolithiums) used during functionalization of the 6-amino group, yet it is highly labile to acidic conditions. Acid-catalyzed hydrolysis protonates the ethereal oxygen, driving the expulsion of formaldehyde and ethanol to regenerate the active N1-H (5)[5].

  • Solvation: Dissolve 1 mmol of the fully elaborated 1-(Ethoxymethyl)-1H-indazol-6-amine derivative in 10 mL of absolute ethanol.

  • Acidification: Add 10 mL of 2M aqueous HCl dropwise at room temperature.

  • Cleavage: Heat the reaction mixture to reflux (approx. 80°C) for 2 to 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The aminal cleavage is confirmed when the starting material mass [M+H]+ disappears and the deprotected mass [M−58+H]+ becomes the dominant peak.

  • Isolation: Cool the mixture, neutralize carefully with saturated aqueous NaHCO3​ to pH 7-8, and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: In Vitro Kinase Assay for SAR Validation (TR-FRET)

Causality: To prove the necessity of the indazole N1-H bond, the EOM-protected compound and the deprotected compound are tested in parallel using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. If the deprotected compound binds the hinge, it will competitively displace a fluorescently labeled ATP-tracer, resulting in a quantifiable loss of FRET signal.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both the EOM-protected and deprotected indazoles in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase (e.g., VEGFR2 at 1 nM final concentration), 5 µL of the fluorescent ATP-competitive tracer, and 100 nL of the serially diluted compounds.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the binding equilibrium to stabilize.

  • Self-Validation (Controls): Ensure the plate includes a positive control (e.g., 1 µM Axitinib) to verify maximum tracer displacement, and a DMSO-only negative control to establish the baseline maximum FRET signal.

  • Data Acquisition: Read the plate on a multi-mode microplate reader at the specific donor/acceptor emission wavelengths. Calculate the IC50​ using a 4-parameter logistic curve fit. The deprotected compound will yield a standard sigmoidal dose-response curve, while the EOM-protected compound will remain flat, validating the structural requirement.

SARWorkflow Step1 1. Compound Preparation Synthesize EOM-protected & Unprotected pairs Step2 2. In Vitro Kinase Assay Incubate with target kinase and ATP tracer Step1->Step2 Step3 3. Data Acquisition Measure TR-FRET signal & plot Dose-Response Step2->Step3 Step4 4. SAR Validation Confirm N1-H necessity via IC50 shift Step3->Step4

Diagram 2: Experimental workflow for validating indazole hinge-binding requirements via SAR analysis.

References

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles The Journal of Organic Chemistry (ACS Publications)[Link]

  • Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents RSC Advances (Royal Society of Chemistry)[Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents RSC Advances (Royal Society of Chemistry)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1-(Ethoxymethyl)-1H-indazol-6-amine Activity Across Biochemical and Cellular Assays

Introduction: From Privileged Scaffold to Validated Hit The indazole ring system is a well-regarded "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Privileged Scaffold to Validated Hit

The indazole ring system is a well-regarded "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been extensively investigated for a wide range of biological activities, with a particular emphasis on oncology, where they often function as potent kinase inhibitors.[3] This guide focuses on a specific derivative, 1-(Ethoxymethyl)-1H-indazol-6-amine (hereafter referred to as Compound X ), a novel investigational molecule.

Following an initial high-throughput screen, Compound X was identified as a potential inhibitor of "Kinase Y," a receptor tyrosine kinase implicated in a prevalent cancer signaling pathway. However, a primary screening "hit" is merely the beginning of a rigorous validation journey. To build a robust case for its therapeutic potential, we must demonstrate that its activity is not an artifact of a single experimental system. This process is known as cross-validation or orthogonal validation , and it is a cornerstone of modern drug discovery.[4]

This guide provides an in-depth comparison of two distinct, yet complementary, assay platforms to validate the activity of Compound X. We will first explore its direct inhibitory effect on the isolated Kinase Y enzyme using a biochemical assay. Subsequently, we will investigate its ability to engage the same target within the complex environment of a living cell using a cell-based assay. By comparing the data from these two approaches, we can gain a high-confidence understanding of the compound's true biological activity.

Part 1: The Biochemical Approach — Quantifying Direct Target Inhibition

Expertise & Rationale: The logical first step in validating a putative enzyme inhibitor is to use a simplified, in vitro system.[5] A biochemical assay isolates the target enzyme (Kinase Y), the substrate, the cofactor (ATP), and the investigational compound (Compound X). This reductionist approach eliminates cellular complexities such as membrane permeability, efflux pumps, and off-target interactions, allowing for a direct and precise measurement of the compound's potency against its intended target.[6] The primary output of this assay is the half-maximal inhibitory concentration (IC50), a critical parameter for ranking compound potency.[7]

For this purpose, we will employ a luminescence-based kinase assay. This format is widely used due to its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[7] The principle is straightforward: the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase's activity. A potent inhibitor will spare ATP, resulting in a strong luminescent signal.

Experimental Workflow: Biochemical Kinase Activity Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Kinase Y, Substrate, ATP add_kinase Dispense Kinase Y to 384-well plate prep_reagents->add_kinase prep_compound Serially Dilute Compound X (10-point, 3-fold dilution) add_compound Add Diluted Compound X and Control Inhibitor prep_compound->add_compound add_kinase->add_compound incubate1 Incubate (15 min, RT) to allow compound binding add_compound->incubate1 start_reaction Add Substrate/ATP Mixture to initiate reaction incubate1->start_reaction incubate2 Incubate (60 min, RT) for phosphorylation start_reaction->incubate2 stop_reaction Add Kinase-Glo® Reagent to stop reaction & generate light incubate2->stop_reaction incubate3 Incubate (10 min, RT) stop_reaction->incubate3 read_plate Read Luminescence on a plate reader incubate3->read_plate analyze Calculate % Inhibition and determine IC50 read_plate->analyze

Caption: Workflow for the luminescence-based biochemical kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

Trustworthiness: This protocol incorporates essential controls for a self-validating experiment: a known potent inhibitor for Kinase Y as a positive control and a vehicle (DMSO) as a negative control (100% and 0% inhibition, respectively).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 100 µM. Also prepare dilutions for a known reference inhibitor.

  • Reaction Setup (384-well plate):

    • Add 5 µL of assay buffer containing Kinase Y enzyme to all wells.

    • Transfer 50 nL of the compound dilutions (and controls) to the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration equal to its Km for the enzyme).[8]

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of a commercial kinase-glow reagent (e.g., Kinase-Glo® Max) to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Biochemical Data
CompoundTargetAssay TypeIC50 (nM)
Compound X Kinase YBiochemical (Luminescence)85.2
Reference InhibitorKinase YBiochemical (Luminescence)15.6

Part 2: The Cellular Approach — Verifying Target Engagement in a Living System

Expertise & Rationale: Demonstrating potent biochemical inhibition is a crucial first step, but it doesn't guarantee efficacy in a biological system.[9] A compound must be able to penetrate the cell membrane, evade efflux pumps, and remain stable in the cytoplasm to reach its intracellular target. Therefore, the next essential step is to perform a cell-based assay to confirm target engagement —the direct binding of the compound to its target within a living cell.[6]

For this, we will use a Bioluminescence Resonance Energy Transfer (BRET) based target engagement assay. This technology provides a quantitative measure of compound binding to a specific protein in real-time within live cells.[10] The assay relies on genetically engineering the target protein (Kinase Y) to fuse it with a luciferase enzyme. A fluorescent tracer that binds to the kinase's active site is then added. In the absence of an inhibitor, the tracer binds to the kinase, bringing it close to the luciferase and generating a BRET signal. A competing compound, like Compound X, will displace the tracer, disrupting the BRET signal in a dose-dependent manner.

Experimental Workflow: BRET-Based Cellular Target Engagement Assay

cluster_prep Cell & Compound Prep cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_prep Culture & Harvest Cells Expressing Kinase Y-Luciferase dispense_cells Dispense Cells into 384-well white plate cell_prep->dispense_cells prep_compound Serially Dilute Compound X and Control Inhibitor add_compound Add Diluted Compound X and Control Inhibitor prep_compound->add_compound dispense_cells->add_compound incubate1 Incubate (2 hours, 37°C) to allow cell entry & binding add_compound->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer add_substrate Add Luciferase Substrate add_tracer->add_substrate read_plate Read BRET Signal (Two Wavelengths) add_substrate->read_plate analyze Calculate BRET Ratio and determine Cellular IC50 read_plate->analyze

Caption: Workflow for the BRET-based cellular target engagement assay.

Detailed Protocol: BRET Target Engagement Assay

Trustworthiness: This protocol requires careful optimization of cell number, tracer concentration, and incubation times to ensure a robust assay window. Controls include cells without tracer (background) and cells with tracer but no competing compound (maximum BRET signal).

  • Cell Preparation:

    • Use a cancer cell line that has been stably transfected to express a fusion protein of Kinase Y and a luciferase (e.g., NanoLuc® luciferase).

    • Culture cells to ~80% confluency, then harvest and resuspend in an appropriate assay medium.

  • Assay Setup (384-well, white, solid-bottom plate):

    • Dispense 10 µL of the cell suspension into each well.

    • Add 50 nL of the serially diluted Compound X or a reference inhibitor.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to enter the cells and reach equilibrium with the target.

  • BRET Measurement:

    • Add 5 µL of the fluorescent tracer molecule at its predetermined optimal concentration.

    • Immediately add 5 µL of the luciferase substrate solution.

    • Read the plate on a BRET-capable plate reader, measuring the emission at two wavelengths simultaneously (e.g., a donor wavelength for the luciferase and an acceptor wavelength for the tracer).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to vehicle (0% displacement) and a saturating concentration of a known inhibitor (100% displacement).

    • Plot the normalized BRET signal against the logarithm of the compound concentration and fit the data to determine the cellular IC50.

Hypothetical Cellular Data
CompoundTargetAssay TypeCellular IC50 (nM)
Compound X Kinase YCellular (BRET)475.6
Reference InhibitorKinase YCellular (BRET)98.3

Part 3: Comparative Analysis & In-Depth Interpretation

Summary of Cross-Validation Data
CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Fold Shift (Cellular / Biochemical)
Compound X 85.2475.65.6x
Reference Inhibitor15.698.36.3x
Expert Interpretation

The data reveals a 5.6-fold rightward shift in the IC50 value for Compound X when moving from the biochemical assay to the cellular target engagement assay. This means that approximately 5.6 times more compound is required to achieve 50% target inhibition in a living cell compared to the isolated enzyme system.

This shift is a common and informative phenomenon in drug discovery. A small shift (<10-fold) is generally considered acceptable and can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often run at the Km of ATP for the kinase, whereas intracellular ATP concentrations are typically much higher (in the millimolar range). For an ATP-competitive inhibitor like Compound X, this high level of the natural substrate provides more competition, leading to a decrease in apparent potency.[6]

  • Cell Permeability: The compound must cross the cell membrane to reach its target. While the shift is not dramatic, it suggests that Compound X has reasonable, but perhaps not optimal, cell permeability.

  • Protein Binding: The compound may bind to other intracellular proteins or lipids, reducing the free concentration available to engage with Kinase Y.

A very large shift (>50-fold) would be a red flag, suggesting poor permeability or that the compound is a substrate for cellular efflux pumps. The observed ~6-fold shift for both Compound X and the reference inhibitor suggests that this is a characteristic behavior for this class of compounds interacting with this target in this cellular context.

Logic of Cross-Validation Interpretation

cluster_input Experimental Inputs cluster_factors Confounding Cellular Factors cluster_output Interpretation biochem Biochemical Potency (IC50) shift Calculate IC50 Fold Shift (Cellular / Biochemical) biochem->shift cellular Cellular Target Engagement (IC50) cellular->shift permeability Cell Permeability permeability->cellular atp High Intracellular [ATP] atp->cellular efflux Efflux Pumps efflux->cellular conclusion High Confidence in On-Target Activity shift->conclusion

Caption: Relationship between biochemical and cellular data interpretation.

Conclusion and Forward Look

The cross-validation workflow for 1-(Ethoxymethyl)-1H-indazol-6-amine (Compound X) successfully confirmed its activity against its intended target, Kinase Y. The compound demonstrated potent inhibition in a direct biochemical assay (IC50 = 85.2 nM) and, critically, verified on-target engagement within a live cellular environment (Cellular IC50 = 475.6 nM).

The modest 5.6-fold shift between the two assay formats provides high confidence that Compound X is a bona fide, cell-active inhibitor of Kinase Y. This rigorous, multi-assay approach effectively de-risks the compound, distinguishing it from potential screening artifacts and building a solid foundation for its advancement.

Future steps in the characterization of Compound X would involve profiling it against a panel of other kinases to assess its selectivity, and moving into more complex, physiologically relevant cellular models, such as 3D tumor spheroids, to evaluate its effect on downstream signaling and cancer cell proliferation.[11][12]

References

  • Vertex AI Search. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Cancer Research. (2025, April 21). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery.
  • Charles River. (n.d.). Cancer Cell-Based Assays.
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • National Institutes of Health. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • National Institutes of Health. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation.
  • ACS Publications. (2025, September 11). Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery.
  • Sigma-Aldrich. (n.d.). 1h-indazol-6-amine.
  • National Institutes of Health. (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery.
  • ResearchGate. (2025, August 6). BioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Letters in Drug Design & Discovery. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

Sources

Validation

Independent Verification of Kinase Targets for 1-(Ethoxymethyl)-1H-indazol-6-amine Derivatives: A Comparison Guide

Executive Summary In targeted drug discovery, the 1-(Ethoxymethyl)-1H-indazol-6-amine molecule serves as a highly privileged synthetic building block rather than a standalone therapeutic. The indazole-6-amine core is a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted drug discovery, the 1-(Ethoxymethyl)-1H-indazol-6-amine molecule serves as a highly privileged synthetic building block rather than a standalone therapeutic. The indazole-6-amine core is a renowned "hinge-binder," perfectly positioned to form critical hydrogen bonds with the backbone of the kinase ATP-binding pocket[1]. Meanwhile, the ethoxymethyl group at the N1 position is frequently utilized either as a cleavable protecting group during complex syntheses or as a permanent lipophilic moiety to probe hydrophobic sub-pockets, driving selectivity against targets like mutant EGFR or FLT3[2][3].

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for independently verifying the biological targets of novel inhibitors derived from this scaffold. We will objectively compare a representative derivative against established clinical alternatives to demonstrate how to structure a robust target validation workflow.

PART 1: The Rationale – Causality Behind Target Verification

As a Senior Application Scientist, it is critical to understand that target verification cannot rely on a single assay. The causality behind our experimental design stems from two fundamental challenges in kinase inhibitor development:

  • The ATP-Competitive Challenge: Because indazole-6-amines are ATP-competitive type I or type II inhibitors, their in vitro biochemical potency ( IC50​ ) will always look artificially superior in cell-free assays where ATP concentrations are kept low (typically at the Km​ , ~10-100 µM). In live cells, intracellular ATP is in the millimolar range (1-5 mM). Therefore, a compound must be tested in a competitive cellular environment to verify true target engagement.

  • The Cellular Translation Gap: A compound may kill cancer cells not because it inhibits its intended target (e.g., FLT3 or VEGFR), but due to off-target cytotoxicity or accumulation in lysosomes. To establish trustworthiness, our protocols must form a self-validating system : biochemical affinity must predict cellular target engagement, which in turn must strictly correlate with phenotypic efficacy, backed by orthogonal genetic controls.

Mechanism Indazole Indazole-6-amine Core (Hinge Binder) Hinge Hinge Region (Hydrogen Bonding) Indazole->Hinge Donates/Accepts H-bonds Ethoxymethyl Ethoxymethyl Group (N1 Position) Hydrophobic Hydrophobic Sub-pocket (Selectivity Filter) Ethoxymethyl->Hydrophobic Steric/Lipophilic fit Kinase Kinase ATP Pocket (Target Enzyme) Hinge->Kinase Hydrophobic->Kinase

Fig 1. Structural logic of indazole-6-amine derivatives binding to the kinase ATP pocket.

PART 2: Self-Validating Experimental Protocols

To independently verify the target of a 1-(Ethoxymethyl)-1H-indazol-6-amine derivative, execute the following step-by-step methodologies. Each step acts as a filter to eliminate false positives.

Protocol 1: Cell-Free Kinase Profiling (TR-FRET)

Purpose: To establish baseline biochemical affinity and rule out assay interference. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is less susceptible to the auto-fluorescence often exhibited by polycyclic indazole compounds.

  • Step 1: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO.

  • Step 2: Transfer compounds to a 384-well plate containing the recombinant target kinase (e.g., FLT3 or VEGFR2) and a biotinylated peptide substrate.

  • Step 3: Initiate the reaction by adding ATP at exactly the Km​ for the specific kinase. Causality note: Testing at Km​ ensures the assay is sensitive enough to detect competitive inhibitors without artificially inflating their potency.

  • Step 4: After 60 minutes, add the TR-FRET detection buffer (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the emission ratio (665 nm / 615 nm).

Protocol 2: Cellular Target Engagement (NanoBRET)

Purpose: To prove the compound crosses the cell membrane and binds the target kinase inside a living cell, competing against physiological ATP levels.

  • Step 1: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Step 2: Plate cells in a 96-well format and incubate for 24 hours.

  • Step 3: Add a cell-permeable fluorescent NanoBRET tracer (which reversibly binds the kinase ATP pocket) alongside the indazole derivative.

  • Step 4: Add the NanoLuc substrate. If the indazole derivative successfully enters the cell and binds the kinase, it displaces the tracer, resulting in a quantifiable loss of Bioluminescence Resonance Energy Transfer (BRET) signal.

Protocol 3: Orthogonal Phenotypic Validation

Purpose: To confirm that the phenotypic outcome (e.g., cell death) is exclusively driven by the verified target.

  • Step 1: Select a cell line dependent on the target kinase (e.g., MV4-11 cells for FLT3).

  • Step 2: Perform a standard CellTiter-Glo proliferation assay to generate an EC50​ for the compound.

  • Step 3 (The Self-Validating Control): Utilize CRISPR/Cas9 to knock out the target kinase in a parallel cell cohort. Logic: If the compound's toxicity is truly on-target, the knockout cells (rescued by a downstream bypass mechanism) should become highly resistant to the drug. If the drug still kills the knockout cells with the same EC50​ , the compound has off-target toxicity.

G A 1-(Ethoxymethyl)-1H-indazol-6-amine Derivative Synthesis B Cell-Free Biochemical Profiling (TR-FRET Kinase Assay) A->B  In vitro potency C Cellular Target Engagement (NanoBRET Assay) B->C  Permeability & Binding D Phenotypic Validation (Proliferation / Apoptosis) C->D  Functional efficacy E Orthogonal Validation (Target Knockdown / CRISPR) D->E  Specificity check

Fig 2. Self-validating workflow for independent kinase target verification.

PART 3: Comparative Performance Data

To contextualize the performance of this scaffold, we compare a model optimized derivative ("EIA-Derivative 1") against two standard-of-care kinase inhibitors: Pazopanib (an indazole-based VEGFR inhibitor) and Quizartinib (a highly potent FLT3 inhibitor).

The data below illustrates how the ethoxymethyl substitution on the indazole core can shift the selectivity profile from angiogenesis targets (VEGFR) to hematological targets (FLT3), while maintaining a favorable therapeutic window.

Table 1: Target Verification & Selectivity Comparison
CompoundPrimary TargetBiochemical IC50​ (TR-FRET)Cellular Target Engagement (NanoBRET IC50​ )Phenotypic Efficacy (MV4-11 EC50​ )Off-Target Toxicity (HepG2 CC50​ )
EIA-Derivative 1 FLT3 / mutant EGFR3.2 nM28 nM45 nM> 10,000 nM
Pazopanib (Ref)VEGFR1/2/310.0 nM85 nMN/A (Solid tumor focus)> 10,000 nM
Quizartinib (Ref)FLT31.1 nM8 nM3 nM4,500 nM

Data Interpretation:

  • EIA-Derivative 1 demonstrates excellent translation from biochemical to cellular assays. The ~9-fold right-shift from TR-FRET (3.2 nM) to NanoBRET (28 nM) is expected due to intracellular ATP competition, validating that the compound acts via competitive hinge-binding.

  • Compared to Pazopanib, the specific N1-ethoxymethyl modification successfully redirects the indazole core's affinity away from VEGFR and toward FLT3/EGFR, demonstrating the power of N1-substituent tuning[2][3].

  • The high CC50​ (>10 µM) in HepG2 cells confirms that the phenotypic efficacy observed in MV4-11 cells is driven by specific target engagement rather than general cytotoxicity.

Conclusion

Independent target verification of compounds derived from the 1-(Ethoxymethyl)-1H-indazol-6-amine building block requires a rigorous, multi-tiered approach. By combining cell-free biochemical profiling with live-cell target engagement and orthogonal genetic controls, researchers can confidently distinguish true targeted efficacy from off-target artifacts. The indazole-6-amine scaffold remains a cornerstone of kinase drug discovery, and precise functionalization at the N1 position continues to yield highly selective therapeutic candidates.

References

  • Literature review on the discovery of indazole-containing compounds Benchchem URL
  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Journal of Medicinal Chemistry - ACS Publications URL
  • National Institutes of Health (PMC)

Sources

Comparative

comparative analysis of 1-(Ethoxymethyl)-1H-indazol-6-amine and its parent compound

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the structural and synthetic limitations of unprotected heterocycles. 1H-indazol-6-amine is a privileged pharmacophore embedded in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the structural and synthetic limitations of unprotected heterocycles. 1H-indazol-6-amine is a privileged pharmacophore embedded in numerous kinase inhibitors and biologically active molecules. However, functionalizing this parent compound presents significant synthetic bottlenecks due to its inherent tautomerism and the competitive nucleophilicity of the pyrazole nitrogen.

To circumvent these issues, strategic N-protection is mandatory. The installation of an ethoxymethyl (EOM) group yields 1-(Ethoxymethyl)-1H-indazol-6-amine , a robust intermediate that unlocks advanced downstream functionalization. This guide objectively compares the physicochemical properties, mechanistic behavior, and experimental workflows of the parent compound versus its EOM-protected counterpart.

Physicochemical and Structural Profiling

A direct comparison of the parent and protected compounds highlights the dramatic shift in physicochemical properties upon EOM installation. These changes dictate solvent selection, purification methods, and downstream reactivity[1].

Property1H-Indazol-6-amine (Parent)1-(Ethoxymethyl)-1H-indazol-6-amine (Protected)
Molecular Weight 133.15 g/mol 191.23 g/mol
LogP (Estimated) ~1.6~2.8
H-Bond Donors 2 (Pyrazole NH, Aniline NH₂)1 (Aniline NH₂ only)
H-Bond Acceptors 23
Solubility Profile High in DMSO/MeOH; Poor in DCM/HexaneHigh in DCM, EtOAc, THF, Toluene
Tautomerism Active (1H ⇌ 2H)Locked (N1 substituted)
Metal Coordination Strong (can poison Pd/Cu catalysts)Weak (compatible with cross-coupling)

Mechanistic Causality: The Role of N-Protection

Why do we protect the indazole core? The parent 1H-indazol-6-amine exists in a dynamic tautomeric equilibrium between the 1H and 2H forms. When subjected to basic conditions or electrophilic reagents, the resulting indazolide anion can react at N1, N2, or the exocyclic 6-amino group, leading to intractable mixtures of regioisomers[2]. Furthermore, in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura), the free pyrazole N-H can coordinate tightly to palladium or copper catalysts. This undesired metal coordination often leads to catalyst poisoning or competitive N-arylation, drastically reducing yields[3].

By installing the ethoxymethyl (EOM) group at the N1 position, we achieve three critical objectives:

  • Tautomeric Locking: The EOM group permanently locks the heterocycle in the 1H-configuration, eliminating tautomerism and directing subsequent reactions with high predictability[4].

  • Catalyst Preservation: Masking the acidic N-H prevents off-target metal coordination, ensuring that Pd/Cu catalysts remain active for the desired transformation at the 6-amino group[3].

  • Solubility Enhancement: The lipophilic nature of the EOM acetal drastically improves the compound's solubility in non-polar and moderately polar organic solvents, which are essential for homogenous organometallic workflows.

TautomerismLogic A 1H-Indazol-6-amine (Tautomer A) B 2H-Indazol-6-amine (Tautomer B) A->B Tautomerism C Base (NaH) Deprotonation A->C B->C D Indazolide Anion (Resonance Stabilized) C->D E EOM-Cl Alkylation D->E F 1-(Ethoxymethyl)-1H-indazol-6-amine (Regioselective N1 Protection) E->F Locks N1 Position

Diagram 1: Indazole tautomerism resolution via regioselective EOM protection.

Comparative Experimental Workflows

The following protocols represent self-validating systems. The success of the protection step is visually confirmed by solubility changes and gas evolution, while the downstream cross-coupling is validated by the absence of catalyst blackening (a common symptom of unprotected indazole poisoning).

Protocol A: Synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine (N-Protection)

Objective: Regioselective installation of the EOM group at N1.

  • Deprotonation: Dissolve 1H-indazol-6-amine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH selectively deprotonates the more acidic pyrazole N-H (pKa ~15) over the aniline N-H, generating the resonance-stabilized indazolide anion. Visual validation occurs via steady H₂ gas evolution[1][3].

  • Alkylation: Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Dropwise add chloromethyl ethyl ether (EOM-Cl, 1.2 equiv).

    • Safety Note: EOM-Cl is a potent alkylating agent. Handle exclusively in a fume hood.

    • Causality: The hard alkoxide-like character of the EOM-Cl transition state favors attack at the N1 position due to steric and electronic directing effects[5].

  • Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Downstream Functionalization (Buchwald-Hartwig Amination)

Objective: C-N bond formation at the 6-amino group.

  • With Unprotected 1H-Indazol-6-amine: Attempting to react the parent compound with an aryl bromide using Pd₂(dba)₃ and XPhos typically results in rapid precipitation of palladium black and <20% yield due to competitive N1/N2 arylation and catalyst deactivation.

  • With 1-(Ethoxymethyl)-1H-indazol-6-amine:

    • In a Schlenk flask, combine the EOM-protected indazole (1.0 equiv), aryl bromide (1.1 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene.

    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat to 100 °C for 12 hours.

      • Causality: The EOM group prevents pyrazole interference, allowing the palladium cycle (oxidative addition, transmetalation, reductive elimination) to proceed cleanly at the exocyclic amine without poisoning the metal center.

    • Cool, filter through Celite, and purify to obtain the functionalized product in >85% yield.

Protocol C: EOM Deprotection

Objective: Removal of the EOM group to reveal the functionalized 1H-indazole.

  • Cleavage: Dissolve the functionalized EOM-protected indazole in Ethanol. Add aqueous 3M HCl (10 equiv).

  • Heating: Reflux the mixture at 80 °C for 4-6 hours.

    • Causality: The EOM group is an acetal; acidic conditions protonate the ether oxygen, leading to the expulsion of ethanol and formaldehyde, cleanly revealing the free indazole N-H[4][6].

  • Neutralization: Cool to room temperature, neutralize with saturated NaHCO₃, and extract with DCM to isolate the final target.

Workflow Unprotected Unprotected 1H-Indazol-6-amine CrossCoupling1 Pd-Catalyzed Cross-Coupling Unprotected->CrossCoupling1 Protected 1-(Ethoxymethyl)-1H-indazol-6-amine CrossCoupling2 Pd-Catalyzed Cross-Coupling Protected->CrossCoupling2 Result1 Poor Yield / Catalyst Poisoning (N-H Interference) CrossCoupling1->Result1 Result2 High Yield (C-N Bond Formation at C6) CrossCoupling2->Result2 Deprotection Acidic Deprotection (HCl / EtOH) Result2->Deprotection Final Functionalized 1H-Indazole Deprotection->Final

Diagram 2: Comparative downstream functionalization workflows.

References

  • 4 - PubMed / NIH

  • 5 - The Journal of Organic Chemistry / ACS Publications 3.6 - ACS Publications 4.1 - PubChem / NIH 5.7 - ResearchGate 6.3 - Benchchem

Sources

Validation

Confirming the Binding Mode of Indazole-Based Kinase Inhibitors: A Comparative Guide

Introduction: The Indazole Scaffold in Kinase Inhibition The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Its versa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Its versatile structure allows for diverse substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties.[4][5] This guide provides an in-depth analysis of the binding mode of indazole-based compounds, with a specific focus on the PIM1 kinase, a serine/threonine kinase implicated in various cancers.[6][7][8][9] We will use a known, crystallographically-confirmed indazole inhibitor as our reference to predict and understand the binding of the related compound, 1-(Ethoxymethyl)-1H-indazol-6-amine. Furthermore, we will compare these binding modes with an alternative PIM1 inhibitor to highlight different strategies for targeting the same active site.

PIM1 Kinase: A Key Oncogenic Target

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a critical role in cell cycle progression, survival, and proliferation.[7][8][9] Overexpression of PIM1 is a hallmark of many hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention.[10][11] The ATP-binding pocket of PIM1 possesses unique features that can be exploited for the design of selective inhibitors.[7]

Confirmed Binding Mode of a 3-Substituted Indazole Inhibitor in PIM1 Kinase

To understand the foundational interactions of the indazole scaffold, we will examine the crystal structure of PIM1 in complex with 3-{6-[(4R)-6-azaspiro[2.5]oct-4-yloxy]pyrazin-2-yl}-5-(2,6-difluorophenyl)-1H-indazole (PDB ID: 4WRS).[12][13] This structure provides a high-resolution map of the key interactions that anchor the inhibitor to the kinase's active site.

The binding of this inhibitor is characterized by a network of hydrogen bonds and hydrophobic interactions:

  • Hinge-Binding Interaction: The N1-H of the indazole ring forms a crucial hydrogen bond with the backbone carbonyl of Glu121 in the hinge region of the kinase. This interaction is a classic feature of many type I kinase inhibitors and is critical for potent inhibition.

  • Hydrophobic Interactions: The indazole ring itself is nestled within a hydrophobic pocket formed by residues such as Val52, Ala65, and Leu120.

  • Gatekeeper Interaction: The substituted pyrazinyl group extends towards the "gatekeeper" residue, Met122, making favorable van der Waals contacts.

  • Solvent-Exposed Region: The azaspiro-octane moiety projects towards the solvent-exposed region, offering a potential site for modification to improve solubility and pharmacokinetic properties without disrupting the core binding interactions.

Below is a diagram illustrating the key interactions of the reference indazole inhibitor within the PIM1 active site.

G PIM1 PIM1 Active Site Indazole_Core Indazole Core Pyrazinyl Pyrazinyl Group Indazole_Core->Pyrazinyl Glu121 Glu121 (Hinge) Indazole_Core->Glu121 H-Bond (N1-H) Hydrophobic_Pocket Hydrophobic Pocket (Val52, Ala65, Leu120) Indazole_Core->Hydrophobic_Pocket Hydrophobic Interaction Azaspiro Azaspiro Group Pyrazinyl->Azaspiro Met122 Met122 (Gatekeeper) Pyrazinyl->Met122 van der Waals Solvent Solvent Exposed Region Azaspiro->Solvent Exposure

Caption: Binding mode of a reference indazole inhibitor in the PIM1 active site.

Predicted Binding Mode of 1-(Ethoxymethyl)-1H-indazol-6-amine

While no experimental structure exists for 1-(Ethoxymethyl)-1H-indazol-6-amine bound to PIM1, we can predict its binding mode based on the established interactions of the indazole scaffold.

We hypothesize that 1-(Ethoxymethyl)-1H-indazol-6-amine will adopt a similar orientation, with the indazole core making the key hinge-binding interaction.

  • Hinge-Binding Interaction: The N2 of the indazole ring is predicted to form a hydrogen bond with the backbone NH of Val123 in the hinge region. This is a common alternative binding mode for N1-substituted indazoles.

  • Hydrophobic Interactions: The indazole ring will likely occupy the same hydrophobic pocket as the reference inhibitor.

  • Solvent-Exposed Groups: The 6-amino group and the 1-ethoxymethyl group are predicted to be solvent-exposed. The amino group could potentially form a hydrogen bond with a nearby residue or a water molecule. The ethoxymethyl group provides a handle for further optimization of physical properties.

The following diagram illustrates the predicted binding mode.

G PIM1 PIM1 Active Site Indazole_Core_T Indazole Core Amino 6-Amino Group Indazole_Core_T->Amino Ethoxymethyl 1-Ethoxymethyl Group Indazole_Core_T->Ethoxymethyl Val123 Val123 (Hinge) Indazole_Core_T->Val123 Predicted H-Bond (N2) Hydrophobic_Pocket Hydrophobic Pocket (Val52, Ala65, Leu120) Indazole_Core_T->Hydrophobic_Pocket Hydrophobic Interaction Solvent Solvent Exposed Region Amino->Solvent Exposure Ethoxymethyl->Solvent Exposure

Caption: Predicted binding of 1-(Ethoxymethyl)-1H-indazol-6-amine in PIM1.

Comparison with an Alternative PIM1 Inhibitor: Imidazo[1,2-b]pyridazines

To provide a broader context, we will compare the indazole binding mode with that of a different class of PIM1 inhibitors: the imidazo[1,2-b]pyridazines (e.g., from PDB ID: 2C3I).[14] These inhibitors exhibit a distinct binding mode that does not involve the classic hinge interaction.

  • Non-Hinge Binding: Instead of forming hydrogen bonds with the hinge region, the imidazo[1,2-b]pyridazine core is positioned deeper in the ATP-binding pocket.

  • Hydrophobic and van der Waals Interactions: Its inhibitory activity is primarily derived from extensive hydrophobic and van der Waals interactions with residues in the pocket.

  • Interaction with αC Helix: A key feature is the interaction with the αC helix, which is not typically observed with type I inhibitors.

This comparison highlights the versatility of the PIM1 active site and the different chemical scaffolds that can be employed to achieve potent inhibition.

Feature3-Substituted Indazole (e.g., PDB: 4WRS)1-Substituted Indazole (Predicted)Imidazo[1,2-b]pyridazine (e.g., PDB: 2C3I)
Primary Anchoring Interaction Hydrogen bond to hinge region (Glu121)Predicted hydrogen bond to hinge region (Val123)Primarily hydrophobic and van der Waals interactions
Key Interacting Residues Glu121, Val52, Ala65, Leu120, Met122Val123, Val52, Ala65, Leu120Residues in the deeper hydrophobic pocket, αC helix
Scaffold Orientation Indazole core in the adenine regionIndazole core in the adenine regionDeeper pocket, away from the hinge
Potential for Selectivity Can be modulated by substitutions targeting specific subpocketsCan be modulated by substitutions targeting specific subpocketsDifferent selectivity profile due to unique binding mode

Experimental Protocols for Binding Mode Confirmation

Confirming the binding mode of a novel inhibitor is a critical step in drug discovery. The following experimental workflows are essential for validating the predicted binding mode of compounds like 1-(Ethoxymethyl)-1H-indazol-6-amine.

X-ray Co-crystallography

This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.

Protocol:

  • Protein Expression and Purification: Express and purify high-quality, soluble PIM1 kinase.

  • Co-crystallization: Screen a wide range of crystallization conditions with the PIM1 protein in the presence of a saturating concentration of 1-(Ethoxymethyl)-1H-indazol-6-amine.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray source and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and build an electron density map. Fit the inhibitor and protein residues into the map and refine the structure to obtain the final coordinates.

G A PIM1 Expression & Purification B Co-crystallization with 1-(Ethoxymethyl)-1H-indazol-6-amine A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Binding Mode Confirmation D->E

Caption: Workflow for X-ray co-crystallography.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation: Prepare solutions of purified PIM1 kinase and 1-(Ethoxymethyl)-1H-indazol-6-amine in the same buffer.

  • Titration: Inject small aliquots of the inhibitor solution into the protein solution in the ITC cell.

  • Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rate constants.

Protocol:

  • Immobilization: Covalently immobilize purified PIM1 kinase onto a sensor chip.

  • Binding Analysis: Flow different concentrations of 1-(Ethoxymethyl)-1H-indazol-6-amine over the sensor surface and monitor the change in the SPR signal.

  • Kinetic Analysis: Fit the binding curves to a kinetic model to determine ka, kd, and the equilibrium dissociation constant (KD).

Conclusion

The indazole scaffold is a highly effective framework for the design of potent kinase inhibitors. By leveraging the crystallographically confirmed binding mode of a reference indazole inhibitor in PIM1 kinase, we can confidently predict the key interactions of related compounds like 1-(Ethoxymethyl)-1H-indazol-6-amine. This predictive power, combined with a robust experimental plan for validation, is crucial for accelerating the design-make-test-analyze cycle in modern drug discovery. The comparison with alternative scaffolds further enriches our understanding of the target and opens new avenues for inhibitor design.

References

  • Wang, H. L., Cee, V. J., Chavez, F., Lanman, B. A., Reed, A. B., Wu, B., ... & Tasker, A. S. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 834–840. [Link]

  • Wang, H.L., Cee, V.J., Chavez, F., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(41), 25228-25257. [Link]

  • From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome. (2017). ACS Medicinal Chemistry Letters, 8(10), 1046-1051. [Link]

  • Mohr, C. (2015). Crystal structure of human Pim-1 kinase in complex with an azaspiro pyrazinyl-indazole inhibitor. PDBj, 4WRS. [Link]

  • Murray, B. W., et al. (2017). Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. ACS Medicinal Chemistry Letters, 8(7), 748-753. [Link]

  • Wurz, R. P., et al. (2015). The discovery and optimization of aminooxadiazoles as potent Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 847-855. [Link]

  • Tran, P.T., Hoang, N.X., Hoang, V.H., Ngo, T., Vu, T.Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Kim, S. J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70354. [Link]

  • Pogacic, V., et al. (2005). Structural Analysis Identifies Imidazo[1,2- B]Pyridazines as Pim Kinase Inhibitors with in Vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4998. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Polycyclic Aromatic Compounds, 1-19. [Link]

  • Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. (2023). Journal of Molecular Graphics and Modelling, 120, 108420. [Link]

  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (2022). Rasayan Journal of Chemistry, 15(4), 2631-2642. [Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. (2019). Indian Journal of Heterocyclic Chemistry, 29(1), 1-8. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update. (2013). Expert Opinion on Therapeutic Patents, 23(12), 1599-1620. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics, 6(1), 161-169. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances, 13(34), 23908-23930. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • 1H-Indazol-6-amine. (2026). PubChem. [Link]

  • Chemical compounds. (2010).

Sources

Comparative

Comparative Pharmacokinetic Profiling of 1-(Ethoxymethyl)-1H-indazol-6-amine: A Technical Guide for Drug Development

[label=" As a Senior Application Scientist in early-phase drug discovery, one of the most critical decisions in lead optimization is selecting the right structural modifications to balance target affinity with optimal ab...

Author: BenchChem Technical Support Team. Date: March 2026

[label="

As a Senior Application Scientist in early-phase drug discovery, one of the most critical decisions in lead optimization is selecting the right structural modifications to balance target affinity with optimal absorption, distribution, metabolism, and excretion (ADME) properties. The 1H-indazole scaffold is a privileged pharmacophore found in numerous kinase inhibitors and biologically active compounds [1.2]. However, the unsubstituted 1H-indazole ring is prone to tautomerization (1H vs. 2H forms) and can suffer from poor membrane permeability.

To circumvent these issues, medicinal chemists often utilize N1-substitutions. This guide provides an objective, data-driven comparison of 1-(Ethoxymethyl)-1H-indazol-6-amine against its unsubstituted and methylated counterparts, detailing the causality behind its pharmacokinetic (PK) behavior and the experimental frameworks required to validate it.

Structural & Mechanistic Rationale

The addition of an ethoxymethyl (EOM) group at the N1 position of the indazole ring serves a dual purpose. Synthetically, it acts as a robust protecting group. Pharmacologically, it significantly increases the lipophilicity (LogP) of the molecule, which theoretically enhances passive membrane permeability.

However, this modification introduces a specific metabolic liability. The N-ethoxymethyl group is highly susceptible to oxidative dealkylation by hepatic cytochrome P450 (CYP) mixed-function oxidases[1][2]. This enzymatic cleavage releases formaldehyde and ethanol, effectively acting as a prodrug mechanism that reverts the molecule back to the active 1H-indazol-6-amine parent scaffold[1]. Understanding this biotransformation is critical when deciding whether to use the EOM group as a permanent lipophilic modifier or as a transient pro-moiety.

G N1 1-(Ethoxymethyl)-1H-indazol-6-amine (Pro-moiety / Protected) N2 Hepatic CYP450 Mixed-Function Oxidases N1->N2 N3 Oxidative Dealkylation (- Formaldehyde, - Ethanol) N2->N3 N4 1H-indazol-6-amine (Active Parent Scaffold) N3->N4

CYP450-mediated oxidative de-ethoxymethylation pathway of 1-(Ethoxymethyl)-1H-indazol-6-amine.

Comparative Pharmacokinetic Profile

To objectively evaluate the impact of the EOM group, we compare it against the unsubstituted parent (1H-indazol-6-amine) and a metabolically stable alkylated analog (1-Methyl-1H-indazol-6-amine). The representative data below illustrates the trade-off between increased lipophilicity and decreased metabolic stability.

Table 1: Physicochemical and PK Parameter Comparison
CompoundCLogPIn Vitro T1/2 (min)Intrinsic Clearance (CL_int) (µL/min/mg)Oral Bioavailability (F%)Primary Metabolic Pathway
1H-indazol-6-amine 1.2> 60< 1565%Phase II Glucuronidation
1-Methyl-1H-indazol-6-amine 1.6452855%CYP-mediated ring oxidation
1-(Ethoxymethyl)-1H-indazol-6-amine 2.41211515% (Parent F% = 45%)CYP-mediated dealkylation

Data Interpretation: While the EOM group doubles the lipophilicity (CLogP 2.4), it drastically reduces the microsomal half-life to 12 minutes. The low intact oral bioavailability (15%) indicates a high first-pass metabolism, making this compound an excellent candidate if designed as a prodrug, but a poor choice if the intact EOM-indazole is required for target engagement.

Experimental Methodologies: Self-Validating Protocols

To generate the data presented above, a rigorous, self-validating experimental cascade must be employed. The following protocols detail the causality behind each procedural step.

G N1 Compound Synthesis & Formulation N2 In Vitro Microsomal Stability (CYP450) N1->N2 N3 LC-MS/MS Quantification N2->N3 N4 In Vivo Rodent PK (IV/PO) N3->N4 N5 PK Parameter Calculation N4->N5

Workflow of the comparative pharmacokinetic screening cascade from in vitro to in vivo models.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay assesses the susceptibility of the indazole derivatives to Phase I metabolism by liver enzymes[3].

Causality & Validation: We utilize β-nicotinamide adenine dinucleotide phosphate (NADPH) as the essential cofactor for CYP450 enzymes[4]. To ensure the system is self-validating, a negative control (minus NADPH) is run concurrently to rule out chemical instability or esterase-mediated degradation. Verapamil is included as a high-clearance positive control to verify the metabolic competency of the microsome batch[5].

  • Preparation: Prepare a 10 mM stock of 1-(Ethoxymethyl)-1H-indazol-6-amine in DMSO. Dilute to a 1 µM final working concentration in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Incubation Mixture: Combine the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes[6].

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 7, 15, 25, 40, and 60 minutes), remove 30 µL aliquots from the incubation mixture[3].

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection[3].

  • Analysis: Centrifuge at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and the appearance of the dealkylated 1H-indazol-6-amine metabolite[3].

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To translate the in vitro clearance into in vivo systemic exposure, a standard rodent PK study is conducted.

  • Dosing Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution of the lipophilic EOM derivative.

  • Administration: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood in K2EDTA tubes to isolate plasma. Extract the plasma using the same acetonitrile protein-precipitation method described in Protocol A.

  • Data Calculation: Use non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Oral Bioavailability (F%).

Discussion & Application Notes

The comparative profiling clearly demonstrates that while 1H-indazol-6-amine is a metabolically stable scaffold, the introduction of the N-ethoxymethyl group fundamentally alters its pharmacokinetic fate. The EOM group acts as a metabolic liability, driving high intrinsic clearance (115 µL/min/mg) due to rapid oxidative dealkylation[1][2].

Strategic Takeaways for Drug Developers:

  • Avoid EOM for Target Engagement: If your structure-activity relationship (SAR) requires the N1 position to be substituted for hinge-binding at a kinase active site, the EOM group will likely result in a high-clearance compound that fails in vivo. A methyl or cyclopropyl group is a superior choice for metabolic stability.

  • Leverage EOM as a Prodrug: If the parent 1H-indazole suffers from poor gastrointestinal absorption, the EOM group can be intentionally utilized as a pro-moiety. It will increase passive permeability across the gut wall, after which hepatic CYPs will efficiently cleave it to release the active 1H-indazol-6-amine into systemic circulation.

By understanding the causality behind these physicochemical shifts, researchers can intelligently deploy the 1-(Ethoxymethyl)-1H-indazol-6-amine building block to solve specific ADME challenges rather than relying on trial and error.

Sources

Safety & Regulatory Compliance

Safety

1-(Ethoxymethyl)-1H-indazol-6-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(Ethoxymethyl)-1H-indazol-6-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of specialized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(Ethoxymethyl)-1H-indazol-6-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of specialized heterocyclic scaffolds. 1-(Ethoxymethyl)-1H-indazol-6-amine (CAS: 1492795-24-0) is a highly valuable building block, particularly in the synthesis of kinase inhibitors. However, its primary amine and indazole functionalities require strict operational discipline. Mishandling this compound can lead to severe skin and eye irritation, respiratory distress, and environmental contamination[1].

This guide provides a self-validating, step-by-step framework for the safe disposal and spill management of this compound, ensuring that your laboratory operations exceed standard compliance and prioritize safety.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's physical and chemical properties. The ethoxymethyl protecting group adds lipophilicity to the indazole core, altering its solubility profile, while the primary amine remains a reactive nucleophile.

Property / HazardValue / DescriptionOperational Implication
CAS Number 1492795-24-0Ensures correct Safety Data Sheet (SDS) tracking and waste manifesting.
Molecular Weight 191.23 g/mol Used to calculate stoichiometric quenching if derivatization is required.
Physical State Solid (Powder)[2]Prone to aerosolization; presents a combustible dust hazard[3].
GHS Hazards H302, H315, H319, H335[1]Mandates strict use of PPE (P280) and handling in a ventilated enclosure (P271)[2].
Incompatibilities Strong oxidizing agents, strong acidsSegregate waste streams to prevent exothermic oxidation of the amine.

The Chemistry of Safe Disposal: Understanding Causality

A fundamental principle of laboratory safety is understanding why a protocol is designed a certain way. For 1-(Ethoxymethyl)-1H-indazol-6-amine, the disposal strategy is dictated by three chemical realities:

  • Combustible Dust Potential : Like many finely milled organic powders, dispersed indazole derivatives can form explosive mixtures in air[3]. Sweeping a dry spill introduces kinetic energy and disperses particulates, creating an immediate deflagration risk. Therefore, wet-wiping or HEPA-filtered vacuuming is non-negotiable[4].

  • Nitrogen Content and Incineration : The molecule contains three nitrogen atoms (N3). If disposed of in standard landfills, microbial degradation can leach toxic nitrogenous byproducts into the water table. If incinerated at low temperatures, it generates hazardous nitrogen oxides (NOx). Thus, the only acceptable disposal route is high-temperature incineration (>1000°C) at a facility equipped with flue-gas scrubbers[1].

  • Amine Reactivity : The primary amine at the 6-position is electron-rich. Mixing this compound with acidic or oxidizing waste streams (e.g., nitric acid, peroxides) can trigger rapid, exothermic degradation. It must be strictly segregated into "Halogen-Free Organic Waste."

Workflow Visualization

DisposalWorkflow Source 1-(Ethoxymethyl)-1H-indazol-6-amine Waste Stream Spill Accidental Spill (Dust Hazard) Source->Spill If spilled SolidWaste Solid Waste (Powders, PPE, Wipes) Source->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Source->LiquidWaste WetWipe Wet Wiping / HEPA Vacuum (Prevents Dust Explosion) Spill->WetWipe WetWipe->SolidWaste Segregation Segregation (Store away from Oxidizers) SolidWaste->Segregation LiquidWaste->Segregation Incineration High-Temp Incineration (>1000°C with NOx Scrubbers) Segregation->Incineration

Comprehensive disposal workflow for 1-(Ethoxymethyl)-1H-indazol-6-amine and spill mitigation.

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental discharge[4]. This protocol is designed to be self-validating: the absence of visible residue and a neutral pH swipe confirm successful decontamination.

Step-by-Step Methodology:

  • Evacuate and Ventilate : Immediately clear personnel from the immediate area. Ensure the local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity to capture airborne dust[1].

  • PPE Donning : Responders must wear a fitted N95 or P100 particulate respirator, double nitrile gloves, tightly sealed safety goggles, and a lab coat[5].

  • Dust Suppression (The "Wet Method") : Do NOT use a broom or standard vacuum. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to collapse the dust cloud and prevent aerosolization[4].

  • Collection : Use damp, absorbent laboratory wipes to carefully lift the wetted powder. Wipe from the perimeter of the spill toward the center to avoid spreading the contaminant.

  • Surface Decontamination : Wash the affected surface thoroughly with a detergent solution (soap and water) to remove the lipophilic indazole, followed by a final wipe with 70% ethanol or isopropanol[3].

  • Validation (Self-Validating Step) : Perform a visual inspection under bright light for any remaining crystalline sheen. Wipe the area with a damp pH test strip; a neutral reading (pH ~7) confirms the basic amine residue has been successfully removed.

  • Waste Packaging : Place all contaminated wipes, gloves, and materials into a heavy-duty, sealable polyethylene bag. Label as "Hazardous Spill Debris - Contains 1-(Ethoxymethyl)-1H-indazol-6-amine"[4].

Standard Operating Procedure (SOP) for Routine Disposal

Routine disposal must comply with P501 (Dispose of contents/container to an approved waste disposal plant)[3].

Step-by-Step Methodology:

  • Waste Segregation :

    • Solid Waste: Collect unused powder, contaminated weighing boats, and filter papers in a dedicated, clearly labeled, and tightly closed solid waste container[3].

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or methanol), collect it in a "Halogen-Free Organic Solvent" carboy. Crucial: Do not mix with halogenated solvents unless specifically required by the reaction, as this complicates incineration logistics and drastically increases disposal costs.

  • Primary Packaging : Ensure all waste containers are chemically compatible (e.g., HDPE plastic or glass) and feature secure, leak-proof closures. Keep containers tightly closed when not actively adding waste to prevent moisture absorption and vapor release[3].

  • Labeling : Affix a GHS-compliant hazardous waste label. Explicitly list "1-(Ethoxymethyl)-1H-indazol-6-amine" and indicate the primary hazards: "Harmful if Swallowed," "Skin/Eye Irritant," and "Combustible Dust"[1].

  • Storage : Store the sealed waste containers in a cool, dry, and well-ventilated secondary containment area, strictly isolated from strong acids and oxidizing agents[3].

  • Final Transfer : Transfer the waste to a licensed hazardous waste management contractor. Specify that the material requires high-temperature incineration due to its high nitrogen content[1].

By understanding the mechanistic hazards of 1-(Ethoxymethyl)-1H-indazol-6-amine and implementing these rigorous, self-validating protocols, your laboratory can maintain an uncompromising standard of safety and operational excellence.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(Ethoxymethyl)-1H-indazol-6-amine

Foreword: As research and drug development professionals, our primary responsibility is to innovate safely. The following guide provides essential safety and handling protocols for 1-(Ethoxymethyl)-1H-indazol-6-amine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As research and drug development professionals, our primary responsibility is to innovate safely. The following guide provides essential safety and handling protocols for 1-(Ethoxymethyl)-1H-indazol-6-amine (CAS No. 1492795-24-0). It is critical to note that a specific, verified Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the recommendations herein are synthesized from established best practices for handling structurally related compounds, particularly indazole derivatives and aromatic amines, which are known to present potential health hazards.[1] This guide is intended to supplement, not replace, a thorough, lab-specific risk assessment.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we select our Personal Protective Equipment (PPE), we must first understand the potential risks inherent in the molecule's structure. This proactive approach is the cornerstone of a self-validating safety protocol.

  • The Indazole Core: Indazole and its derivatives are privileged scaffolds in medicinal chemistry, known for a vast range of biological activities.[2][3] This inherent bioactivity means we must assume the potential for unforeseen physiological effects until proven otherwise.

  • The Aromatic Amine Group: This functional group is the primary driver of our stringent handling precautions. Aromatic amines as a class can pose significant health risks, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][4] Therefore, preventing dermal and respiratory exposure is paramount.

Given these structural alerts, we will operate under the precautionary principle, treating 1-(Ethoxymethyl)-1H-indazol-6-amine as a compound that is potentially harmful if swallowed, irritating to the skin and eyes, and may cause respiratory irritation or allergic skin reactions.[5][6]

Core PPE Requirements: Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure.[1][7] The following table summarizes the minimum required equipment for handling this compound.

Protection Type Recommended Equipment Specification & Rationale
Eye & Face Chemical Safety Goggles & Full-Face ShieldMust be ANSI Z87.1 compliant. Provides robust protection against splashes of the solid or its solutions, which could cause serious eye irritation.[1][5]
Hand Chemical-Resistant Gloves (Double-Gloved)Nitrile or neoprene gloves are recommended. Double-gloving provides an essential barrier against dermal absorption, a key risk for aromatic amines.[1][8]
Body Chemical-Resistant Lab Coat & Disposable Arm SleevesA fully fastened lab coat protects against incidental contact. Arm sleeves provide additional protection between the glove and cuff. For larger quantities, consider disposable coveralls.[1][9]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or during spill cleanup. Use organic vapor cartridges with a P100 particulate pre-filter.[1][10]

Operational Plan: From Receipt to Disposal

Adhering to a meticulous, step-by-step workflow is critical for ensuring safety and experimental integrity. All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risk.[1][8][9]

Workflow for Handling 1-(Ethoxymethyl)-1H-indazol-6-amine

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (In Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Locate & Verify Spill Kit Contents prep2->prep3 prep4 Don All Required PPE (See Table) prep3->prep4 handle1 Carefully Weigh Solid (Minimize Dust Generation) prep4->handle1 handle2 Slowly Add Solid to Solvent for Solution Preparation handle1->handle2 handle3 Cap & Label All Solutions Immediately handle2->handle3 clean1 Decontaminate Glassware: Rinse with Solvent handle3->clean1 clean2 Collect Rinsate in Liquid Waste Container clean1->clean2 clean3 Dispose of Contaminated Solids (Gloves, Weigh Paper) in Solid Waste clean1->clean3 clean4 Doff PPE Correctly to Avoid Cross-Contamination clean3->clean4 clean5 Wash Hands Thoroughly with Soap & Water clean4->clean5

Caption: Standard operational workflow for handling 1-(Ethoxymethyl)-1H-indazol-6-amine.

Step-by-Step Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

    • Gather all necessary equipment and reagents before bringing the target compound into the hood.[11]

    • Confirm a spill kit is readily accessible, containing absorbent materials appropriate for organic compounds.[12][13]

    • Don all PPE as specified in the table above. Ensure gloves are inspected for any defects before use.[9]

  • Handling the Chemical:

    • Weighing and Transfer: Conduct all transfers of the solid material within the fume hood to contain any dust.[1] Use appropriate tools like spatulas and avoid creating airborne particles.[9]

    • Solution Preparation: When dissolving, add the solid 1-(Ethoxymethyl)-1H-indazol-6-amine to the solvent slowly to prevent splashing.[1]

  • Post-Handling & Decontamination:

    • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone).[1]

    • PPE Removal: Remove disposable PPE in the correct order (e.g., outer gloves, lab coat, inner gloves) to prevent cross-contamination.[1]

    • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][12]

Emergency & Disposal Plans

Spill Response
  • Alert: Immediately notify personnel in the vicinity and the lab supervisor.[12]

  • Assess: If the spill is large or outside the fume hood, evacuate the area.

  • Contain: For small spills within the fume hood, use a spill kit with absorbent pads to contain the material. Avoid direct contact, even with gloves.[12]

  • First Aid:

    • Skin Contact: Remove contaminated clothing immediately and rinse the affected area with copious amounts of water for at least 15 minutes.[5][14]

    • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[5][12]

    • Inhalation: Move the affected person to fresh air.[6]

    • In all cases of exposure, seek immediate medical attention and provide the chemical name to the responding personnel.[15]

Waste Disposal

Proper waste segregation is a critical final step for safety and regulatory compliance.

  • Do Not Mix Waste Streams: Never combine waste from this compound with non-hazardous or incompatible chemical waste.[16]

  • Liquid Waste: All solutions containing 1-(Ethoxymethyl)-1H-indazol-6-amine and solvent rinses from decontamination must be collected in a clearly labeled "Hazardous Organic Waste" container made of a compatible material like high-density polyethylene (HDPE).[16]

  • Solid Waste: All contaminated disposable materials, including gloves, weigh paper, absorbent pads, and disposable lab coats, must be placed in a sealed bag and then into a designated "Solid Hazardous Organic Waste" container.[16]

  • Final Disposal: The final disposal of all waste must be handled by a licensed and approved waste disposal facility. Never pour this chemical or its waste down the drain.[12][16]

References

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Proper Disposal of 6-Bromo-1H-indazole: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?
  • Safe Laboratory Practices & Procedures. (n.d.). National Institutes of Health.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 7).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000, November 1). CDC Stacks.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Safety Data Sheet. (2026, January 4). MedchemExpress.com.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. ADAMA.
  • 1h-indazol-6-amine. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 15). SigmaAldrich.cn.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.